5-(Bromomethyl)-1-methyl-1H-indazole
Description
Properties
IUPAC Name |
5-(bromomethyl)-1-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-12-9-3-2-7(5-10)4-8(9)6-11-12/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETXVJDRZHCMDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CBr)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A-Z Guide to the Synthesis of 5-(Bromomethyl)-1-methyl-1H-indazole: A Researcher's Companion
Abstract: This technical guide provides a comprehensive, in-depth overview of the synthetic pathway to 5-(bromomethyl)-1-methyl-1H-indazole, a crucial building block in contemporary drug discovery. The synthesis initiates from the commercially available 5-methyl-1H-indazole and proceeds through a strategic two-step sequence involving regioselective N-methylation followed by a free-radical benzylic bromination. This document elucidates the mechanistic underpinnings, provides detailed experimental protocols, and offers insights into the critical parameters that govern the reaction outcomes, ensuring a reproducible and scalable process for research and development professionals.
Strategic Overview: A Two-Pronged Approach
The synthesis of this compound from 5-methyl-1H-indazole is efficiently achieved in two distinct chemical transformations:
-
N-Methylation: The initial step involves the regioselective methylation of the indazole nitrogen. The primary challenge lies in controlling the site of alkylation, as the indazole anion is an ambident nucleophile, potentially leading to a mixture of N1 and N2 isomers.[1][2]
-
Benzylic Bromination: The subsequent step is the selective bromination of the 5-methyl group. This is accomplished via a free-radical pathway, utilizing N-Bromosuccinimide (NBS) as the bromine source to prevent competitive electrophilic aromatic substitution on the indazole ring.[3][4]
The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow.
Step 1: Regioselective N-Methylation of 5-Methyl-1H-indazole
The alkylation of the indazole ring can yield both N1 and N2 isomers. The regiochemical outcome is highly dependent on reaction conditions such as the base, solvent, and electrophile.[5][6] For the synthesis of the desired N1-methylated product, thermodynamically controlled conditions are favored.[1]
Causality of Experimental Choices: The use of a strong, non-nucleophilic hydride base like sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) is a well-established method for achieving high N1 selectivity.[5][6][7] NaH irreversibly deprotonates the indazole, forming the sodium salt. In THF, this can form a tight ion pair, where the sodium cation may coordinate with the N2 lone pair, sterically hindering attack at the N2 position and directing the incoming electrophile (methyl iodide) to the N1 position.[5]
Detailed Experimental Protocol: N-Methylation
Materials and Reagents:
-
5-Methyl-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 5-methyl-1H-indazole (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: NaH reacts violently with water and is flammable; handle with extreme care under an inert atmosphere.
-
Allow the suspension to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 40 minutes. Cessation of hydrogen gas evolution indicates the completion of deprotonation.[8]
-
Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.1 eq) dropwise via syringe.
-
Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 1,5-dimethyl-1H-indazole.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Data Summary: N-Methylation
| Reagent | Molar Eq. | Purpose |
| 5-Methyl-1H-indazole | 1.0 | Starting Material |
| Sodium Hydride (NaH) | 1.1 | Base (Deprotonation) |
| Methyl Iodide (CH₃I) | 1.1 | Methylating Agent |
| Tetrahydrofuran (THF) | - | Solvent |
Step 2: Free-Radical Bromination of 1,5-Dimethyl-1H-indazole
The conversion of the 5-methyl group to a bromomethyl group is a classic example of a benzylic bromination. This reaction proceeds via a free-radical chain mechanism.[9]
Causality of Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is the reagent of choice for this transformation. It serves as a source of bromine radicals (Br•) at a constant, low concentration.[3] This is crucial because using elemental bromine (Br₂) would likely lead to undesired electrophilic aromatic substitution on the electron-rich indazole ring.[4]
-
Radical Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction by generating the initial bromine radicals upon heating or UV irradiation.[10]
-
Solvent: A non-polar, anhydrous solvent like carbon tetrachloride (CCl₄) is typically used because it does not react with the radical intermediates.[10] It is critical to maintain anhydrous conditions to prevent hydrolysis of NBS and the product.[10]
Mechanism of Radical Bromination: The reaction follows a three-stage radical chain mechanism: initiation, propagation, and termination.
Caption: Mechanism of NBS bromination.
Detailed Experimental Protocol: Benzylic Bromination
Materials and Reagents:
-
1,5-Dimethyl-1H-indazole
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser, add 1,5-dimethyl-1H-indazole (1.0 eq), N-bromosuccinimide (1.05 eq), and a catalytic amount of AIBN (0.05 eq).
-
Add anhydrous carbon tetrachloride (approx. 0.1 M concentration).
-
Reaction: Heat the mixture to reflux (approx. 77 °C). The reaction can be monitored by TLC or by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct that floats.
-
Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Filter off the succinimide solid and wash it with a small amount of CCl₄.
-
Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution (to remove any residual bromine), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude this compound can be purified by recrystallization or flash column chromatography.
Data Summary: Benzylic Bromination
| Reagent | Molar Eq. | Purpose |
| 1,5-Dimethyl-1H-indazole | 1.0 | Substrate |
| N-Bromosuccinimide (NBS) | 1.05 | Bromine Source |
| AIBN | 0.05 | Radical Initiator |
| Carbon Tetrachloride (CCl₄) | - | Solvent |
Conclusion
The synthesis of this compound is a robust and reproducible two-step process. High N1-regioselectivity in the initial methylation step is achieved under thermodynamic control using sodium hydride in THF. The subsequent benzylic bromination is efficiently performed using NBS and a radical initiator, a method that selectively functionalizes the methyl group while preserving the integrity of the aromatic indazole core. Careful control of reaction parameters and adherence to the detailed protocols outlined in this guide will enable researchers to reliably produce this valuable synthetic intermediate for applications in drug development and medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.ucc.ie [research.ucc.ie]
- 8. benchchem.com [benchchem.com]
- 9. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
5-(bromomethyl)-1-methyl-1H-indazole chemical properties and reactivity
An In-Depth Technical Guide to 5-(bromomethyl)-1-methyl-1H-indazole: Properties, Reactivity, and Applications in Drug Discovery
Executive Summary
This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structure, featuring a stable indazole core and a highly reactive bromomethyl group, makes it an exceptionally versatile intermediate for synthesizing complex molecular architectures. The indazole motif is a well-established pharmacophore found in numerous therapeutic agents, and this specific derivative provides a direct route for incorporating this valuable scaffold.[1][2] This guide offers a comprehensive overview of the chemical properties, spectroscopic profile, reactivity, and practical applications of this compound, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed protocols, and present a framework for its strategic use in creating novel bioactive molecules.
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The indazole ring system is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. Its bioisosteric relationship with the native indole structure, found in many endogenous ligands, allows it to serve as an effective mimic while often conferring superior pharmacological properties, such as improved metabolic stability and oral bioavailability.[2] Consequently, indazole derivatives have been successfully developed as kinase inhibitors, anti-cancer agents, and modulators of neurological pathways.[3][4] this compound emerges as a key reagent, providing a reactive handle at the 5-position for facile derivatization, enabling the exploration of structure-activity relationships (SAR) critical for drug optimization.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its application.
Core Chemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for reaction planning, dosage calculations, and safety assessments.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 1092961-02-8 | Fluorochem[6] |
| Molecular Formula | C₉H₉BrN₂ | PubChem[5] |
| Molecular Weight | 225.09 g/mol | PubChem[5] |
| Appearance | Off-white to light yellow powder | Chem-Impex[7] |
| XLogP3 | 2.1 | PubChem[5] |
| Hydrogen Bond Donors | 0 | PubChem[5] |
| Hydrogen Bond Acceptors | 2 | PubChem[5] |
Spectroscopic Data Analysis
Spectroscopic analysis confirms the identity and purity of the compound. While specific spectra can vary slightly based on the solvent and instrument used, the following table outlines the expected characteristic signals for this compound.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | δ (ppm): ~8.0 (s, 1H, H3), ~7.7 (s, 1H, H4), ~7.5 (d, 1H, H6), ~7.4 (d, 1H, H7), ~4.7 (s, 2H, -CH₂Br), ~4.0 (s, 3H, N-CH₃). The benzylic protons of the -CH₂Br group are significantly downfield due to the deshielding effect of the adjacent bromine atom. |
| ¹³C NMR | δ (ppm): ~140 (C7a), ~135 (C3), ~128 (C5), ~125 (C4), ~122 (C6), ~110 (C7), ~35 (N-CH₃), ~30 (-CH₂Br). The carbon of the bromomethyl group will appear in the aliphatic region but is shifted downfield by the electronegative bromine. |
| Mass Spec (ESI+) | m/z: 225.0 [M]+ and 227.0 [M+2]+ in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom. |
| IR Spectroscopy | ν (cm⁻¹): ~3100-3000 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1620, ~1500 (C=C and C=N ring stretches), ~1250 (C-N stretch), ~650 (C-Br stretch). |
Chemical Reactivity and Mechanistic Considerations
The synthetic utility of this compound is dominated by the reactivity of its bromomethyl group.
The Benzylic Bromide: A Locus of Reactivity
The C-Br bond in the 5-(bromomethyl) group is analogous to a benzylic bromide. This position is exceptionally reactive towards nucleophilic attack for two primary reasons:
-
Good Leaving Group: The bromide ion (Br⁻) is a stable, weak base, making it an excellent leaving group.
-
Transition State Stabilization: In a bimolecular nucleophilic substitution (Sₙ2) reaction, the transition state is stabilized by the extended π-system of the indazole ring. This delocalization lowers the activation energy of the reaction, making it proceed readily under mild conditions.
Nucleophilic Substitution (Sₙ2) Reactions
This compound is an ideal substrate for Sₙ2 reactions with a wide variety of soft and hard nucleophiles. This allows for the covalent attachment of diverse functional groups and molecular scaffolds at the 5-position. The general reaction scheme is highly versatile and forms the basis of its utility in constructing chemical libraries.
Caption: General Sₙ2 reactivity of this compound.
Experimental Protocol: Synthesis of a Tertiary Amine Derivative
This section provides a trusted, field-proven protocol for the N-alkylation of a secondary amine, a common and critical reaction in drug development.
Objective
To synthesize N-((1-methyl-1H-indazol-5-yl)methyl)dialkylamine by reacting this compound with a generic secondary amine.
Materials and Reagents
-
This compound (1.0 eq)
-
Dialkylamine (e.g., morpholine, piperidine) (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to create a suspension (concentration ~0.1 M).
-
Causality Note: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants while not interfering with the Sₙ2 mechanism. K₂CO₃ is a mild inorganic base used to neutralize the HBr byproduct, driving the reaction to completion. It is largely insoluble, necessitating vigorous stirring.
-
-
Nucleophile Addition: Add the secondary amine (1.2 eq) to the suspension via syringe.
-
Reaction Execution: Stir the mixture vigorously at room temperature.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes. Use a mobile phase like 7:3 Hexane:EtOAc. The product spot should appear, and the starting material spot should diminish. The product will be more polar and have a lower Rf value.
-
-
Reaction Quench & Work-up: Once the starting material is consumed (typically 2-4 hours), filter the suspension to remove the K₂CO₃. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).
-
Causality Note: The water wash removes residual DMF and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, LC-MS, and other appropriate analytical techniques.
Experimental Workflow Diagram
Caption: Standard workflow for Sₙ2 derivatization.
Applications in Research and Drug Development
The primary application of this compound is as a versatile intermediate for linking the 1-methyl-indazole core to other molecular fragments. This strategy is widely employed in:
-
Pharmaceutical Development: It serves as a crucial building block in the synthesis of novel therapeutic agents, particularly in oncology and neurology.[3][7] The ability to easily introduce various amine, ether, or thioether linkages allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.
-
Fragment-Based Drug Discovery (FBDD): The "(1-methyl-1H-indazol-5-yl)methyl" fragment can be attached to other small molecules to explore new binding interactions with protein targets.
-
Chemical Biology: It can be used to synthesize chemical probes by linking the indazole scaffold to fluorescent dyes, biotin tags, or photo-affinity labels to study biological pathways.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound, like other benzylic halides, should be handled with care.
-
Hazard Identification: While specific data is limited, related compounds are classified as harmful if swallowed, and cause skin and serious eye irritation.[8][9][10] It should be treated as a lachrymator and a corrosive material.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]
-
Handling: Handle only in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6][11] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[7][11] Refrigeration is often recommended to prevent degradation over long periods. Keep away from incompatible materials such as strong bases, amines, and reducing agents.[11]
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences. Its predictable and robust reactivity, combined with the proven biological significance of the indazole scaffold, secures its role as a high-value intermediate. By understanding its properties and mastering its application through well-designed protocols, researchers can significantly accelerate the discovery and development of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C9H9BrN2 | CID 49761704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [chemdict.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 5-BROMO-7-METHYL-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]
- 9. chemscene.com [chemscene.com]
- 10. 5-Bromo-7-methyl-1H-indazole | C8H7BrN2 | CID 1382033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
Spectroscopic Analysis of 5-(bromomethyl)-1-methyl-1H-indazole: A Technical Guide
Introduction
5-(bromomethyl)-1-methyl-1H-indazole is a key heterocyclic building block in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive bromomethyl group and a versatile indazole core, makes it a valuable intermediate for the synthesis of a diverse range of bioactive molecules. Accurate and comprehensive structural elucidation of this compound is paramount to ensure the integrity of subsequent synthetic transformations and the biological evaluation of its derivatives. This in-depth technical guide provides a detailed overview of the spectroscopic analysis of this compound, offering insights into the expected spectral characteristics and providing standardized protocols for data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural features of this important synthetic intermediate.
The molecular structure of this compound is presented below. The numbering of the indazole ring system is crucial for the correct assignment of spectroscopic signals.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous information about the connectivity and electronic environment of the atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the methylene protons of the bromomethyl group. The chemical shifts are influenced by the electronic effects of the substituents and the aromatic ring current.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 8.0 | s | 1H | H-4 |
| ~7.4 - 7.6 | d | 1H | H-7 |
| ~7.2 - 7.4 | d | 1H | H-6 |
| ~4.6 | s | 2H | -CH₂Br |
| ~4.0 | s | 3H | N-CH₃ |
Causality Behind Predicted Chemical Shifts:
-
Aromatic Protons (H-4, H-6, H-7): These protons resonate in the typical aromatic region (δ 7.0-8.0 ppm). The precise chemical shifts are influenced by the electron-donating N-methyl group and the electron-withdrawing effect of the bromomethyl group, as well as anisotropic effects from the fused ring system. H-4 is expected to be the most deshielded due to its proximity to the electron-withdrawing bromine atom and the ring nitrogen.
-
Bromomethyl Protons (-CH₂Br): The methylene protons of the bromomethyl group are expected to appear as a singlet around δ 4.6 ppm. The resonance of bromomethyl protons is typically observed in the region of δ 3.4–4.7 ppm.[1] The deshielding is due to the strong electron-withdrawing inductive effect of the adjacent bromine atom.
-
N-Methyl Protons (N-CH₃): The protons of the N-methyl group are expected to resonate as a singlet around δ 4.0 ppm. This downfield shift, compared to a typical aliphatic methyl group, is due to the attachment to the nitrogen atom within the aromatic indazole ring system.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse experiment (zg30)
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-32
-
Temperature: 298 K
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the TMS signal at δ 0.00 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | C-7a |
| ~135 | C-3a |
| ~130 | C-5 |
| ~128 | C-3 |
| ~122 | C-6 |
| ~120 | C-4 |
| ~109 | C-7 |
| ~35 | N-CH₃ |
| ~30 | -CH₂Br |
Causality Behind Predicted Chemical Shifts:
-
Aromatic Carbons (C-3a to C-7a): These carbons resonate in the typical downfield region for aromatic systems (δ 110-160 ppm). The specific shifts are influenced by the nitrogen atoms and the substituents.
-
Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to resonate around δ 30 ppm. The significant upfield shift compared to the aromatic carbons is due to its sp³ hybridization. The attachment to the electronegative bromine atom causes a downfield shift compared to an unsubstituted methyl group.
-
N-Methyl Carbon (N-CH₃): This sp³ hybridized carbon is expected to appear around δ 35 ppm, with its chemical shift influenced by the direct attachment to the nitrogen atom.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Parameters:
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 512-1024 (or more for dilute samples)
-
Temperature: 298 K
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent signal of CDCl₃ at δ 77.16 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and structural features.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Ion | Fragmentation Pathway |
| 224/226 | [M]⁺ | Molecular ion peak with characteristic 1:1 ratio for bromine isotopes (⁷⁹Br and ⁸¹Br) |
| 145 | [M - Br]⁺ | Loss of a bromine radical |
| 117 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the indazole ring |
Causality Behind Fragmentation Pattern:
-
Molecular Ion Peak ([M]⁺): The presence of a pair of peaks of nearly equal intensity at m/z 224 and 226 is a definitive indicator of a monobrominated compound, corresponding to the isotopes ⁷⁹Br and ⁸¹Br.[2]
-
Loss of Bromine ([M - Br]⁺): The C-Br bond is relatively weak and can readily undergo homolytic cleavage upon electron impact, leading to the loss of a bromine radical and the formation of a stable benzylic-type carbocation at m/z 145.
-
Further Fragmentation: The indazole ring can undergo further fragmentation, with a common pathway being the loss of HCN, a stable neutral molecule.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a GC or LC inlet.
-
Instrument Parameters (EI):
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 50-300
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peaks and characteristic fragment ions.
Caption: Predicted EI-MS fragmentation pathway.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H stretch[3][4] |
| 2950-2850 | Medium-Weak | Aliphatic C-H stretch (N-CH₃ and -CH₂Br) |
| 1620-1580 | Medium-Strong | Aromatic C=C ring stretching[5] |
| 1500-1450 | Medium-Strong | Aromatic C=C ring stretching[5] |
| 1250-1000 | Medium | C-N stretching |
| 700-600 | Strong | C-Br stretch |
| 900-675 | Strong | Aromatic C-H out-of-plane bending[3] |
Causality Behind IR Absorptions:
-
C-H Stretching: The aromatic C-H stretching vibrations appear at a slightly higher frequency (>3000 cm⁻¹) than the aliphatic C-H stretches (<3000 cm⁻¹).[6]
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the indazole ring typically give rise to two or more bands in the 1620-1450 cm⁻¹ region.[5]
-
C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear in the lower frequency region of the spectrum.
-
C-H Out-of-Plane Bending: The pattern of these strong bands in the 900-675 cm⁻¹ region can sometimes be used to infer the substitution pattern of the aromatic ring.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Analysis: Analyze the resulting spectrum for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like indazole exhibit characteristic absorption bands in the UV region.
Predicted UV-Vis Absorption
| λ_max (nm) | Solvent | Electronic Transition |
| ~250-260 | Ethanol | π → π |
| ~280-290 | Ethanol | π → π |
Causality Behind UV-Vis Absorption:
The indazole ring system is an aromatic chromophore that undergoes π → π* electronic transitions upon absorption of UV radiation. The presence of substituents can cause a shift in the absorption maxima (λ_max) and a change in the molar absorptivity.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).
-
Instrument Parameters:
-
Spectrometer: Double-beam UV-Vis spectrophotometer
-
Scan Range: 200-400 nm
-
Blank: Use the pure solvent as a blank.
-
-
Data Analysis: Record the absorption spectrum and identify the wavelength(s) of maximum absorbance (λ_max).
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, MS, IR, and UV-Vis spectroscopy provides a complete picture of its molecular structure. The predicted data and experimental protocols outlined in this guide serve as a valuable resource for the unambiguous identification and characterization of this important synthetic intermediate. Adherence to these analytical methodologies will ensure the quality and reliability of research and development efforts that utilize this versatile building block.
References
- 1. benchchem.com [benchchem.com]
- 2. savemyexams.com [savemyexams.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 5. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
A Comprehensive Technical Guide to the Solubility of 5-(bromomethyl)-1-methyl-1H-indazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(bromomethyl)-1-methyl-1H-indazole is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex therapeutic agents.[1] Its physicochemical properties, particularly its solubility in organic solvents, are critical parameters that dictate its handling, reactivity, and formulation potential. This guide provides an in-depth analysis of the factors governing the solubility of this compound, methodologies for its empirical determination, and predictive insights into its behavior in various common organic solvents. By synthesizing theoretical principles with actionable experimental protocols, this document serves as a vital resource for scientists working with this versatile intermediate.
Introduction: The Significance of this compound
The indazole scaffold is a privileged structure in drug discovery, appearing in numerous compounds with diverse biological activities. The specific functionalization present in this compound, namely the reactive bromomethyl group, makes it a highly valuable intermediate for introducing the indazole moiety into larger molecules through nucleophilic substitution reactions.[1] Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and preparing stock solutions for screening and formulation development.
This guide will delve into the core principles of solubility, provide detailed experimental workflows for both thermodynamic and kinetic solubility assessment, and offer a scientifically-grounded discussion on solvent selection.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is governed by its intrinsic physicochemical properties in relation to the properties of the solvent. For this compound, the key parameters are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrN₂ | PubChem[2] |
| Molecular Weight | 225.09 g/mol | Chem-Impex[1], PubChem[2] |
| Appearance | Off-white to light yellow powder | Chem-Impex[1] |
| XLogP3 (Computed) | 2.1 | PubChem[2] |
| Polar Surface Area | 17.8 Ų | PubChem[2] |
The computed XLogP3 value of 2.1 suggests that this compound is a moderately lipophilic ("fat-loving") compound, indicating a preference for organic solvents over water.[2] Its polar surface area is relatively small, further supporting good solubility in less polar organic solvents. The presence of two nitrogen atoms in the indazole ring, however, allows for hydrogen bonding with protic solvents. This duality in its structure—a lipophilic core with hydrogen bond acceptors—results in a nuanced solubility profile.
Theoretical Framework: "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that solutes tend to dissolve in solvents that have similar polarity. We can categorize solvents and predict the solubility of this compound as follows:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents possess dipole moments but do not have acidic protons. They are excellent at solvating polar molecules. Given the indazole core, high solubility is expected in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Acetonitrile and acetone are also expected to be effective solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding. The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors, suggesting good solubility in alcohols like methanol and ethanol.[3][4]
-
Nonpolar Solvents (e.g., Hexanes, Toluene): These solvents lack significant polarity. Due to the polar nature of the indazole ring system, the solubility of this compound is expected to be limited in highly nonpolar solvents like hexanes. Toluene, with its aromatic ring, may show moderate solubility due to π-π stacking interactions.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity and are excellent for dissolving a wide range of organic compounds. Good solubility is anticipated in dichloromethane (DCM) and chloroform.
The following diagram illustrates the logical flow for selecting an appropriate solvent based on these principles.
Caption: Solvent selection workflow for this compound.
Experimental Determination of Solubility
While theoretical predictions are useful, empirical determination is essential for obtaining precise quantitative data. The two primary types of solubility measurements are thermodynamic and kinetic.[5][6]
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. The shake-flask method is the most widely accepted technique for this measurement.[5][7]
Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent of interest. The solid should be in excess to ensure a saturated solution is formed.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle. Alternatively, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.[8]
-
Sampling: Carefully withdraw a known volume of the clear supernatant from each vial. It is critical to avoid disturbing the solid at the bottom.
-
Filtration (Optional but Recommended): For enhanced accuracy, filter the collected supernatant through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove any remaining microparticulates. Be aware that the compound might adsorb to the filter material, potentially underestimating solubility.[8]
-
Quantification: Dilute the filtrate with a suitable solvent to a concentration within the linear range of an analytical instrument. Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection or Mass Spectrometry (MS).
-
Calculation: Calculate the original concentration in the saturated solution, accounting for any dilution factors. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.
The following diagram outlines the shake-flask experimental workflow.
Caption: Workflow for thermodynamic solubility determination via the shake-flask method.
Kinetic Solubility: A High-Throughput Approach
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[6] This method is faster than thermodynamic solubility and is often used in early drug discovery to identify compounds with potential solubility liabilities.[6]
Protocol: Kinetic Solubility by Nephelometry
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution.
-
Precipitation Induction: Add an aqueous buffer or the organic solvent of interest to each well, causing the compound to precipitate in wells where its concentration exceeds its solubility. The final DMSO concentration should be kept low (e.g., 1-5%) to minimize its co-solvent effect.
-
Incubation: Incubate the plate for a set period (e.g., 2 hours) with gentle shaking.
-
Analysis: Measure the turbidity (light scattering) of each well using a nephelometer.[9] The concentration at which significant light scattering is first observed corresponds to the kinetic solubility.
Stability Considerations in Organic Solvents
The bromomethyl group is a reactive functional handle. While generally stable, it can be susceptible to nucleophilic attack, particularly in protic solvents like methanol or in the presence of basic impurities. When preparing stock solutions for long-term storage, it is advisable to use aprotic solvents like DMSO or acetonitrile and store them at low temperatures (e.g., -20 °C) and protected from light. A stability-indicating HPLC method should be used to periodically check the purity of stock solutions.
Conclusion and Practical Recommendations
-
For Synthetic Chemistry: For reactions, solvents like DCM, acetonitrile, and THF are excellent starting points. Purification via column chromatography will likely utilize gradients of ethyl acetate in hexanes. Recrystallization, if necessary, might be achieved from a solvent pair like ethanol/water or toluene/hexanes.
-
For Biological Screening: DMSO is the solvent of choice for preparing high-concentration stock solutions due to its powerful solvating ability for a wide range of organic molecules.
-
For Formulation Development: A thorough understanding of both thermodynamic and kinetic solubility in various pharmaceutically acceptable solvents is crucial and must be determined empirically using the protocols outlined in this guide.
By applying the principles and methods described herein, researchers can confidently handle, utilize, and formulate this compound, maximizing its potential as a versatile chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H9BrN2 | CID 49761704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. METHYL 5-BROMO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. rheolution.com [rheolution.com]
An In-Depth Technical Guide to the Stability and Storage of 5-(Bromomethyl)-1-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
5-(Bromomethyl)-1-methyl-1H-indazole is a pivotal intermediate in the synthesis of a diverse range of biologically active molecules, particularly in the landscape of modern drug discovery. Its utility is intrinsically linked to the reactive bromomethyl group, which, while enabling facile synthetic transformations, also predisposes the molecule to specific degradation pathways. This guide provides a comprehensive analysis of the chemical stability of this compound, delineates its probable degradation mechanisms, and establishes field-proven protocols for its optimal short-term and long-term storage. Furthermore, a detailed methodology for conducting stability assessments is presented to empower researchers in ensuring the integrity and purity of this critical reagent.
Introduction: The Synthetic Versatility and Inherent Reactivity of this compound
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a bromomethyl group at the 5-position of the 1-methyl-1H-indazole core provides a highly versatile handle for synthetic chemists. This functional group acts as a potent electrophile, readily participating in nucleophilic substitution reactions to introduce a wide array of functionalities, thereby enabling the exploration of vast chemical space in lead optimization campaigns.[1]
However, the very feature that makes this compound a valuable synthetic building block—the labile carbon-bromine bond—also renders it susceptible to degradation. Understanding the factors that influence its stability is paramount for ensuring the reproducibility of synthetic protocols, maintaining the purity of compound libraries, and ultimately, the integrity of downstream biological data. This guide serves as a technical resource for scientists, providing the necessary insights to handle and store this compound effectively.
Chemical Structure and Physicochemical Properties
To appreciate the stability profile of this compound, a foundational understanding of its structure is essential.
Figure 1: Chemical Structure of this compound.
The key structural features influencing its stability are the aromatic indazole ring system and the benzylic-like bromomethyl substituent. The indazole ring itself is susceptible to certain degradation pathways, while the bromomethyl group is the primary site of reactivity.
Potential Degradation Pathways
The degradation of this compound can be anticipated to proceed through several mechanisms, primarily involving the bromomethyl group and to a lesser extent, the indazole core.
Hydrolysis and Nucleophilic Substitution
The most significant degradation pathway is the hydrolysis of the bromomethyl group to the corresponding alcohol, 5-(hydroxymethyl)-1-methyl-1H-indazole. This reaction is analogous to the hydrolysis of benzyl bromide and can be facilitated by the presence of water.[2][3][4] The presence of other nucleophiles, such as alcohols (solvolysis) or amines, will also lead to substitution products.
Oxidative Degradation
The indazole ring system can be susceptible to oxidation, a common degradation pathway for many heterocyclic compounds.[5] Oxidative stress, potentially from atmospheric oxygen over prolonged periods or exposure to oxidizing agents, could lead to the formation of N-oxides or other oxidized derivatives.
Photodegradation
Indazole derivatives are known to be sensitive to light. A well-documented photochemical reaction is the rearrangement of indazoles to benzimidazoles upon exposure to UV radiation.[5] This transformation can significantly impact the purity of the material if not stored with appropriate light protection.
Figure 2: Potential Degradation Pathways for this compound.
Recommended Storage Conditions
Based on the inherent reactivity and potential degradation pathways, the following storage conditions are recommended to ensure the long-term stability of this compound.
| Parameter | Short-Term Storage (Up to 1 month) | Long-Term Storage (> 1 month) | Rationale |
| Temperature | 2-8°C (Refrigerated) | -20°C (Frozen) | Reduces the rate of hydrolysis, nucleophilic substitution, and potential oxidative degradation.[6][7] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Inert gas (Argon or Nitrogen) | Minimizes contact with atmospheric moisture and oxygen, thereby inhibiting hydrolysis and oxidation. |
| Light | Amber vial or light-proof container | Amber vial or light-proof container, stored in the dark | Prevents photodegradation and the potential rearrangement to benzimidazole derivatives.[5][8] |
| Container | Tightly sealed glass vial with a PTFE-lined cap | Tightly sealed glass vial with a PTFE-lined cap, potentially within a secondary sealed container | Ensures an inert atmosphere and prevents moisture ingress. PTFE liner provides chemical resistance. |
| Form | Solid | Solid | Storage in solution is not recommended due to the increased risk of solvolysis and other degradation reactions. |
Note: The hydrobromide salt of this compound is often supplied and is recommended to be stored at 0-8°C.[1]
Figure 3: Decision Workflow for Proper Storage of this compound.
Experimental Protocol for Stability Assessment (Forced Degradation Study)
To empirically determine the stability of a specific batch of this compound and to identify potential degradation products, a forced degradation study is recommended.[9][10][11]
Objective
To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to develop a stability-indicating analytical method.
Materials and Equipment
-
This compound
-
HPLC grade water, acetonitrile, methanol
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3% v/v)
-
LC-MS system for peak identification
-
pH meter
-
Calibrated oven
-
Photostability chamber (ICH Q1B compliant)
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Subsequently, dissolve an accurately weighed amount in acetonitrile to prepare a 0.5 mg/mL solution.
-
Photostability: Expose the solid compound to light conditions as specified in ICH Q1B guidelines. Subsequently, dissolve an accurately weighed amount in acetonitrile to prepare a 0.5 mg/mL solution.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots from the stressed solutions. If necessary, neutralize the acidic and basic samples.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze all samples by a validated HPLC method. A typical starting method could be a C18 column with a gradient elution of water and acetonitrile.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each stress condition.
-
Characterize the major degradation products using LC-MS to elucidate their structures.
-
Assess the peak purity of the parent compound under each condition to ensure the analytical method is stability-indicating.
-
Conclusion
This compound is a reactive and valuable intermediate in pharmaceutical research. Its stability is a critical parameter that must be carefully managed to ensure the quality and reliability of experimental outcomes. The primary degradation pathways involve the reactive bromomethyl group, with hydrolysis and nucleophilic substitution being the most significant concerns. Additionally, the indazole core is susceptible to oxidative and photodegradation. By adhering to the recommended storage conditions of low temperature, inert atmosphere, and protection from light, the integrity of this compound can be maintained. For critical applications, conducting a forced degradation study is a prudent measure to fully understand the stability profile of the material in hand.
References
- 1. chemimpex.com [chemimpex.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 1000018-06-3|5-Bromo-1-methyl-1H-indazol-3-amine|BLD Pharm [bldpharm.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 465529-57-1|5-Bromo-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]
- 9. ijrpp.com [ijrpp.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
The Privileged Scaffold: An In-depth Technical Guide to the Synthesis of Indazole-Based Heterocyclic Compounds
Abstract
The indazole nucleus, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties, leading to several FDA-approved drugs such as Pazopanib and Axitinib.[2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for constructing the indazole framework. Moving beyond a simple recitation of methods, this guide delves into the mechanistic underpinnings of classical and modern synthetic routes, offering field-proven insights into experimental choices and protocol design. We will explore the nuances of traditional methods like the Jacobson, Davis-Beirut, and Cadogan reactions, and navigate the landscape of contemporary transition-metal-catalyzed approaches, including the powerful C-H activation strategies. Each section is grounded in authoritative literature and supplemented with detailed, step-by-step experimental protocols and visual diagrams to ensure both scientific integrity and practical applicability.
The Enduring Relevance of the Indazole Core
Indazoles exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable.[1] This structural feature, combined with the ability to functionalize the molecule at multiple positions, provides a rich chemical space for the design of novel therapeutic agents and functional materials.[4] The indazole moiety is a bioisostere of indole and can participate in various non-covalent interactions with biological targets, making it a cornerstone in drug design.[2] The development of efficient and versatile synthetic methodologies is therefore a critical endeavor, enabling the exploration of this valuable chemical space.[5]
Classical Approaches to Indazole Synthesis: The Foundation
The foundational methods for indazole synthesis, while sometimes requiring harsh conditions, are well-established and often utilize readily available starting materials.[6] Understanding these classical routes provides a crucial context for appreciating the advancements of modern methodologies.
The Jacobson Indazole Synthesis
The Jacobson synthesis is a traditional and reliable method for preparing 1H-indazoles, typically involving the nitrosation of N-acetyl-o-toluidine followed by cyclization.[6][7] The reaction proceeds through an intramolecular azo coupling mechanism.[7]
The key steps involve the formation of an N-nitroso intermediate, which then undergoes a base-mediated cyclization.
Caption: Workflow for the Jacobson Synthesis of 1H-Indazole.
-
Acetylation: Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride.
-
Nitrosation: Cool the mixture in an ice bath and introduce a stream of nitrous gases (generated from NaNO₂ and a strong acid) while maintaining the temperature between 1-4 °C. The completion of nitrosation is indicated by a persistent black-green color.[7]
-
Cyclization and Isolation: Dilute the reaction mixture with hot ethanol. The cyclization often proceeds upon warming.
-
Work-up: Extract the product with a suitable organic solvent (e.g., benzene). Wash the organic extract and treat it with a solution of sodium methoxide in methanol to induce precipitation of the sodium salt of the indazole.
-
Purification: Acidify the aqueous layer to precipitate the crude indazole. The product can be further purified by vacuum distillation or recrystallization.
The Davis-Beirut Reaction
The Davis-Beirut reaction is a prominent method for the synthesis of 2H-indazoles, involving the N-N bond-forming heterocyclization of N-substituted 2-nitrobenzylamines in the presence of a base.[6][8] This reaction is valued for its use of relatively inexpensive starting materials.[6] The reaction is believed to proceed through an o-nitrosobenzylidine imine intermediate.[9]
The reaction is initiated by the deprotonation of the benzylic position, followed by an intramolecular redox process to form the N-N bond.
Caption: Key steps in the Davis-Beirut Reaction for 2H-Indazole.
-
Starting Material Synthesis: Prepare the requisite N-substituted 2-nitrobenzylamine by reductive amination of a 2-nitrobenzaldehyde with a primary amine.
-
Cyclization: Dissolve the N-substituted 2-nitrobenzylamine in an alcoholic solvent (e.g., ethanol or methanol).
-
Base Addition: Add a strong base, such as potassium hydroxide (KOH), to the solution.[2]
-
Reaction Conditions: Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, neutralize the reaction mixture and extract the product with an organic solvent. The crude product is then purified by column chromatography.
The Cadogan-Sundberg Reductive Cyclization
The Cadogan-Sundberg reaction provides a pathway to indazoles through the reductive cyclization of o-nitroarenes.[6] This method often employs trivalent phosphorus compounds, such as triethyl phosphite, to facilitate deoxygenation and subsequent cyclization.[10][11] The reaction is widely accepted to proceed via a nitrene intermediate.[10]
The reaction is initiated by the deoxygenation of the nitro group to a nitrene, which then undergoes intramolecular cyclization.
Caption: The Cadogan-Sundberg reaction proceeds via a nitrene intermediate.
-
Reactant Mixture: In a flask equipped with a reflux condenser, combine the o-nitrobenzaldimine or o-nitroazobenzene with an excess of a trivalent phosphorus reagent (e.g., triethyl phosphite).
-
Reaction Conditions: Heat the mixture to a high temperature (typically >150 °C) and maintain it at reflux for several hours.[10] Milder conditions (80 °C) have also been reported.[10]
-
Monitoring: Follow the progress of the reaction by TLC or GC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture and remove the excess phosphite reagent under vacuum. The resulting crude product is then purified by column chromatography or recrystallization.
Modern Synthetic Methodologies: The Era of Catalysis
Modern synthetic methods offer significant advantages over classical routes, often providing higher yields, milder reaction conditions, greater functional group tolerance, and improved atom economy.[6][12] Transition-metal catalysis has been at the forefront of these advancements.[12][13]
Transition-Metal-Catalyzed C-H Activation/Annulation
The direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis.[14] Transition-metal-catalyzed C-H activation followed by annulation has become a highly effective strategy for the construction of the indazole core.[12][15] Rhodium, palladium, and cobalt catalysts have been extensively used for this purpose.[1][16]
These reactions typically involve a directing group to guide the metal catalyst to a specific C-H bond for activation.
Caption: General workflow for transition-metal-catalyzed C-H activation/annulation for indazole synthesis.
-
Reaction Setup: To an oven-dried Schlenk tube, add the imidate substrate, nitrosobenzene, [Cp*RhCl₂]₂, and a copper co-catalyst/oxidant (e.g., Cu(OAc)₂).
-
Solvent and Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon). Add a suitable solvent (e.g., DCE).
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours).
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired 1H-indazole product.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route for a specific indazole derivative depends on several factors, including the desired substitution pattern, availability of starting materials, scalability, and tolerance to functional groups.
| Synthesis Method | Tautomer Form | Typical Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages |
| Jacobson Synthesis | 1H-Indazole | N-acetyl-o-toluidines | NaNO₂, strong acid | Well-established, readily available starting materials | Harsh acidic conditions, generation of nitrous gases |
| Davis-Beirut Reaction | 2H-Indazole | N-substituted 2-nitrobenzylamines | Strong base (e.g., KOH) | Inexpensive starting materials, good for 2H-isomers | Can have limited substrate scope, requires pre-functionalized precursors |
| Cadogan Cyclization | 1H- or 2H-Indazole | o-nitroarenes | Trivalent phosphorus compounds (e.g., P(OEt)₃) | Good for certain substitution patterns | High temperatures often required, stoichiometric reductant |
| C-H Activation/Annulation | 1H- or 2H-Indazole | Aryl precursors with directing groups, coupling partners | Transition metals (Rh, Pd, Co), oxidants | High atom economy, mild conditions, broad functional group tolerance | Requires specific directing groups, catalyst cost |
Conclusion and Future Outlook
The synthesis of indazole-based heterocyclic compounds has evolved significantly from classical methods to modern catalytic strategies. While traditional approaches like the Jacobson, Davis-Beirut, and Cadogan reactions remain valuable for specific applications, the advent of transition-metal-catalyzed C-H activation has revolutionized the construction of this privileged scaffold. These modern techniques offer unparalleled efficiency, selectivity, and functional group tolerance, opening new avenues for the discovery of novel indazole-containing pharmaceuticals and materials.[12] Future research will likely focus on the development of even more sustainable and economical catalytic systems, such as those based on earth-abundant metals, and the application of emerging technologies like photochemistry and flow synthesis to further enhance the efficiency and scalability of indazole synthesis.[2] The continued innovation in synthetic methodology will undoubtedly fuel the exploration of the vast chemical and biological potential of the indazole core.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsdr.org [ijsdr.org]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 9. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transition‐Metal‐Catalyzed Syntheses of Indazoles [ir.niist.res.in:8080]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
The Indazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, underpinning the development of a multitude of clinically significant therapeutic agents.[1] Its unique structural and electronic properties allow for versatile functionalization, enabling the precise tuning of pharmacological activity across a diverse range of biological targets. This guide provides a comprehensive technical overview of the biological importance of functionalized indazole scaffolds, delving into their mechanisms of action, structure-activity relationships (SAR), and applications in oncology, inflammation, infectious diseases, and neurology. We will explore the causality behind the design of these molecules, present detailed experimental protocols for their synthesis and evaluation, and provide quantitative data to support their therapeutic potential.
The Indazole Core: A Foundation for Diverse Biological Activity
Indazole, or benzopyrazole, is an aromatic heterocyclic compound composed of a benzene ring fused to a pyrazole ring.[2] It exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[3] This structural feature, along with the ability to functionalize at multiple positions, provides a rich chemical space for the design of targeted therapeutics. The indazole moiety is a bioisostere of indole, found in many biologically active natural products, and its nitrogen atoms can participate in crucial hydrogen bonding interactions with biological macromolecules.[3]
The versatility of the indazole scaffold is evidenced by the number of FDA-approved drugs that incorporate this core, including the multi-kinase inhibitors Pazopanib and Axitinib, the PARP inhibitor Niraparib, and the antiemetic Granisetron.[4][5] These successes have fueled extensive research into novel indazole derivatives, with at least 43 indazole-based compounds having entered clinical trials for various indications.[6]
Anticancer Activity: Targeting Key Signaling Pathways
Indazole derivatives have demonstrated remarkable success in oncology, primarily through the inhibition of protein kinases that are critical for tumor growth, proliferation, and angiogenesis.[7]
Mechanism of Action: Kinase Inhibition
Many indazole-based anticancer agents function as ATP-competitive inhibitors of tyrosine kinases. The indazole core often serves as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.[7] Functionalization of the indazole scaffold allows for the exploration of various pockets within the ATP-binding site, leading to enhanced potency and selectivity.
A prime example is Pazopanib , a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[4] Pazopanib potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[4] By blocking these receptors, Pazopanib disrupts downstream signaling pathways essential for angiogenesis and tumor cell proliferation.[4]
The following diagram illustrates the inhibition of the VEGFR signaling pathway by Pazopanib.
Caption: Pazopanib inhibits VEGFR autophosphorylation.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective indazole-based kinase inhibitors relies heavily on understanding their SAR. For instance, in a series of 1H-indazole amide derivatives targeting ERK1/2, modifications at the C3 and C5 positions of the indazole ring were found to be critical for activity. The nature and position of substituents on the phenyl ring at C3 significantly influenced the inhibitory potency.
Quantitative Data: In Vitro Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity of selected functionalized indazole derivatives against various cancer cell lines.
| Compound ID | R1 Substituent | R2 Substituent | Cell Line | IC50 (µM) | Reference |
| Pazopanib | N/A | N/A | HUVEC (VEGFR2) | 0.03 | [7] |
| Axitinib | N/A | N/A | HUVEC (VEGFR2) | 0.03 | [5] |
| Compound A | 4-fluorophenyl | 2-morpholinoethyl | K562 | 5.19 | [8] |
| Compound B | 3-fluorophenyl | 2-(piperazin-1-yl)ethyl | A549 | 8.21 | [8] |
| Compound C | 4-methoxyphenyl | 2-(4-methylpiperazin-1-yl)ethyl | PC-3 | 6.12 | [8] |
| Compound D | 3,4-dichlorophenyl | 2-aminoethyl | Hep-G2 | 5.62 | [8] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 value of an indazole derivative against a specific protein kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Indazole test compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the indazole compound in 100% DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Anti-inflammatory Activity: Modulation of Inflammatory Mediators
Functionalized indazoles have shown significant promise as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.[9]
Mechanism of Action: COX and Cytokine Inhibition
A primary mechanism of action for many anti-inflammatory indazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation and is responsible for the production of prostaglandins.[10] Additionally, some indazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. innovatpublisher.com [innovatpublisher.com]
- 10. microbe-investigations.com [microbe-investigations.com]
Methodological & Application
Application Notes & Protocols: Mastering the Heck Reaction for the Synthesis of 5-Substituted-1-Methyl-1H-Indazole Derivatives
Introduction: The Strategic Importance of the Indazole Moiety and the Power of the Heck Reaction
In the landscape of modern drug discovery, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it a cornerstone in medicinal chemistry. The functionalization of the indazole nucleus is therefore a critical task for chemists aiming to modulate biological activity. Specifically, the introduction of carbon-carbon bonds at the 5-position via the benzylic bromide, 5-(bromomethyl)-1-methyl-1H-indazole, opens a gateway to a vast chemical space of novel analogues.
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as one of the most robust and versatile methods for C-C bond formation.[1][2][3] Its discovery, honored with the 2010 Nobel Prize in Chemistry, revolutionized synthetic organic chemistry.[1] This guide provides an in-depth exploration of the Heck reaction as applied to this compound. We will delve into the mechanistic underpinnings, dissect critical reaction parameters, offer a detailed experimental protocol, and provide a troubleshooting framework to empower researchers in their synthetic endeavors.
Pillar 1: The Catalytic Heartbeat - Understanding the Heck Reaction Mechanism
The efficacy of the Heck reaction hinges on a finely tuned catalytic cycle involving palladium in its Pd(0) and Pd(II) oxidation states.[2][4] A thorough understanding of this cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism proceeds through four key stages:
-
Oxidative Addition: The cycle initiates with the oxidative addition of the organic halide, in this case, the benzylic this compound, to a coordinatively unsaturated 14-electron Pd(0) complex. This step forms a new, more stable 16-electron Pd(II) complex.[1][3] The reactivity of the halide is crucial, with the C-Br bond being more readily activated than a C-Cl bond.
-
Alkene Coordination and Insertion (Carbopalladation): The alkene substrate coordinates to the Pd(II) center, forming a π-complex. This is followed by a migratory insertion of the alkene into the Pd-C bond.[3][4] This syn-addition step forges the desired carbon-carbon bond and dictates the regioselectivity of the reaction, which is primarily governed by sterics; the organic group typically adds to the less hindered carbon of the double bond.[3]
-
β-Hydride Elimination: For the catalytic cycle to proceed, a hydrogen atom on the carbon beta to the palladium must be accessible. A syn-β-hydride elimination occurs, where the palladium abstracts this hydrogen, forming a palladium-hydride species and liberating the final substituted alkene product.[4][5] The stereochemistry of the product is often predominantly trans due to steric factors in the transition state.[6]
-
Reductive Elimination and Catalyst Regeneration: The final step involves a base, which is essential for neutralizing the generated hydrohalic acid (HBr).[2][7] This reaction with the palladium-hydride complex regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[7]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Pillar 2: A Practical Guide to Reaction Optimization
The success of the Heck reaction with this compound is not predetermined; it is achieved through the careful selection and optimization of several key parameters. Benzylic bromides are excellent substrates for this reaction, often displaying high reactivity.[1]
Data Presentation: A Survey of Heck Reaction Conditions
The following table summarizes a range of conditions that serve as an excellent starting point for optimization. The choice of catalyst, ligand, base, and solvent can dramatically influence yield, selectivity, and reaction time.
| Parameter | Component/Condition | Role & Rationale | Typical Range/Examples |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂, Pd(PPh₃)₄ | Precursor to the active Pd(0) catalyst. Pd(II) sources are often more air-stable and are reduced in situ.[1][7] Pd(0) sources bypass the need for a reduction step.[8] | 0.5 - 5 mol% |
| Ligand | Monodentate Phosphines (PPh₃, P(o-tol)₃, P(t-Bu)₃), Bidentate Phosphines (BINAP, dppf) | Stabilizes the Pd(0) species, prevents precipitation of palladium black, and modulates reactivity.[9] Bulky, electron-rich ligands can improve rates for less reactive halides. | 1-2 equivalents per Pd |
| Base | Organic (Et₃N, DIPEA, Cy₂NMe), Inorganic (K₂CO₃, NaOAc, Cs₂CO₃, K₃PO₄) | Neutralizes the HBr generated, regenerating the Pd(0) catalyst.[2][10] The choice can affect solubility and reaction rate. Inorganic bases are often used in polar solvents. | 1.2 - 3.0 equivalents |
| Solvent | Polar Aprotic (DMF, NMP, DMAc, Acetonitrile), Ethers (Dioxane), Hydrocarbons (Toluene) | Solubilizes reactants and stabilizes charged intermediates.[11] High-boiling polar aprotic solvents are common.[12] Solvent quality is critical; peroxides in NMP can inhibit the reaction.[13] | N/A |
| Temperature | 80 - 140 °C | Provides the necessary activation energy for oxidative addition and other steps in the cycle.[14] | Dependent on solvent boiling point |
| Additive | Phase-Transfer Catalysts (TBAB, TBAI) | Can stabilize the Pd(0) catalyst and suppress side reactions like dehalogenation, particularly with aryl bromides.[15] | 5 mol% - 2 equivalents |
| Alkene Partner | Acrylates, Styrenes, Enol ethers | Electron-withdrawing groups on the alkene generally accelerate the reaction.[1] Steric hindrance influences regioselectivity. | 1.0 - 2.0 equivalents |
Pillar 3: A Validated Experimental Protocol
This section provides a detailed, step-by-step methodology for a representative Heck reaction between this compound and butyl acrylate.
Reaction Scheme: (An image depicting the reaction of this compound with butyl acrylate to form (E)-butyl 3-(1-methyl-1H-indazol-5-yl)methyl)acrylate)
Materials and Reagents:
-
This compound (1.0 eq)
-
Butyl acrylate (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (for workup)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 239 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the catalyst and ligand.[16]
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe. Stir the mixture for 5 minutes to allow for catalyst pre-formation. Subsequently, add triethylamine (0.28 mL, 2.0 mmol) and butyl acrylate (0.22 mL, 1.5 mmol) via syringe.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) followed by brine (1 x 15 mL) to remove DMF and the amine salt.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
Caption: A typical workflow for the Heck cross-coupling reaction.
Pillar 4: Troubleshooting and Self-Validation
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to success.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low or No Conversion | Inactive Catalyst: Pd(II) precatalyst not reduced to active Pd(0); catalyst decomposed by oxygen.[16] | Ensure rigorously inert conditions (degas solvent, use Schlenk techniques). Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to bypass the in-situ reduction step.[8] |
| Inappropriate Ligand: The chosen phosphine ligand is not suitable for activating the substrate. | Screen a panel of ligands. For benzylic halides, standard triphenylphosphine is often sufficient, but if issues persist, try bulkier, more electron-rich ligands like P(t-Bu)₃ or cataCXium® A. | |
| Low Yield / Multiple Products | Dehalogenation: Reductive cleavage of the C-Br bond, replacing it with C-H.[16] | This side reaction can compete with the desired coupling. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes suppress this pathway.[15] |
| Homocoupling: The benzylic bromide couples with itself to form a dimer.[16] | This often points to issues with the relative rates of the catalytic steps. Adjusting the temperature, catalyst loading, or ligand may alter the selectivity. | |
| Alkene Isomerization: The double bond in the product migrates to a different position.[17] | This occurs via re-addition/elimination of the palladium hydride intermediate. Adding silver salts or using specific bases can sometimes minimize this by promoting reductive elimination.[17] | |
| Solvent Impurities: Peroxides in solvents like NMP or THF can oxidize the phosphine ligand, rendering it ineffective.[13] | Use freshly distilled or commercially available anhydrous solvents. If NMP is used, ensure it is peroxide-free.[13] |
Conclusion
The Heck reaction is a powerful and reliable tool for the elaboration of this compound. Success is predicated on a solid understanding of the reaction mechanism and meticulous attention to experimental detail. By carefully selecting the catalyst system, base, and solvent, and by maintaining an inert atmosphere, researchers can consistently achieve high yields of the desired 5-alkenyl-methyl-indazole derivatives. This guide serves as a comprehensive resource to facilitate these efforts, providing the foundational knowledge and practical steps necessary to master this critical transformation in the synthesis of novel molecules for drug discovery and development.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 4. byjus.com [byjus.com]
- 5. scispace.com [scispace.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. cfmot.de [cfmot.de]
- 10. books.rsc.org [books.rsc.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 15. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 16. benchchem.com [benchchem.com]
- 17. scienceinfo.com [scienceinfo.com]
Application Notes and Protocols for the Synthesis of PARP Inhibitors Using 5-(Bromomethyl)-1-methyl-1H-indazole
Introduction: The Strategic Importance of Indazole-Based PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the cellular machinery responsible for DNA repair. They function as sentinels, detecting single-strand DNA breaks (SSBs) and initiating their repair through the Base Excision Repair (BER) pathway. In the context of cancer therapy, inhibiting PARP has emerged as a powerful strategy, especially for tumors with deficiencies in other DNA repair mechanisms, such as those with mutations in the BRCA1 or BRCA2 genes.
This therapeutic approach is rooted in the concept of "synthetic lethality." In a healthy cell, if the BER pathway is blocked by a PARP inhibitor, the resulting SSBs can be repaired by the high-fidelity Homologous Recombination (HR) pathway during DNA replication. However, in cancer cells with BRCA mutations, the HR pathway is already compromised. The simultaneous inhibition of PARP leaves these cells with no effective means to repair DNA damage, leading to the accumulation of double-strand breaks, genomic instability, and ultimately, apoptotic cell death.[1][2] This targeted approach allows for the selective killing of cancer cells while largely sparing healthy tissues.[2]
The indazole scaffold is a privileged structure in medicinal chemistry and forms the core of several potent PARP inhibitors, including the FDA-approved drug Niraparib. Its rigid bicyclic structure provides an excellent framework for positioning key pharmacophoric elements to interact with the PARP active site. Specifically, the 1-methyl-1H-indazole moiety is a versatile building block, and its functionalization at the 5-position with a reactive bromomethyl group creates a crucial intermediate, 5-(bromomethyl)-1-methyl-1H-indazole , for the synthesis of a diverse library of PARP inhibitors.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this key intermediate in the construction of indazole-based PARP inhibitors. We will detail the underlying chemical principles, provide step-by-step protocols, and offer insights into the causality behind experimental choices.
Mechanism of Action: PARP Trapping and Synthetic Lethality
The efficacy of many clinical PARP inhibitors is attributed not only to the catalytic inhibition of PARP but also to their ability to "trap" the PARP enzyme on the DNA at the site of damage.[3][4] This creates a cytotoxic PARP-DNA complex that is more damaging than an unrepaired single-strand break alone.[3] These complexes physically obstruct DNA replication and transcription, leading to the collapse of replication forks and the formation of lethal double-strand breaks. The potency of PARP inhibitors often correlates more strongly with their trapping efficiency than their catalytic inhibition IC50 values.[3][4]
Caption: The principle of synthetic lethality in PARP inhibition.
Part 1: Synthesis of the Key Intermediate: this compound
The synthesis of this key building block can be efficiently achieved in two main steps starting from 5-methyl-1H-indazole: regioselective N-methylation followed by radical bromination of the 5-methyl group.
Protocol 1.1: N1-Methylation of 5-methyl-1H-indazole
The N-alkylation of indazoles can produce a mixture of N1 and N2 isomers.[5][6] To achieve high regioselectivity for the desired N1-methylated product, a strong, non-coordinating base in an aprotic solvent is employed. Sodium hydride (NaH) in tetrahydrofuran (THF) is an effective combination that favors the formation of the thermodynamically more stable N1 anion, leading to selective alkylation at this position.[5][7]
Reaction Scheme: (Self-generated image, not from search results)
Materials:
-
5-methyl-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Iodomethane (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 5-methyl-1H-indazole (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approx. 15 mL per gram of indazole).
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and handle NaH with care.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Re-cool the mixture to 0 °C and add iodomethane (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1,5-dimethyl-1H-indazole.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 1.2: Radical Bromination to this compound
The benzylic methyl group at the C5 position is susceptible to free-radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide is used to start the reaction.
Reaction Scheme: (Self-generated image, not from search results)
Materials:
-
1,5-dimethyl-1H-indazole
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1,5-dimethyl-1H-indazole (1.0 eq) in CCl₄.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Heat the mixture to reflux (approx. 77 °C for CCl₄) and stir under a nitrogen atmosphere. The reaction is often initiated with a heat lamp.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution and then with water.
-
Extract the aqueous layer with DCM.
-
Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure This compound .
Part 2: Synthesis of an Indazole-Based PARP Inhibitor
The synthesized this compound is a potent electrophile, ready for nucleophilic substitution with an appropriate amine-containing fragment. As a representative example, we will describe its reaction with a protected piperidine derivative, a key step in forming the core structure of many PARP inhibitors like Niraparib.
Protocol 2.1: N-Alkylation of a Piperidine Derivative
This step involves a standard Sₙ2 reaction where the piperidine nitrogen acts as the nucleophile, displacing the bromide from the indazole intermediate. The choice of a suitable base is crucial to deprotonate the piperidine (if it's a salt) or to scavenge the HBr byproduct.
Reaction Scheme: (Self-generated image, not from search results)
Materials:
-
This compound
-
(S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (or a similar nucleophile)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Water & Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the piperidine derivative (1.0 eq) in anhydrous DMF, add a base such as K₂CO₃ (2.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF dropwise.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC/LC-MS indicates the consumption of the starting materials.
-
Cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine to remove DMF and salts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final coupled product. [8]9. Subsequent deprotection and/or functional group transformations (e.g., amide formation) can be carried out to yield the final PARP inhibitor.
Data Presentation & Workflow
Table 1: Reagent Summary for Synthesis of this compound
| Step | Reactant/Reagent | Molar Equiv. | Purpose |
| 1.1 | 5-methyl-1H-indazole | 1.0 | Starting Material |
| Sodium Hydride (NaH) | 1.2 | Base for Deprotonation | |
| Iodomethane (CH₃I) | 1.1 | Methylating Agent | |
| 1.2 | 1,5-dimethyl-1H-indazole | 1.0 | Starting Material |
| N-Bromosuccinimide (NBS) | 1.1 | Brominating Agent | |
| AIBN | 0.05 | Radical Initiator |
Overall Synthetic Workflow
Caption: Synthetic workflow for an indazole-based PARP inhibitor.
Characterization
The identity and purity of the synthesized intermediates and the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure, including the regioselectivity of the N-methylation and the success of subsequent reactions. [9][10][11]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compounds. [9]* Chromatography: TLC and HPLC can be used to monitor reaction progress and assess the purity of the final compound.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of potent, indazole-based PARP inhibitors. The protocols detailed in this guide provide a robust and reproducible pathway for its preparation and subsequent use in drug discovery workflows. By understanding the principles of regioselective alkylation and nucleophilic substitution, researchers can efficiently construct novel PARP inhibitors for evaluation in cancer therapy. The self-validating nature of these protocols, combined with standard analytical characterization, ensures the integrity and quality of the synthesized compounds, paving the way for further biological investigation.
References
- 1. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.ucc.ie [research.ucc.ie]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preparation of JNK Kinase Inhibitors from 5-(Bromomethyl)-1-methyl-1H-indazole: Application Notes and Protocols
<
Abstract
This comprehensive guide details the synthesis and evaluation of c-Jun N-terminal kinase (JNK) inhibitors, utilizing the versatile starting material, 5-(bromomethyl)-1-methyl-1H-indazole. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel kinase inhibitors. We will delve into the strategic importance of JNK as a therapeutic target, provide a detailed, step-by-step protocol for the chemical synthesis of indazole-based JNK inhibitors, and present robust methodologies for their biological characterization, including biochemical and cell-based assays. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying principles.
Introduction: The JNK Signaling Pathway as a Therapeutic Target
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases belonging to the mitogen-activated protein kinase (MAPK) superfamily.[1][2] The JNK signaling pathway is a critical regulator of a wide array of cellular processes, including inflammation, apoptosis, cell differentiation, and proliferation.[3][4] Dysregulation of the JNK pathway has been implicated in a multitude of human pathologies, such as neurodegenerative diseases (e.g., Alzheimer's and Parkinson's disease), inflammatory disorders, diabetes, and various cancers.[5][6][]
There are three main JNK genes, JNK1, JNK2, and JNK3, which can produce up to ten different protein isoforms through alternative splicing.[8] JNK1 and JNK2 are ubiquitously expressed, while JNK3 is found predominantly in the central nervous system (CNS), heart, and testes, making it a particularly attractive target for neurodegenerative disorders.[3][6] The activation of JNKs is triggered by a variety of stress stimuli, including inflammatory cytokines, UV radiation, and oxidative stress.[8][9] This activation occurs through a tiered phosphorylation cascade involving upstream kinases, primarily MKK4 and MKK7.[6][8] Once activated, JNKs phosphorylate a range of transcription factors, most notably c-Jun, which in turn modulates the expression of genes involved in the cellular stress response.[]
The critical role of JNKs in disease pathogenesis has spurred significant interest in the development of small molecule inhibitors as potential therapeutic agents.[2][10] The indazole scaffold has emerged as a promising privileged structure in the design of kinase inhibitors, including those targeting JNKs.[11][12] The starting material, this compound, serves as a key building block for the synthesis of a diverse library of potent and selective JNK inhibitors.[13][14]
Diagram 1: The JNK Signaling Pathway
A simplified representation of the JNK signaling cascade.
Synthesis of Indazole-Based JNK Inhibitors
The synthesis of JNK inhibitors from this compound typically involves a nucleophilic substitution reaction at the bromomethyl position. This allows for the introduction of various amine-containing fragments, leading to a diverse range of potential inhibitors. The following protocol describes a general and robust method for this synthesis.
Diagram 2: General Synthesis Workflow
Workflow for the biological characterization of JNK inhibitors.
Biochemical Kinase Assay: Determining IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the potency of an inhibitor. B[15]iochemical assays directly measure the enzymatic activity of purified JNK in the presence of the synthesized compounds.
[16]3.1.1. Principle
A common method for determining kinase activity is to measure the phosphorylation of a substrate. This can be achieved using various detection methods, including radiometric assays (measuring the incorporation of ³²P-ATP), or non-radiometric methods such as fluorescence-based or luminescence-based assays. T[17][18]he ADP-Glo™ Kinase Assay is a popular luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.
[18][19]3.1.2. Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare serial dilutions of the synthesized inhibitor in DMSO.
-
Prepare a solution of the JNK enzyme (e.g., recombinant human JNK1, JNK2, or JNK3) in kinase reaction buffer.
-
Prepare a solution of the JNK substrate (e.g., ATF2) and ATP in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test inhibitor at various concentrations.
-
Add the JNK enzyme solution to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the kinase activity (luminescence) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
[16][20]Table 1: Representative Data for IC₅₀ Determination
| Inhibitor Concentration (nM) | Kinase Activity (%) |
| 0.1 | 98 |
| 1 | 92 |
| 10 | 75 |
| 50 | 52 |
| 100 | 30 |
| 500 | 15 |
| 1000 | 5 |
Cell-Based Assays: Assessing Cellular Potency
Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context. T[21][22]hese assays measure the ability of the compounds to inhibit JNK signaling within intact cells.
3.2.1. Principle
A common approach is to measure the phosphorylation of c-Jun, a direct downstream target of JNK. T[8]his can be quantified using techniques like Western blotting or In-Cell Western assays.
[23][24]3.2.2. Protocol: In-Cell Western Assay for c-Jun Phosphorylation
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or SH-SY5Y) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the synthesized inhibitor for a specified time.
-
Stimulate the JNK pathway by treating the cells with a known activator (e.g., anisomycin or UV radiation).
-
-
Immunostaining:
-
Fix and permeabilize the cells.
-
Incubate the cells with a primary antibody specific for phosphorylated c-Jun (p-c-Jun).
-
Incubate with a fluorescently labeled secondary antibody.
-
A second primary antibody for a housekeeping protein (e.g., GAPDH) can be used for normalization.
-
-
Data Acquisition and Analysis:
-
Image the plate using a fluorescence imaging system.
-
Quantify the fluorescence intensity for p-c-Jun and the normalization control.
-
Normalize the p-c-Jun signal to the housekeeping protein.
-
Plot the normalized p-c-Jun levels against the logarithm of the inhibitor concentration to determine the cellular IC₅₀ value.
-
[24]### 4. Kinase Selectivity Profiling
To be a viable drug candidate, a kinase inhibitor should exhibit high selectivity for its intended target to minimize off-target effects. T[25]he selectivity of the synthesized inhibitors should be assessed against a panel of other kinases, particularly those within the MAPK family (e.g., p38, ERK). This can be performed using commercially available kinase profiling services or by conducting in-house biochemical assays against a panel of purified kinases.
Conclusion
The synthetic and biological evaluation protocols detailed in this guide provide a robust framework for the discovery and characterization of novel JNK inhibitors derived from this compound. By understanding the rationale behind each experimental step, researchers can effectively synthesize, purify, and evaluate the potency and selectivity of these compounds. The indazole scaffold continues to be a valuable starting point for the development of next-generation kinase inhibitors with therapeutic potential in a wide range of diseases.
References
- 1. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. JNK pathway signaling: a novel and smarter therapeutic targets for various biological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JNK pathway signaling: a novel and smarter therapeutic targets for various biological diseases. | Semantic Scholar [semanticscholar.org]
- 5. bfd.hubu.edu.cn [bfd.hubu.edu.cn]
- 6. tandfonline.com [tandfonline.com]
- 8. SAPK/JNK Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemimpex.com [chemimpex.com]
- 14. chemimpex.com [chemimpex.com]
- 15. courses.edx.org [courses.edx.org]
- 16. benchchem.com [benchchem.com]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. promega.com [promega.com]
- 19. benchchem.com [benchchem.com]
- 20. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. lephar.com [lephar.com]
- 23. assaygenie.com [assaygenie.com]
- 24. azurebiosystems.com [azurebiosystems.com]
- 25. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic N-Alkylation of Amines with 5-(bromomethyl)-1-methyl-1H-indazole for Drug Discovery
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents approved for oncology, inflammation, and antiemetic therapies.[1][2][3][4] The functionalization of this moiety is critical for modulating the pharmacological properties of drug candidates. This application note provides a detailed guide to the N-alkylation of primary and secondary amines using 5-(bromomethyl)-1-methyl-1H-indazole, a key building block for introducing the (1-methyl-1H-indazol-5-yl)methyl group. We will explore the underlying mechanistic principles, provide robust, step-by-step protocols, and discuss critical parameters for reaction optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthetic transformation.
Introduction: The Significance of the Indazole Moiety
Indazoles, bicyclic aromatic heterocycles, are recognized as bioisosteres of indoles and are integral to a wide array of pharmacologically active compounds.[5] Their derivatives have demonstrated a vast range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][6] The N-alkylation of the indazole ring system or the introduction of N-alkylated side chains is a common strategy in drug design to tune properties such as solubility, metabolic stability, and target binding affinity.
This compound is a particularly useful reagent. The N1 position of the indazole is already methylated, preventing undesired regioisomeric mixtures that can arise from direct alkylation of an unsubstituted indazole ring.[7][8][9] The bromomethyl group at the C5 position acts as a potent electrophile, analogous to a benzyl bromide, enabling efficient coupling with various nucleophiles, most notably primary and secondary amines. This reaction provides a direct and reliable route to a diverse library of 5-(aminomethyl)-1-methyl-1H-indazole derivatives, which are valuable intermediates in pharmaceutical research.
Mechanistic Rationale: The SN2 Pathway
The alkylation of an amine with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[10][11] Understanding the components of this mechanism is crucial for experimental design and troubleshooting.
-
The Electrophile: this compound features a primary benzylic-like bromide. The carbon atom of the bromomethyl group is electrophilic and susceptible to nucleophilic attack. The bromide ion is an excellent leaving group, facilitating the substitution.
-
The Nucleophile: The amine possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. The reaction is initiated by the attack of this lone pair on the electrophilic carbon of the bromomethyl group.
-
The Transition State: The reaction proceeds through a concerted, single-step mechanism where the new carbon-nitrogen bond forms simultaneously as the carbon-bromine bond breaks. This involves a five-coordinate transition state.
-
The Byproduct: The reaction liberates a proton (H⁺) from the amine and a bromide ion (Br⁻), forming hydrobromic acid (HBr). This acidic byproduct will protonate any available basic species in the reaction mixture, including the starting amine, rendering it non-nucleophilic. Therefore, the inclusion of an auxiliary, non-nucleophilic base is essential to neutralize the HBr and ensure the reaction proceeds to completion.
Figure 1: General SN2 mechanism for amine alkylation.
A primary challenge with this reaction, particularly when using primary amines, is over-alkylation .[12] The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that yields a tertiary amine, and potentially a third event resulting in a quaternary ammonium salt. Strategies to mitigate this include using a large excess of the primary amine or employing alternative methods like the Gabriel synthesis for primary amines.[13]
Experimental Protocols
The following protocols provide a robust starting point for the alkylation of various amines. Optimization may be required based on the specific reactivity of the amine substrate.
General Protocol for Alkylation of a Secondary Amine
This protocol is optimized for mono-alkylation and is generally high-yielding with secondary amines.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (or DMF) to achieve a concentration of approximately 0.1-0.2 M.
-
Reagent Addition: Add the secondary amine (1.1-1.2 eq) followed by anhydrous potassium carbonate (2.0-3.0 eq). The base should be a fine powder to maximize surface area.
-
Reaction Conditions: Stir the mixture vigorously at room temperature (20-25 °C). If the reaction is sluggish, it can be gently heated to 40-60 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).
-
Workup: a. Cool the reaction mixture to room temperature and filter off the inorganic solids (K₂CO₃ and KBr). b. Concentrate the filtrate under reduced pressure to remove the solvent. c. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution (1x), followed by brine (1x). d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to yield the pure tertiary amine product.
Protocol for Alkylation of a Primary Amine (Controlling Over-alkylation)
To favor mono-alkylation and suppress the formation of the tertiary amine byproduct, a large excess of the primary amine is used.
Procedure:
-
Reaction Setup: To a round-bottom flask, add the primary amine (5.0-10.0 eq) and a suitable solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Electrophile Addition: Dissolve this compound (1.0 eq) in a minimal amount of the same solvent. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).
-
Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The excess amine acts as both the nucleophile and the base.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: a. Concentrate the reaction mixture under reduced pressure to remove the solvent and most of the excess primary amine. b. Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to separate the desired secondary amine from any tertiary amine byproduct and residual starting material.
Figure 2: General experimental workflow for amine alkylation.
Data Presentation & Optimization
The choice of reagents and conditions significantly impacts reaction outcome. The following table summarizes typical conditions for various amine types.
| Amine Substrate (Example) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| Secondary Aliphatic (Morpholine) | K₂CO₃ (2.0) | CH₃CN | 25 | 4-8 | >90% | Generally clean and high-yielding. |
| Secondary Aromatic (N-Methylaniline) | K₂CO₃ (2.5) | DMF | 60 | 12-18 | 70-85% | Less nucleophilic; may require heating. |
| Primary Aliphatic (Benzylamine) | Excess Amine (5.0) | THF | 25 | 12-24 | 60-75% | Use large excess of amine to minimize over-alkylation. |
| Primary Aromatic (Aniline) | NaH (1.2) | DMF | 25-50 | 16-24 | 50-65% | Weakly nucleophilic; requires a strong base like NaH for deprotonation. |
Optimization Insights:
-
Base Selection: For most primary and secondary amines, inorganic bases like K₂CO₃ or Cs₂CO₃ are ideal as they are inexpensive, effective, and easily removed. For less nucleophilic amines like anilines, a stronger base such as sodium hydride (NaH) may be necessary to first deprotonate the amine, forming the more nucleophilic amide anion.[5] Organic bases like diisopropylethylamine (DIPEA) can also be used, but may be harder to remove during workup.
-
Solvent Choice: Polar aprotic solvents like DMF, acetonitrile, and THF are preferred as they effectively solvate the cation of the base while not interfering with the nucleophile, thereby accelerating the SN2 reaction.
-
Temperature: Most reactions with aliphatic amines proceed efficiently at room temperature. For less reactive amines (e.g., anilines), gentle heating (40-80 °C) can significantly increase the reaction rate without promoting significant side reactions.
Conclusion
The N-alkylation of amines with this compound is a powerful and straightforward method for synthesizing diverse libraries of compounds for drug discovery. By understanding the SN2 mechanism and carefully selecting the base, solvent, and stoichiometry, researchers can achieve high yields of the desired mono-alkylation products. The protocols and optimization strategies outlined in this note serve as a comprehensive guide for scientists aiming to incorporate the valuable (1-methyl-1H-indazol-5-yl)methyl pharmacophore into their molecular designs.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Solid-Phase Synthesis of Substituted Indazole Libraries using 5-(Bromomethyl)-1-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indazole Scaffold and the Power of Solid-Phase Synthesis
The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Derivatives of indazole have demonstrated significant therapeutic potential, exhibiting activities including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2] Notable FDA-approved drugs such as the kinase inhibitors Pazopanib and Axitinib, the antiemetic Granisetron, and the PARP inhibitor Niraparib all feature the indazole core, underscoring its therapeutic importance.[1]
Solid-phase organic synthesis (SPOS) offers a powerful and efficient methodology for the rapid generation of compound libraries for drug discovery. By anchoring a starting material to a solid support, reagents and by-products in solution can be easily removed by simple filtration and washing steps, streamlining the synthetic process and enabling automation. This approach is particularly well-suited for the creation of diverse libraries of molecules based on a common scaffold.
This document provides a comprehensive guide to the utilization of 5-(bromomethyl)-1-methyl-1H-indazole in solid-phase synthesis to generate libraries of substituted indazole derivatives. We will delve into the rationale behind the selection of solid supports and reagents, and provide detailed, step-by-step protocols for the key stages of the synthesis, from resin functionalization to final product cleavage and analysis.
Core Principles and Strategic Considerations
The synthetic strategy outlined herein leverages the reactivity of the benzylic bromide in this compound as an electrophile for the alkylation of resin-bound nucleophiles. This approach allows for the introduction of a diverse range of functionalities onto the indazole scaffold at the 5-position.
Choosing the Right Solid Support: Merrifield Resin
For this application, Merrifield resin , a chloromethylated polystyrene-divinylbenzene resin, is an excellent choice.[3] Its key advantages include:
-
Robustness: It is chemically stable to a wide range of reaction conditions.
-
Versatility: The chloromethyl groups can be readily functionalized with a variety of nucleophiles, such as phenols, to create a starting point for the synthesis.
-
Established Cleavage Protocols: A wealth of literature exists on reliable methods for cleaving the final products from the resin.[4][5]
The Synthetic Pathway: A Modular Approach
The overall synthetic workflow is designed to be modular, allowing for the generation of a library of compounds by varying the initial nucleophile attached to the resin. The key steps are:
-
Immobilization of Nucleophiles: A library of phenols is attached to the Merrifield resin via a stable ether linkage.
-
Coupling with this compound: The resin-bound phenols are then alkylated with the indazole reagent.
-
Cleavage from the Solid Support: The final products are cleaved from the resin to yield the desired library of 5-substituted-1-methyl-1H-indazoles.
Caption: General workflow for the solid-phase synthesis of a 5-substituted-1-methyl-1H-indazole library.
Experimental Protocols
Protocol 1: Immobilization of Phenols on Merrifield Resin
This protocol describes the functionalization of Merrifield resin with a representative phenol. This process can be parallelized to create a library of resin-bound phenols.
Materials:
-
Merrifield resin (100-200 mesh, 1% DVB, ~1.5 mmol/g loading)
-
Phenol (or a library of substituted phenols)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Place Merrifield resin (1.0 g, ~1.5 mmol) in a solid-phase synthesis vessel. Wash the resin with DCM (3 x 10 mL) and then with anhydrous DMF (3 x 10 mL) to swell the beads.
-
Preparation of Phenoxide: In a separate flask under a nitrogen atmosphere, add phenol (4.5 mmol, 3 equivalents relative to resin loading) to anhydrous DMF (10 mL). Carefully add NaH (4.5 mmol, 3 equivalents) portion-wise. Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, to form the sodium phenoxide.
-
Immobilization Reaction: Add the freshly prepared sodium phenoxide solution to the swollen Merrifield resin. Seal the vessel and heat the mixture at 80°C for 24 hours with gentle agitation.
-
Washing: After the reaction is complete, allow the resin to cool to room temperature. Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), water (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the functionalized resin under high vacuum to a constant weight.
Causality Behind Experimental Choices:
-
Excess Reagents: Using an excess of the phenol and base ensures the reaction goes to completion, maximizing the functionalization of the resin.
-
Anhydrous Conditions: NaH is highly reactive with water. Anhydrous conditions are crucial to prevent quenching of the base and ensure the formation of the phenoxide.
-
Elevated Temperature: Heating the reaction increases the rate of the nucleophilic substitution, driving the immobilization to completion.[6]
-
Thorough Washing: The extensive washing sequence is critical to remove all unreacted reagents and byproducts, ensuring the purity of the resin-bound starting material for the next step.
Protocol 2: Coupling with this compound
This protocol details the alkylation of the immobilized phenol with this compound.
Materials:
-
Phenol-functionalized Merrifield resin (from Protocol 1)
-
This compound
-
Potassium iodide (KI)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the phenol-functionalized resin (1.0 g) in anhydrous DMF (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Reagent Preparation: In a separate vial, dissolve this compound (3 equivalents relative to the initial resin loading) and KI (0.1 equivalents) in anhydrous DMF. Add DIPEA (5 equivalents).
-
Coupling Reaction: Add the reagent solution to the swollen resin. Seal the vessel and agitate the mixture at 60°C for 16 hours.
-
Washing: After cooling to room temperature, drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under high vacuum.
Causality Behind Experimental Choices:
-
Base Selection: DIPEA is a non-nucleophilic base used to scavenge the HBr formed during the reaction without competing in the alkylation.
-
Catalytic KI: Potassium iodide acts as a catalyst via the Finkelstein reaction, transiently forming the more reactive benzylic iodide in situ, which accelerates the rate of substitution.
-
Temperature: Moderate heating promotes the reaction rate without causing significant degradation of the reagents or the resin-bound product.
On-Bead Reaction Monitoring with FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable non-destructive technique for monitoring the progress of reactions on the solid phase.[3][7][8][9]
Procedure:
-
Withdraw a small sample of resin beads (a few milligrams) before and after each synthetic step (immobilization and coupling).
-
Wash the beads thoroughly with DCM and dry them completely.
-
Prepare a KBr pellet with the resin beads or use a single-bead FT-IR microscope.[7]
-
Acquire the FT-IR spectrum.
Expected Spectral Changes:
| Reaction Step | Disappearance of Peak(s) | Appearance of Peak(s) |
| Phenol Immobilization | C-Cl stretch from Merrifield resin (~1260 cm⁻¹)[6] | C-O-C (ether) stretch (~1099 cm⁻¹)[6] |
| Indazole Coupling | O-H stretch from immobilized phenol (broad, ~3300 cm⁻¹) | Characteristic indazole ring vibrations |
Protocol 3: Cleavage of the Final Product from the Resin
This protocol describes the cleavage of the final product from the Merrifield resin using trifluoromethanesulfonic acid (TFMSA). Caution: TFMSA is a strong, corrosive acid and should be handled with extreme care in a well-ventilated fume hood. [4]
Materials:
-
Product-bound resin (from Protocol 2)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
m-Cresol (scavenger)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dried product-bound resin (e.g., 250 mg) in a round-bottom flask with a stir bar.
-
Cleavage Cocktail Preparation: In a separate vial, prepare the cleavage cocktail. For every 250 mg of resin, mix m-cresol (250 µL) and TFA (1.25 mL). Cool this mixture in an ice bath.
-
Cleavage Reaction: To the cooled cleavage cocktail, slowly add TFMSA (250 µL) dropwise while stirring. Add this complete cocktail to the flask containing the resin, ensuring the temperature is maintained between 0-5°C.
-
Reaction Time: Stir the mixture in the ice bath for 3 hours.
-
Product Isolation: Filter the resin and wash it with a small amount of fresh TFA. Combine the filtrates.
-
Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether with vigorous stirring. A precipitate of the crude product should form.
-
Collection and Washing: Collect the precipitate by filtration or centrifugation. Wash the solid product with cold diethyl ether several times to remove residual acid and scavengers.
-
Drying: Dry the final product under high vacuum.
Causality Behind Experimental Choices:
-
Strong Acid: TFMSA is a strong acid required to cleave the stable benzyl ether linkage to the Merrifield resin.[4]
-
Scavenger: m-Cresol is included as a scavenger to trap the reactive benzyl cations that are formed during cleavage, preventing them from causing side reactions with the product.[5]
-
Low Temperature: The cleavage reaction is performed at low temperatures to minimize potential acid-catalyzed degradation of the product.
-
Ether Precipitation: The desired product is typically insoluble in diethyl ether, while the cleavage reagents and byproducts are soluble, allowing for efficient purification by precipitation.
Visualization of the Synthetic Route
Caption: Step-by-step chemical transformations in the solid-phase synthesis of 5-substituted-1-methyl-1H-indazoles. (Note: Image placeholders would be replaced with actual chemical structures in a final document).
Conclusion
The protocols detailed in this application note provide a robust and versatile framework for the solid-phase synthesis of libraries based on the this compound scaffold. By leveraging the efficiency of solid-phase techniques and the reactivity of this key building block, researchers can rapidly generate diverse collections of novel indazole derivatives for screening in drug discovery programs. The careful selection of reagents and reaction conditions, coupled with appropriate monitoring techniques, ensures the successful synthesis of high-quality compound libraries.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FT-IR Analysis of Combinatorial Beads and Crowns | The Infrared and Raman Discussion Group [irdg.org]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 8. Practical considerations for FT-IR measurements in solid phase synthesis | The Infrared and Raman Discussion Group [irdg.org]
- 9. Monitoring of solid phase peptide synthesis by FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Anti-Cancer Agents from Indazole Intermediates
Introduction: The Indazole Scaffold as a Cornerstone in Oncology
The indazole moiety, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the discovery of novel anti-cancer agents. Its unique structural and electronic properties allow it to interact with a variety of biological targets with high affinity and selectivity. This has led to the successful development and FDA approval of several indazole-based drugs, including Pazopanib (Votrient®), Axitinib (Inlyta®), and Niraparib (Zejula®), which have become vital components in the treatment of various cancers.[1][2] These agents underscore the versatility of the indazole core, which forms the foundation for molecules targeting key pathways in cancer progression, such as angiogenesis, DNA repair, and cell cycle regulation.[3][4]
This guide provides a comprehensive overview of the development of anti-cancer agents derived from indazole intermediates. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for the synthesis of key indazole building blocks and the subsequent biological evaluation of their derivatives. The protocols provided herein are intended to serve as a validated starting point for laboratories engaged in oncology drug discovery.
Section 1: Synthesis of Key Indazole Intermediates
The journey from a simple indazole core to a potent anti-cancer drug begins with the strategic synthesis of functionalized intermediates. These intermediates are designed to allow for the facile introduction of various pharmacophoric groups to optimize biological activity, selectivity, and pharmacokinetic properties. Below, we detail the synthesis of a crucial and versatile building block: 6-Bromo-3-iodo-1H-indazole . The bromo and iodo functionalities at the 6- and 3-positions, respectively, serve as orthogonal handles for subsequent cross-coupling reactions, enabling the construction of diverse molecular libraries.
Workflow for the Synthesis of 6-Bromo-3-iodo-1H-indazole
The synthesis is a two-step process starting from the commercially available 4-bromo-2-methylaniline. The first step involves the formation of the indazole ring system, followed by iodination at the C3 position.
Caption: Synthetic workflow for 6-Bromo-3-iodo-1H-indazole.
Experimental Protocols
Protocol 1.1: Large-Scale Synthesis of 6-Bromo-1H-indazole [5]
This protocol is adapted for a larger scale synthesis suitable for generating a substantial amount of the intermediate for further derivatization.
-
Materials:
-
4-bromo-2-methylaniline (95.0 g)
-
Chloroform (0.70 L)
-
Acetic anhydride (0.109 L)
-
Potassium acetate (14.6 g)
-
Isoamyl nitrite (0.147 L)
-
Concentrated hydrochloric acid (500 mL)
-
50% aqueous sodium hydroxide solution
-
Heptane
-
Reaction vessel (2 L) with overhead stirrer, condenser, and dropping funnel
-
-
Procedure:
-
Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L). Cool the solution in an ice bath and add acetic anhydride (0.109 L) dropwise, ensuring the temperature remains below 40°C.
-
Diazotization and Cyclization: To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L). Heat the mixture to reflux at 68°C and maintain for 20 hours.
-
Work-up and Hydrolysis: After the reaction is complete, cool the mixture to 25°C. Remove the volatile components under reduced pressure. Add water to the residue and perform an azeotropic distillation to remove any remaining isoamyl alcohol. Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C to effect hydrolysis of the N-acetyl group.
-
Isolation and Purification: Cool the acidic mixture to 20°C. Carefully adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide while cooling in an ice bath. Evaporate the solvent from the resulting mixture. Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-Bromo-1H-indazole as a solid.
-
Protocol 1.2: Synthesis of 6-Bromo-3-iodo-1H-indazole [6]
-
Materials:
-
6-Bromo-1H-indazole (10 mmol, 1.0 equiv.)
-
Potassium hydroxide (KOH) (20 mmol, 2.0 equiv.)
-
Iodine (I₂) (15 mmol, 1.5 equiv.)
-
Dimethylformamide (DMF)
-
Aqueous solution of Na₂S₂O₄ and K₂CO₃
-
Round-bottom flask with magnetic stirrer
-
-
Procedure:
-
To a solution of 6-bromo-1H-indazole (10 mmol) in DMF, add KOH (20 mmol).
-
Prepare a solution of I₂ (15 mmol) in DMF (8 mL) and add it dropwise to the mixture.
-
Stir the reaction at room temperature for 3 hours.
-
After completion, pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃. A white solid will precipitate.
-
Filter the solid and dry it to obtain 6-bromo-3-iodo-1H-indazole. The reported yield is approximately 71.2%.[6]
-
Section 2: Derivatization of Indazole Intermediates
With the key intermediate in hand, the next stage involves introducing molecular diversity through cross-coupling reactions. The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, and it is particularly useful for derivatizing the 3-iodo-indazole scaffold.
Protocol 2.1: Sonogashira Coupling of 3-Iodo-1H-indazole Derivatives [7][8]
-
General Reaction Scheme:
-
An N-protected 3-iodo-indazole derivative is reacted with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
-
-
Materials:
-
N-protected 3-iodo-6-methyl-4-nitro-1H-indazole (or other 3-iodo-indazole)
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Schlenk flask or sealed reaction tube
-
-
Procedure:
-
To a dry reaction vessel, add the N-protected 3-iodo-indazole, the terminal alkyne, the palladium catalyst, and CuI.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent and the base.
-
Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 80°C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
-
If applicable, remove the N-protecting group using appropriate conditions.
-
Section 3: Biological Evaluation of Indazole Derivatives
Once a library of indazole derivatives has been synthesized, the next critical step is to evaluate their biological activity. A tiered screening approach is often employed, starting with a broad assessment of cytotoxicity against a panel of cancer cell lines, followed by more specific assays to elucidate the mechanism of action.
Primary Screening: Cell Viability Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[9]
Protocol 3.1: MTT Assay for Cell Viability
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
Test compounds (indazole derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Mechanistic Assays
For compounds that show promising activity in the primary screen, further assays are necessary to understand their mechanism of action. Given that many indazole-based anti-cancer agents are kinase inhibitors or induce apoptosis, kinase inhibition and apoptosis assays are highly relevant.
Protocol 3.2: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for a luminescence-based kinase assay that measures ADP production.
-
Materials:
-
Kinase of interest (e.g., VEGFR-2, PDGFR-β)
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction: In a 96-well plate, add the serially diluted compounds or DMSO control. Add the kinase to each well and incubate for 10 minutes at room temperature. Initiate the kinase reaction by adding the substrate/ATP mixture. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: Measure the luminescence of each well. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 3.3: Fluorometric Caspase-3 Activity Assay for Apoptosis [10][11][12][13][14]
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorogenic substrate.
-
Materials:
-
Cells treated with test compounds
-
Cell Lysis Buffer
-
Assay Buffer
-
DTT (dithiothreitol)
-
Caspase-3 substrate (Ac-DEVD-AMC)
-
Black 96-well plate suitable for fluorescence measurements
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 420-460 nm)
-
-
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in cells by treating with the test compound for a specified time.
-
For adherent cells, wash with PBS, then add ice-cold Cell Lysis Buffer. Scrape the cells and collect the lysate. For suspension cells, pellet the cells, wash with PBS, and resuspend in ice-cold Cell Lysis Buffer.
-
Incubate the lysate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
Assay Execution:
-
Prepare a 1X assay buffer containing DTT.
-
Prepare the substrate solution by diluting the Ac-DEVD-AMC stock in the 1X assay buffer.
-
In a black 96-well plate, add a specific amount of cell lysate (e.g., 50-200 µg of protein) to each well.
-
Add the substrate solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at 380 nm and emission between 420-460 nm.
-
-
Data Analysis:
-
The increase in fluorescence is proportional to the caspase-3 activity. Compare the fluorescence of treated samples to untreated controls.
-
-
Section 4: Key Signaling Pathways Targeted by Indazole-Based Drugs
Understanding the molecular pathways targeted by indazole-based drugs is crucial for rational drug design and for interpreting the results of biological assays. Below are simplified diagrams of key pathways.
VEGFR-2 Signaling Pathway
Many indazole-based drugs, such as Pazopanib and Axitinib, are potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2.[9][15][16][17][18] Inhibition of this pathway blocks angiogenesis, which is critical for tumor growth and metastasis.
Caption: Simplified VEGFR-2 signaling pathway and its inhibition.
Conclusion
The indazole scaffold continues to be a highly productive starting point for the development of innovative anti-cancer therapeutics. The synthetic and biological protocols outlined in this guide provide a robust framework for researchers to synthesize novel indazole derivatives and evaluate their potential as anti-cancer agents. By combining versatile synthetic strategies with a systematic biological screening cascade, the discovery of the next generation of indazole-based cancer drugs can be accelerated.
References
- 1. Axitinib--a selective inhibitor of the vascular endothelial growth factor (VEGF) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. mpbio.com [mpbio.com]
- 15. (Pre-)clinical pharmacology and activity of pazopanib, a novel multikinase angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-(Bromomethyl)-1-methyl-1H-indazole by Recrystallization
Welcome to the technical support center for the purification of 5-(bromomethyl)-1-methyl-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. As a crucial building block in medicinal chemistry, particularly for synthesizing novel therapeutic agents, achieving high purity of this compound is paramount for reliable downstream applications.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during purification by recrystallization.
Introduction to Recrystallization of this compound
Recrystallization is a powerful technique for purifying solid organic compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. For this compound, successful recrystallization hinges on selecting an appropriate solvent that dissolves the compound readily at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling.
Troubleshooting Guide
This section addresses specific problems you might encounter during the recrystallization process in a question-and-answer format, providing both the "what to do" and the critical "why you're doing it."
Question 1: My compound will not fully dissolve in the hot solvent, even after adding a large volume. What is happening?
Answer:
This issue typically points to an inappropriate solvent choice or the presence of insoluble impurities.
-
Causality: The fundamental principle of recrystallization is that the compound should be highly soluble in the boiling solvent.[3] If it remains insoluble, the solvent is too non-polar for your compound at that temperature. Alternatively, you may have insoluble particulate matter (e.g., dust, inorganic salts from a previous step) that will never dissolve.
-
Troubleshooting Steps:
-
Solvent Polarity Check: this compound is a moderately polar molecule. If you are using a very non-polar solvent like hexane, it may not be a suitable choice on its own. Consider a more polar solvent or a mixed solvent system.
-
Hot Filtration: If you suspect insoluble impurities, perform a hot filtration. After bringing your mixture to a boil, quickly filter it through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. The desired compound will pass through in the hot filtrate, leaving the insoluble impurities behind.
-
Re-evaluate Solvent Choice: If the compound itself is not dissolving, you must select a new solvent. Refer to the solvent selection table below for guidance. A good starting point for indazole derivatives can be alcohols like ethanol or methanol, or mixed solvent systems such as ethanol/water or acetone/water.[4][5][6]
-
Question 2: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?
Answer:
"Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution as a supercooled liquid (an oil) rather than forming a crystal lattice.
-
Causality: This is often caused by a solvent in which the compound is too soluble, or by cooling the solution too quickly. The high concentration of the solute in the cold solution exceeds its saturation point so dramatically that molecules don't have time to orient themselves into an ordered crystal structure.
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Then, add a small amount of additional solvent to slightly decrease the saturation level.
-
Slow Cooling: This is the most critical step. Do not place the flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, insulated with a cork ring and covered to prevent solvent evaporation. Once at room temperature, you can then move it to an ice bath to maximize crystal yield.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution. This "seed" provides a template for other molecules to crystallize upon.
-
Adjust Solvent System: If the problem persists, the solvent may be too good. Consider using a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (one in which it is very soluble) and then slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes slightly cloudy (turbid). Reheat to clarify and then cool slowly. Hexane/ethyl acetate or hexane/acetone are common mixed systems to try.[7]
-
Question 3: I got very poor recovery of my crystals. Where did my compound go?
Answer:
Low recovery can be attributed to several factors, primarily related to using too much solvent or incomplete precipitation.
-
Causality: Even at low temperatures, your compound will have some residual solubility in the solvent. Using an excessive amount of solvent means a significant portion of your product will remain dissolved in the mother liquor even after cooling.[3] Additionally, not cooling the solution sufficiently will also lead to incomplete crystallization.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: The golden rule of recrystallization is to use the minimum amount of hot solvent required to fully dissolve the crude product.[3] Add the solvent in small portions to the boiling mixture until everything just dissolves.
-
Thorough Cooling: Ensure the flask has been cooled in an ice bath for at least 15-20 minutes to maximize precipitation before filtration.
-
Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover more product from the filtrate (the "mother liquor"). Reduce the volume of the mother liquor by evaporation (e.g., using a rotary evaporator) and then cool the concentrated solution again to obtain a second crop of crystals. Be aware that the second crop may be less pure than the first.
-
Question 4: The crystals I obtained are colored, but the pure compound should be white or off-white. What should I do?
Answer:
Colored impurities are a common issue. These are often highly conjugated organic molecules that are present in small amounts but are intensely colored.
-
Causality: The colored impurity has similar solubility characteristics to your target compound, causing it to co-precipitate.
-
Troubleshooting Steps:
-
Charcoal Treatment: Activated charcoal can be very effective at adsorbing colored impurities. After dissolving your crude compound in the hot solvent, add a very small amount of activated charcoal (a spatula tip is often enough). Keep the solution boiling for a few minutes. The charcoal will adsorb the colored impurities. You must then perform a hot filtration to remove the charcoal before allowing the solution to cool. Caution: Adding charcoal to a boiling solution can cause vigorous bumping. Cool the solution slightly before adding the charcoal, then bring it back to a boil.
-
Second Recrystallization: A second recrystallization of the colored crystals will often yield a purer, colorless product.
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for the recrystallization of this compound?
A1: Based on the structure of the indazole core and common practices for similar heterocyclic compounds, a good starting point for solvent screening would include alcohols (ethanol, methanol, isopropanol), ketones (acetone), esters (ethyl acetate), and mixed solvent systems.[4][5][6] A mixed system like ethanol/water or ethyl acetate/hexane often provides the ideal solubility profile.[7]
Q2: What are the likely impurities in my crude this compound sample?
A2: Impurities can originate from the starting materials, byproducts, or degradation. Common impurities may include:
-
Starting Materials: Unreacted 1-methyl-1H-indazole or brominating agents.
-
Byproducts: Di-brominated species (e.g., 3,5-bis(bromomethyl)-1-methyl-1H-indazole) or regioisomers. The synthesis of substituted indazoles can sometimes yield mixtures of isomers (e.g., 1- and 2-position substituted indazoles) which may require separation.[4]
-
Degradation Products: The bromomethyl group can be susceptible to hydrolysis, especially in the presence of moisture, leading to the formation of 5-(hydroxymethyl)-1-methyl-1H-indazole. It is crucial to use dry solvents and store the compound under anhydrous conditions.
Q3: My compound seems to be degrading upon heating in the solvent. Is this possible?
A3: Yes, thermal degradation is a concern. This compound contains a reactive benzylic bromide group. Prolonged heating, especially in protic solvents like alcohols or water, can lead to solvolysis or other decomposition pathways. To mitigate this, dissolve the compound quickly at the solvent's boiling point and avoid extended reflux times. If degradation is significant, consider a solvent with a lower boiling point or perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon).
Q4: How do I properly dry my recrystallized product?
A4: After collecting the crystals by vacuum filtration and washing with a small amount of cold solvent, it is essential to dry them thoroughly. Air drying on the filter funnel for a period is a good start. For final drying, place the crystals in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved. This ensures the removal of any residual solvent, which is a common impurity.[8]
Experimental Protocols & Data
Step-by-Step Recrystallization Protocol
This protocol provides a general workflow. The exact solvent and volumes should be optimized for your specific crude material.
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair (see Table 1).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.
-
Heating: Heat the mixture to the solvent's boiling point on a hot plate while stirring.
-
Solvent Addition: Continue adding small portions of the hot solvent until the solid completely dissolves.
-
(Optional) Decolorization: If the solution is colored, cool it slightly, add a small amount of activated charcoal, and boil for 2-3 minutes.
-
(Optional) Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration into a pre-warmed flask.
-
Cooling (Crystallization): Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Table 1: Recommended Solvents for Screening
| Solvent System | Type | Boiling Point (°C) | Notes |
| Isopropanol | Single | 82 | Good starting point for moderately polar compounds. |
| Ethanol | Single | 78 | Often effective for indazole derivatives.[5][6] |
| Ethyl Acetate / Hexane | Mixed | Variable | A versatile system. Dissolve in hot ethyl acetate, add hexane until cloudy, reheat, then cool. |
| Acetone / Water | Mixed | Variable | Good for compounds that are highly soluble in acetone.[4] |
Visual Workflow and Logic Diagrams
Recrystallization Workflow Diagram
This diagram outlines the primary steps and decision points in the purification process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 5. jchr.org [jchr.org]
- 6. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-(bromomethyl)-1-methyl-1H-indazole
Welcome to the technical support center for the synthesis and purification of 5-(bromomethyl)-1-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this key intermediate. Here, we address common challenges encountered during its synthesis, focusing on the identification and removal of critical impurities. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Troubleshooting Guide: Common Synthesis & Purification Issues
This section addresses specific problems in a question-and-answer format, providing both diagnostic insights and actionable protocols.
Q1: My final product is an off-white or yellowish solid that appears sticky or oily, and the melting point is broad and lower than expected. What is the likely cause?
A1: Root Cause Analysis & Solution
This issue is a classic indicator of residual, less polar impurities, most commonly unreacted starting material (5-methyl-1-methyl-1H-indazole) . The bromination of the methyl group, typically performed using N-bromosuccinimide (NBS) and a radical initiator, can often be incomplete. The starting material is less polar than the brominated product and acts as a eutectic impurity, depressing and broadening the melting point.
Troubleshooting Steps:
-
Confirm the Impurity: Analyze the crude product by Thin Layer Chromatography (TLC) against a co-spotted standard of the starting material. The impurity should have a higher Rf value. Proton NMR (¹H-NMR) will also clearly show a singlet for the methyl group of the starting material around δ 2.5 ppm, alongside your product peaks.
-
Purification Protocol - Flash Column Chromatography: This is the most effective method for separating the product from the less polar starting material.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient system of ethyl acetate (EtOAc) in hexanes is recommended. Start with a low polarity mixture and gradually increase the concentration of ethyl acetate.
-
Execution:
-
Dry-load the crude material onto a small amount of silica gel for best resolution.
-
Begin elution with 5% EtOAc/Hexanes. This will elute the non-polar starting material first.
-
Monitor the fractions by TLC.
-
Gradually increase the eluent polarity to 10-15% EtOAc/Hexanes to elute the desired this compound product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
| Compound | Typical Mobile Phase | Expected Elution Order |
| 5-methyl-1-methyl-1H-indazole | 5% EtOAc in Hexanes | First |
| This compound | 10-15% EtOAc in Hexanes | Second |
| 5-(dibromomethyl)-1-methyl-1H-indazole | 15-20% EtOAc in Hexanes | Third |
Q2: My ¹H-NMR spectrum is clean in the aromatic region, but I see a small, sharp singlet around δ 6.5-7.0 ppm and a triplet further downfield. What impurity does this indicate?
A2: Root Cause Analysis & Solution
This pattern strongly suggests the presence of the over-brominated byproduct, 5-(dibromomethyl)-1-methyl-1H-indazole . In radical bromination reactions, the newly formed benzylic radical of the desired monobromo product can compete for bromine, leading to a second bromination event.
-
The singlet at δ ~6.5-7.0 ppm corresponds to the methine proton (-CHBr₂).
-
The triplet is often an artifact or a minor related impurity, but the key diagnostic peak is the methine singlet.
Troubleshooting Steps:
-
Reaction Optimization: The best solution is prevention. Reduce the molar equivalents of NBS used (aim for 1.0-1.05 eq.). Ensure slow, portion-wise addition of NBS or use a slow-addition funnel if in solution to maintain a low concentration and minimize over-reaction.
-
Purification Protocol - Recrystallization: If the amount of dibromo impurity is minor (<5%), recrystallization can be highly effective as its crystal lattice packing and solubility profile will differ from the monobromo product.
-
Screening Solvents: Test solubility in solvents like isopropanol, ethyl acetate, toluene, and mixtures of hexanes/EtOAc. The ideal solvent will dissolve the compound when hot but result in poor solubility when cold.
-
General Protocol:
-
Dissolve the crude solid in the minimum amount of boiling solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and hot-filter through celite.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath or refrigerator (0-4°C) for several hours to maximize yield.[1]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Q3: After aqueous workup, my product yield is lower than expected, and Mass Spectrometry shows a peak corresponding to [M-Br+OH]. What happened?
A3: Root Cause Analysis & Solution
The impurity is the hydrolysis product, 5-(hydroxymethyl)-1-methyl-1H-indazole . The bromomethyl group is a reactive benzylic halide, making it susceptible to nucleophilic substitution. Exposure to water, especially under neutral or slightly basic conditions during workup, can lead to the formation of the corresponding alcohol. This impurity is significantly more polar than the desired product.
Troubleshooting Steps:
-
Workup Modification:
-
Ensure all aqueous washes are performed with cold (0-5°C) solutions to slow the rate of hydrolysis.
-
Minimize the contact time between the organic layer containing the product and the aqueous phase.
-
Use a saturated, neutral salt solution like brine (sat. NaCl) for the final wash to aid phase separation and remove residual water.
-
-
Purification Protocol - Flash Column Chromatography: The large polarity difference between the bromo- and hydroxy- compounds makes chromatographic separation straightforward.
-
Using the same silica gel system described in Q1, the hydrolysis product will be strongly retained on the column.
-
It will typically elute at a much higher ethyl acetate concentration (e.g., 30-50% EtOAc/Hexanes) well after the desired product has been collected.
-
Visualizing the Purification Challenge
The following diagrams illustrate the common impurity pathways and a recommended workflow for purification.
Caption: Common impurity formation pathways in the synthesis.
Caption: Decision workflow for purification strategy.
Frequently Asked Questions (FAQs)
Q: What is the best analytical method to assess the final purity of this compound?
A: A multi-technique approach is recommended for comprehensive quality control.[2]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a gradient of acetonitrile and water (often with 0.1% trifluoroacetic or formic acid) can effectively separate the main compound from nearly all potential impurities.[3][4] Purity is calculated based on the relative peak area.
-
¹H-NMR Spectroscopy: Provides structural confirmation and can quantify impurities if a certified internal standard is used (qNMR). It is excellent for identifying starting material, over-brominated products, and hydrolysis byproducts.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps identify unknown impurity peaks seen in HPLC.
Q: How should I properly store the purified this compound?
A: The compound is a reactive benzylic halide and should be handled accordingly.
-
Temperature: Store at low temperatures (0-8°C) to minimize degradation.[5]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and oxygen.
-
Light: Protect from light by storing in an amber vial or in a dark location, as benzylic halides can be light-sensitive.
Q: Can I use a different brominating agent instead of NBS?
A: While NBS is the most common and generally preferred reagent for selective benzylic bromination, other reagents exist. For instance, using liquid bromine with light induction is possible but is often less selective and generates hazardous HBr gas. For most lab-scale syntheses, NBS offers the best balance of reactivity, selectivity, and handling safety.
References
Technical Support Center: Synthesis of 5-(bromomethyl)-1-methyl-1H-indazole
Welcome to the dedicated technical support guide for the synthesis of 5-(bromomethyl)-1-methyl-1H-indazole. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis of this key intermediate. Our focus is on providing practical, experience-driven insights to help you navigate the complexities of this synthesis and optimize your experimental outcomes.
Introduction to the Synthesis and its Challenges
The synthesis of this compound most commonly proceeds via a two-step route: N-methylation of 5-methyl-1H-indazole followed by radical bromination of the 5-methyl group. While seemingly straightforward, each step presents unique challenges that can lead to a range of byproducts, impacting yield and purity. This guide will dissect these potential issues and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in the synthesis of this compound?
A1: The primary byproducts can be categorized by their origin in the synthetic sequence.
-
From the N-methylation of 5-methyl-1H-indazole: The most common byproduct is the isomeric 5-methyl-2-methyl-2H-indazole. The formation of this isomer is a well-known challenge in the N-alkylation of indazoles.[1]
-
From the radical bromination of 5-methyl-1-methyl-1H-indazole: Key byproducts include the dibrominated species, 5-(dibromomethyl)-1-methyl-1H-indazole, and products of electrophilic ring bromination, such as 3-bromo-5-(bromomethyl)-1-methyl-1H-indazole.[2] Over-oxidation can also potentially lead to the formation of 1-methyl-1H-indazole-5-carbaldehyde.
Q2: How can I confirm the identity of the N-1 versus the N-2 methylated isomer?
A2: Spectroscopic analysis is the most definitive method. In ¹H NMR spectroscopy, the chemical shifts of the indazole ring protons, particularly the H-3 proton, can be diagnostic. Often, the signals for the protons of the N-2 isomer are shifted relative to the desired N-1 isomer. For unambiguous identification, 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between the N-methyl protons and the carbons of the indazole ring (C-3 and C-7a for the N-1 isomer; C-3 and C-4 for the N-2 isomer).
Q3: My bromination reaction is producing a significant amount of dibrominated byproduct. How can I minimize this?
A3: The formation of the dibrominated byproduct is typically a result of the desired monobrominated product competing with the starting material for the brominating agent. To minimize this, you should use no more than one equivalent of the brominating agent (e.g., N-bromosuccinimide, NBS). A slight sub-stoichiometric amount (e.g., 0.95 equivalents) can sometimes be beneficial, though this may result in some unreacted starting material. Additionally, ensuring a homogenous reaction mixture and slow addition of the brominating agent can help to control the reaction.
Q4: I am observing bromination on the indazole ring itself. What causes this and how can I prevent it?
A4: Ring bromination occurs via an electrophilic substitution mechanism, which competes with the desired radical pathway for benzylic bromination.[3] This is often promoted by the presence of acid or polar solvents. To favor benzylic bromination, ensure your reaction is performed under strict radical conditions: use a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane, and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide with light (photo-initiation).[4] Using NBS is generally preferred over molecular bromine (Br₂) as it maintains a low concentration of HBr and Br₂, which can promote electrophilic aromatic substitution.[5]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis.
Problem 1: Presence of an Isomeric Impurity After N-Methylation
-
Symptom: Your crude product after methylation of 5-methyl-1H-indazole shows two distinct spots on TLC with similar Rf values, and the ¹H NMR spectrum displays two sets of signals for the methyl and indazole protons.
-
Cause: Formation of the undesired 5-methyl-2-methyl-2H-indazole isomer alongside the target 5-methyl-1-methyl-1H-indazole.
-
Solution Workflow:
Caption: Workflow for addressing isomeric impurities.
-
Detailed Protocol: Purification by Column Chromatography
-
Prepare a silica gel column.
-
Choose an appropriate eluent system. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective.
-
Carefully load the crude mixture onto the column.
-
Collect fractions and monitor by TLC to isolate the two isomers. The N-1 isomer is typically more polar than the N-2 isomer.
-
Problem 2: Low Yield and Multiple Byproducts in the Bromination Step
-
Symptom: The reaction mixture after bromination is complex, showing multiple spots on TLC, and the yield of the desired this compound is low.
-
Cause: A combination of dibromination, ring bromination, and possibly oxidation.
-
Troubleshooting Table:
| Byproduct Identity | Probable Cause | Recommended Action |
| 5-(dibromomethyl)-1-methyl-1H-indazole | Excess brominating agent or prolonged reaction time. | Use ≤ 1.0 equivalent of NBS. Monitor the reaction closely by TLC and quench once the starting material is consumed. |
| 3-bromo-5-(bromomethyl)-1-methyl-1H-indazole | Presence of acidic impurities or use of a polar solvent, favoring electrophilic substitution. | Ensure the solvent is anhydrous and non-polar (e.g., CCl₄). Use a radical initiator (AIBN or benzoyl peroxide) and consider adding a non-nucleophilic base like calcium carbonate to scavenge any generated acid. |
| 1-methyl-1H-indazole-5-carbaldehyde | Over-oxidation, potentially due to the presence of water or prolonged exposure to light and air. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |
-
Logical Flow for Optimizing Bromination:
Caption: Decision tree for optimizing the bromination reaction.
Summary of Key Byproducts and Their Characteristics
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Signature |
| Starting Material | ||||
| 5-methyl-1-methyl-1H-indazole | Structure not displayable | C₉H₁₀N₂ | 146.19 | ¹H NMR: Singlet for the 5-CH₃ at ~2.5 ppm. |
| Desired Product | ||||
| This compound | Structure not displayable | C₉H₉BrN₂ | 225.09 | ¹H NMR: Singlet for the 5-CH₂Br at ~4.6 ppm. |
| Common Byproducts | ||||
| 5-methyl-2-methyl-2H-indazole | Structure not displayable | C₉H₁₀N₂ | 146.19 | Different chemical shifts for methyl and ring protons compared to the N-1 isomer. |
| 5-(dibromomethyl)-1-methyl-1H-indazole | Structure not displayable | C₉H₈Br₂N₂ | 303.99 | ¹H NMR: Singlet for the 5-CHBr₂ at a downfield shift compared to the monobrominated product. |
| 3-bromo-5-(bromomethyl)-1-methyl-1H-indazole | Structure not displayable | C₉H₈Br₂N₂ | 303.99 | Absence of the H-3 proton signal in ¹H NMR; characteristic aromatic proton splitting pattern. |
| 1-methyl-1H-indazole-5-carbaldehyde | Structure not displayable | C₉H₈N₂O | 160.17 | ¹H NMR: Singlet for the aldehyde proton (-CHO) at ~10.0 ppm. |
Conclusion
The synthesis of this compound requires careful control of reaction conditions to minimize the formation of isomeric and over-brominated byproducts. By understanding the underlying mechanisms that lead to these impurities and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the purity and yield of their target compound. Meticulous execution of the N-methylation and radical bromination steps, coupled with diligent monitoring and purification, is paramount to success.
References
Technical Support Center: Regioselective Synthesis of 1-Methyl-Indazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the regioselective synthesis of 1-methyl-indazole. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to address the common challenge of controlling N-1 versus N-2 alkylation in indazole synthesis. As Senior Application Scientists, we understand that achieving high regioselectivity is crucial for the efficiency of your research and development workflows. This guide synthesizes established protocols, mechanistic insights, and practical advice to help you minimize the formation of the undesired N-2 isomer and maximize the yield of your target 1-methyl-indazole.
Understanding the Challenge: N-1 vs. N-2 Isomerization
The indazole ring possesses two nucleophilic nitrogen atoms, N-1 and N-2, leading to the potential formation of two regioisomers upon alkylation.[1] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer.[2][3] This inherent stability can be leveraged to favor the formation of the N-1 alkylated product under conditions that allow for thermodynamic equilibration.[2][4] Conversely, the N-2 position is often kinetically favored, meaning it can react faster under certain conditions, leading to the formation of the N-2 isomer as the major product.[5][6]
The regiochemical outcome of the methylation of indazole is a delicate balance of several factors, including:
-
Steric Hindrance: Substituents on the indazole ring, particularly at the C-7 position, can sterically hinder the N-1 position, thereby favoring alkylation at the N-2 position.[2][4]
-
Electronic Effects: The electronic properties of substituents on the indazole ring can influence the nucleophilicity of the N-1 and N-2 atoms.
-
Reaction Conditions: The choice of base, solvent, and alkylating agent plays a pivotal role in directing the reaction towards the desired isomer.[7]
-
Kinetic vs. Thermodynamic Control: Conditions that favor kinetic control often lead to the N-2 isomer, while thermodynamically controlled reactions tend to yield the more stable N-1 isomer.[4][5]
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of N-1 and N-2 methyl-indazole isomers?
The formation of a mixture of isomers is a common issue in indazole alkylation due to the two reactive nitrogen atoms.[8] Typical methylation conditions, such as using potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF), often result in poor selectivity.[9] This is because these conditions do not strongly favor either kinetic or thermodynamic control.
Q2: How can I increase the yield of the N-1 isomer?
To favor the formation of the thermodynamically more stable N-1 isomer, you should employ conditions that allow the reaction to reach equilibrium. A highly effective and recommended method is the use of a strong base like sodium hydride (NaH) in a less polar aprotic solvent such as tetrahydrofuran (THF).[2][8] This combination has been shown to provide excellent N-1 regioselectivity (>99:1 in some cases) for a variety of substituted indazoles.[2][7]
Q3: What conditions favor the formation of the N-2 isomer?
The N-2 isomer is often the kinetically favored product.[5] Its formation can be promoted by using conditions that prevent equilibration to the more stable N-1 isomer. For instance, the Mitsunobu reaction, which involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DIAD or DEAD), has been shown to strongly favor the formation of the N-2 isomer.[7][10] Additionally, certain substituents at the C-7 position of the indazole ring can sterically block the N-1 position, leading to high N-2 selectivity even under conditions that would typically favor N-1.[2]
Q4: How do I know which isomer I have?
Distinguishing between N-1 and N-2 isomers can be reliably achieved using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[5][11]
-
¹H NMR: The chemical shifts of the protons on the indazole ring, particularly H-3 and H-7, are diagnostic. In N-2 isomers, the H-7 proton is typically deshielded and appears at a higher chemical shift due to the anisotropic effect of the N-1 lone pair. Conversely, the H-3 proton in N-2 isomers is generally more shielded compared to the N-1 isomer.[5]
-
¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring also differ between the two isomers.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is particularly powerful for unambiguous assignment. For the N-1 isomer, a correlation is observed between the protons of the methyl group and the C-7a carbon of the indazole ring. For the N-2 isomer, a correlation is seen between the methyl protons and the C-3 carbon.[7][10]
Q5: Can I separate the two isomers if I get a mixture?
Yes, separation of N-1 and N-2 isomers is typically achieved using column chromatography.[9] However, this can be a challenging and time-consuming process, especially on a large scale. Therefore, optimizing the reaction for high regioselectivity is the preferred strategy. In some cases, recrystallization from a mixed solvent system can also be an effective method for separating the isomers.[12]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of 1-methyl-indazole.
Problem 1: Low N-1 to N-2 Isomer Ratio
Symptoms:
-
NMR analysis of the crude reaction mixture shows a significant amount of the N-2 isomer (e.g., N-1:N-2 ratio less than 90:10).
-
Difficulty in isolating the pure N-1 isomer by chromatography.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Suboptimal Base/Solvent Combination | The use of weaker bases like K₂CO₃ or Cs₂CO₃ in polar solvents like DMF often leads to poor regioselectivity.[9][10] | Switch to NaH in THF. This combination is well-documented to provide excellent N-1 selectivity.[2][8] The sodium cation is believed to coordinate with the N-1 and a C-7a atom, directing the alkylation to the N-1 position.[10] |
| Reaction Temperature Too Low | If the reaction does not reach thermodynamic equilibrium, the kinetically favored N-2 product may be more prominent. | Increase the reaction temperature. For the NaH/THF system, running the reaction at 50 °C can help drive the reaction to completion and ensure thermodynamic control, while maintaining excellent regioselectivity.[2] |
| Steric Hindrance at C-7 | A bulky substituent at the C-7 position of the indazole ring can sterically block the N-1 position, favoring N-2 alkylation.[2][4] | If your substrate has a C-7 substituent, achieving high N-1 selectivity via direct alkylation may be challenging. Consider alternative synthetic strategies, such as synthesizing the indazole ring with the methyl group already in place.[7] |
Problem 2: Reaction Not Going to Completion
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction times.
-
Low overall yield of the methylated products.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Base | The indazole proton needs to be fully deprotonated for the alkylation to proceed efficiently. | Use at least 1.1 equivalents of NaH to ensure complete deprotonation. |
| Poor Quality Reagents | Sodium hydride can be deactivated by moisture. Anhydrous solvents are crucial for this reaction. | Use freshly opened or properly stored NaH. Ensure that your THF is anhydrous. |
| Low Reaction Temperature | While higher temperatures can improve selectivity, a temperature that is too low may result in a sluggish reaction. | For the NaH/THF system, a temperature of 50 °C is often a good starting point to ensure a reasonable reaction rate.[2] |
Experimental Protocols
Protocol 1: Highly N-1 Selective Methylation of Indazole
This protocol is optimized for achieving a high N-1 to N-2 isomer ratio.
Materials:
-
Substituted 1H-indazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (1.1 equiv) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add the methylating agent (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 50 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 1-methyl-indazole.
Protocol 2: N-2 Selective Methylation via Mitsunobu Reaction
This protocol is designed to favor the formation of the N-2 isomer.
Materials:
-
Substituted 1H-indazole
-
Methanol (MeOH)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the substituted 1H-indazole (1.0 equiv), methanol (1.5 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.
-
Cool the solution to 0 °C and add DIAD or DEAD (1.5 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Purify the crude mixture directly by flash column chromatography on silica gel to separate the N-1 and N-2 isomers. The N-2 isomer is expected to be the major product.[7][10]
Visualizing the Reaction Pathways
The following diagrams illustrate the key factors influencing the regioselectivity of indazole methylation.
Caption: Factors influencing N-1 vs. N-2 regioselectivity.
Caption: Simplified workflow for selective N-1 and N-2 methylation.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Optimizing Suzuki Coupling Yield with 5-bromo-1-methyl-indazole
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 5-bromo-1-methyl-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you achieve high-yield, reproducible results.
Indazoles are a critical scaffold in medicinal chemistry, and their functionalization via Suzuki coupling is a cornerstone of modern drug discovery.[1][2] However, like many heteroaromatic systems, the Suzuki coupling of 5-bromo-1-methyl-indazole can present unique challenges. This guide will help you navigate these challenges and successfully synthesize your target compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Issue 1: Low to No Conversion of 5-bromo-1-methyl-indazole
Question: I am not seeing any significant consumption of my 5-bromo-1-methyl-indazole starting material, even after extended reaction times. What could be the problem?
Answer:
Low or no conversion in a Suzuki coupling reaction with 5-bromo-1-methyl-indazole typically points to issues with the catalyst's activity or suboptimal reaction conditions.[3] Let's break down the likely culprits:
-
Inactive Catalyst: The most common issue is the health of your palladium catalyst. The active form of the catalyst is Pd(0), and if you are starting with a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in situ to enter the catalytic cycle.[2][4]
-
Solution:
-
Use a Pre-activated Pd(0) Source: Consider using a catalyst like Pd(PPh₃)₄, which is already in the active Pd(0) state.[5]
-
Ensure Proper Precatalyst Activation: If using a Pd(II) source, ensure your reaction conditions facilitate its reduction. This is often achieved by the phosphine ligand or other reagents in the mixture.
-
Check Catalyst Age and Storage: Palladium catalysts, especially those that are not air-stable, can degrade over time. Use a fresh bottle or a well-stored catalyst.
-
-
-
Suboptimal Reaction Conditions: The energy barrier for the oxidative addition of 5-bromo-1-methyl-indazole to the palladium center might not be overcome by your current setup.
-
Solution:
-
Increase Temperature: Incrementally increase the reaction temperature. Many Suzuki couplings with bromoindazoles are run at elevated temperatures, often between 80-110 °C.[2][5]
-
Screen Solvents: The choice of solvent can significantly impact the reaction. A common and effective solvent system is a mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) with water to dissolve the inorganic base.[2][5]
-
Re-evaluate Your Base: The base is crucial for the transmetalation step. While K₂CO₃ is commonly used and effective, for more challenging couplings, a stronger base like Cs₂CO₃ or K₃PO₄ might be necessary.[5][6]
-
-
-
Poor Reagent Quality: Ensure your 5-bromo-1-methyl-indazole and boronic acid are pure and dry. Impurities can interfere with the catalyst.
Issue 2: Significant Formation of Side Products
Question: My reaction is proceeding, but I'm observing significant side products, which is complicating purification and lowering my yield. What are these side products and how can I minimize them?
Answer:
The formation of side products in the Suzuki coupling of 5-bromo-1-methyl-indazole is a common challenge. The most prevalent side reactions are protodeboronation of the boronic acid, homocoupling of the boronic acid, and debromination of the starting material.
-
Protodeboronation: This is the reaction of the boronic acid with a proton source to regenerate the corresponding arene, effectively destroying your nucleophile.[3][7]
-
Causality: This is often promoted by excessive water, high temperatures, or a prolonged reaction time in the presence of a strong base.
-
Solution:
-
Use Anhydrous Solvents: While some water is often necessary to dissolve the base, using rigorously dried organic solvents can help.
-
Consider Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation.[3]
-
Optimize Reaction Time: Monitor your reaction by TLC or LC-MS and stop it once the starting material is consumed to avoid prolonged exposure to harsh conditions.
-
-
-
Homocoupling: This is the dimerization of your boronic acid to form a biaryl byproduct.
-
Debromination (Hydrodehalogenation): This is the replacement of the bromine atom on your indazole with a hydrogen atom.[10]
-
Causality: This occurs when the organopalladium intermediate reacts with a hydride source before transmetalation. Potential hydride sources can be impurities in the solvent or base.
-
Solution:
-
Use High-Purity Reagents: Ensure your solvents and bases are of high quality.
-
Optimize Ligand Choice: The ligand can influence the relative rates of transmetalation versus side reactions.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst and ligand for the Suzuki coupling of 5-bromo-1-methyl-indazole?
A1: While there is no single "best" catalyst for all Suzuki reactions, a highly effective and commonly used catalyst for bromoindazoles is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[5][11] This catalyst is often superior to Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ for this class of substrates, leading to higher yields in shorter reaction times.[5] The dppf ligand's bite angle and electronic properties are well-suited for promoting both oxidative addition and reductive elimination in the catalytic cycle. For particularly challenging couplings, consider screening modern Buchwald ligands like SPhos or XPhos, which can be highly effective for heteroaryl couplings.[12][13]
Q2: How do I choose the right base and solvent for my reaction?
A2: The base and solvent are interdependent and crucial for a successful reaction.
-
Base: The base's primary role is to activate the boronic acid for transmetalation.
-
K₂CO₃ (Potassium Carbonate): This is a good starting point. It is effective, inexpensive, and has been successfully used for the Suzuki coupling of 5-bromo-1-methyl-indazole derivatives.[2][5]
-
Cs₂CO₃ (Cesium Carbonate): Often gives higher yields, especially in difficult couplings. Its greater solubility in organic solvents can be advantageous.[14]
-
K₃PO₄ (Potassium Phosphate): A strong base that can be effective when weaker bases fail.
-
-
Solvent: The solvent must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases (if a mixed-solvent system is used).
-
DME/Water or 1,4-Dioxane/Water: These are excellent and widely used solvent systems.[2][5] The water is necessary to dissolve the inorganic base. A typical ratio is 4:1 or 5:1 organic solvent to water.
-
Anhydrous Solvents: In some cases, particularly if protodeboronation is a major issue, anhydrous conditions with an organic-soluble base might be beneficial.
-
Q3: What is the ideal reaction temperature and time?
A3: The optimal temperature and time are substrate-dependent. A good starting point for the Suzuki coupling of 5-bromo-1-methyl-indazole is 80-90 °C .[5][15] If the reaction is sluggish, the temperature can be increased to 100-110 °C .[2] Reaction times are typically in the range of 2 to 12 hours .[2][5] It is highly recommended to monitor the reaction's progress by TLC or LC-MS to determine the point of maximum conversion and avoid potential byproduct formation from prolonged heating.
Q4: My boronic acid is unstable. What can I do?
A4: Some boronic acids, especially certain heteroaryl boronic acids, are prone to decomposition under basic conditions.[16]
-
Use a Boronic Ester: As mentioned earlier, boronic acid pinacol esters are more stable and can be a good alternative.
-
Use Milder Conditions: If possible, try running the reaction at a lower temperature with a weaker base.
-
Fast Catalyst Activation: Using a precatalyst that rapidly forms the active Pd(0) species can be beneficial, as it allows the coupling to proceed before significant boronic acid decomposition occurs.[16]
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Suzuki Coupling of 5-bromo-1-methyl-indazole
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 5-bromo-1-methyl-indazole | Substrate of interest. |
| Boronic Acid | Aryl or Heteroaryl Boronic Acid | 1.2 - 1.5 equivalents |
| Catalyst | Pd(dppf)Cl₂ | 2-5 mol%. Proven effective for this substrate class.[5] |
| Base | K₂CO₃ | 2.0 equivalents. A good starting point.[2][5] |
| Solvent | 1,4-Dioxane/Water or DME/Water | 4:1 or 5:1 ratio. Excellent for dissolving reagents.[2][5] |
| Temperature | 80-90 °C | Balances reaction rate and stability.[5][15] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation and homocoupling. |
Step-by-Step General Protocol
-
Reagent Preparation: To a dry Schlenk flask, add 5-bromo-1-methyl-indazole (1.0 eq.), the boronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (argon or nitrogen) at least three times to remove oxygen.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 85 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing the Process
Suzuki Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
References
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Stability and Degradation of Bromomethyl-Indazole Compounds
Welcome to the technical support center for bromomethyl-indazole compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize these versatile but reactive intermediates. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to anticipate, identify, and resolve stability-related challenges in your experiments. This center is structured to address your most pressing questions and troubleshoot common experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of bromomethyl-indazole derivatives.
Q1: What are the primary degradation pathways for bromomethyl-indazole compounds?
A1: Bromomethyl-indazoles are susceptible to several degradation pathways due to the reactive bromomethyl group and the aromatic indazole core. The three primary pathways are:
-
Hydrolytic Degradation: The benzylic bromide is highly susceptible to nucleophilic substitution by water or other nucleophiles (e.g., alcohols from solvents), leading to the corresponding hydroxymethyl or alkoxymethyl-indazole. This is often the most common degradation pathway encountered during aqueous workups or in protic solvents.[1]
-
Oxidative Degradation: The bromomethyl group can be oxidized to an aldehyde (indazole-carboxaldehyde). This can occur in the presence of atmospheric oxygen over time or be induced by oxidizing agents.[1][2] Forced degradation studies frequently use reagents like hydrogen peroxide (H₂O₂) to simulate this oxidative stress.[1][3][4]
-
Photodegradation: The indazole ring itself is photo-labile. Upon exposure to UV radiation (UVA or UVB), indazoles can undergo a characteristic phototransposition rearrangement to form the more thermodynamically stable benzimidazole isomer.[1][5][6] This is a significant concern for reactions run in clear glass vessels exposed to light or for compounds left on the benchtop.
Q2: My bromomethyl-indazole appears unstable during storage. What are the best practices to prevent degradation?
A2: Proper storage is critical. Given the reactivity of the bromomethyl group, several precautions are necessary:
-
Moisture Control: Store the compound in a tightly sealed container, preferably in a desiccator, to minimize hydrolysis.
-
Temperature: Store at low temperatures (-20°C is recommended for long-term storage) to reduce the rate of all degradation pathways.
-
Light Protection: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.[1]
-
Inert Atmosphere: For highly sensitive derivatives, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.
-
Salt Formation: In some cases, isolation of the compound as a hydrobromide salt can significantly suppress polymerization and other side reactions.[7]
Q3: I see an unexpected peak in my HPLC analysis of a recently synthesized bromomethyl-indazole. What could it be?
A3: An unexpected peak could be a synthetic byproduct or a degradant. Common possibilities include:
-
Starting Material: Incomplete reaction is a common source of impurities.[8]
-
Over-brominated Species: Side reactions can sometimes lead to di-bromo species or other byproducts.[8]
-
Hydrolysis Product: The most likely degradant is the corresponding hydroxymethyl-indazole , formed from exposure to moisture in the air, solvents, or during workup.
-
Oxidation Product: The indazole-carboxaldehyde is another common degradant.
-
Benzimidazole Isomer: If the sample was exposed to light, the peak could be the rearranged benzimidazole product.[1]
To identify the peak, you can spike your sample with reference standards of potential starting materials or intentionally degrade a small amount of your pure compound (e.g., by dissolving in wet solvent or exposing to light) and observe which new peak appears.[8]
Troubleshooting Guides: From Synthesis to Analysis
This section provides structured solutions to specific problems you may encounter during your experimental work.
Issue 1: Low Yield and Complex Mixture After Synthesis & Workup
-
Symptoms: The crude ¹H NMR spectrum shows multiple sets of peaks, and TLC analysis reveals several spots, leading to a low yield of the desired bromomethyl-indazole.
-
Potential Cause 1: Hydrolysis during Aqueous Workup. The bromomethyl group is labile, and prolonged contact with water during extraction and washing can convert a significant portion of your product into the hydroxymethyl-indazole alcohol.
-
Solution:
-
Minimize the duration of the aqueous workup.
-
Use chilled water or brine for washes to reduce the reaction rate.
-
Ensure the organic solvent used for extraction is anhydrous and promptly dry the combined organic layers over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄).
-
-
-
Potential Cause 2: Incomplete Lithiation/Bromination. If your synthesis involves ortho-lithiation followed by quenching with bromine, incomplete reaction can leave starting material and mono-brominated intermediates, creating a difficult-to-separate mixture.[9]
-
Solution:
-
Ensure all glassware is rigorously dried and the reaction is run under a strict inert atmosphere.
-
Use freshly titrated n-BuLi to ensure accurate stoichiometry.
-
Allow sufficient time for the lithiation step to go to completion as per the literature protocol. Monitor by taking a quenched aliquot if possible.
-
-
-
Potential Cause 3: Instability on Silica Gel. The acidic nature of standard silica gel can sometimes promote the degradation of sensitive compounds during column chromatography.
-
Solution:
-
Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (~0.5-1%).[10]
-
Work quickly and avoid letting the compound sit on the column for an extended period.
-
-
Visualizing the Primary Degradation Pathways
The following diagram illustrates the main transformation products arising from a generic bromomethyl-indazole.
Caption: Primary degradation pathways of bromomethyl-indazole compounds.
Issue 2: Compound Degrades During Forced Degradation Study
-
Symptoms: You are performing a forced degradation study to establish a stability-indicating analytical method, but the degradation is either too fast (100% loss) or too slow (<5% degradation). The goal is to achieve 5-20% degradation to ensure all relevant degradants are formed and can be resolved.[3][11]
-
Underlying Principle: Forced degradation studies are designed to accelerate decomposition to predict long-term stability and identify potential degradants.[12][13] The conditions must be carefully tuned to avoid unrealistic reaction pathways that would not occur under normal storage conditions.[12]
-
Solution: Systematic Protocol Adjustment.
-
Start Mild: Begin with standard conditions and adjust based on the observed stability. A typical starting concentration for the study is 1 mg/mL.[11][12]
-
Adjust Stress Level:
-
If degradation is too fast: Decrease the temperature, shorten the exposure time, or use a lower concentration of the stress agent (e.g., 0.01 M HCl instead of 0.1 M).[14]
-
If degradation is too slow: Increase the temperature in 10°C increments, prolong the exposure time, or use a higher concentration of the stress agent.[14]
-
-
Analyze Promptly: After the designated time, immediately quench the reaction (e.g., neutralize acid/base samples) and analyze by HPLC-UV/MS to prevent further degradation.[3]
-
Protocol: Standard Forced Degradation Workflow
This protocol provides a starting point for investigating the stability of a novel bromomethyl-indazole derivative.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the bromomethyl-indazole at approximately 1 mg/mL in a suitable solvent like a 50:50 mixture of acetonitrile and water.[4]
2. Application of Stress Conditions:
-
Divide the stock solution into separate, light-protected vials for each stress condition. Include an unstressed control sample kept at -20°C.
| Stress Condition | Typical Reagent/Condition | Temperature | Recommended Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 8 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal Degradation | Solid sample in oven | 80 °C | 48 hours |
| Photodegradation | Solution & Solid sample | ICH Q1B light chamber | Expose to >1.2 million lux hours |
Table adapted from common industry practices.[1][3][4]
3. Sample Analysis:
-
At the end of the stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the unstressed control and all stressed samples using a validated stability-indicating HPLC method, preferably with a PDA detector to assess peak purity and a mass spectrometer (LC-MS) to aid in the identification of degradants.[3]
Experimental Workflow Diagram
Caption: Workflow for a forced degradation study of a new chemical entity.
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photochemical Conversion of Indazoles into Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. pharmtech.com [pharmtech.com]
Technical Support Center: Troubleshooting Low Yield in Buchwald-Hartwig Amination of Indazoles
Welcome to the Technical Support Center for the Buchwald-Hartwig amination of indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with this powerful yet often sensitive C-N bond-forming reaction. As a key structural motif in numerous pharmaceutical agents, the successful functionalization of the indazole core is of paramount importance. This resource provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve issues leading to low reaction yields.
Introduction: The Unique Challenges of Indazoles
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. However, its application to N-heterocyclic substrates like indazoles introduces specific challenges not always encountered with simple aryl halides. The indazole moiety itself can be a complicating factor due to its acidic N-H proton and its potential to act as a ligand, leading to catalyst inhibition. This guide will walk you through a logical troubleshooting process, explaining the chemical principles behind each recommendation.
Frequently Asked Questions & Troubleshooting Guide
Section 1: The Indazole Substrate
Question 1: My reaction with an unprotected indazole is sluggish or failing completely. What is the likely cause?
Answer: The most probable cause is interference from the indazole N-H proton. This proton is acidic and can react with the strong bases (e.g., sodium tert-butoxide) required for the catalytic cycle. This can lead to several problems:
-
Deprotonation of the Indazole: The deprotonated indazole can coordinate to the palladium center, forming inactive or less active catalyst species.
-
Consumption of Base: The reaction of the indazole N-H with the base reduces the effective concentration of the base needed to deprotonate the amine coupling partner, thereby slowing down or stalling the catalytic cycle.
-
Solubility Issues: The formation of indazole salts can lead to solubility problems, further hindering the reaction.
Recommendation: Protection of the indazole nitrogen is highly recommended. The choice of protecting group is critical, as it must be stable to the basic reaction conditions but readily removable later.
| Protecting Group | Stability to Strong Base | Common Cleavage Conditions |
| Boc | Labile | Acidic conditions (e.g., TFA, HCl) |
| Piv | Generally Stable | Strong acidic or basic hydrolysis |
| THP | Stable | Mild acidic conditions (e.g., pTSA in alcohol) |
| SEM | Stable | Fluoride sources (e.g., TBAF) or acidic conditions |
Note: While Boc protection is common, it can be cleaved under strongly basic conditions, especially at elevated temperatures. For reactions requiring harsh conditions, a more robust protecting group like THP or SEM may be necessary.
Question 2: I am observing a mixture of N1 and N2 protected indazoles. How can I control the regioselectivity of protection?
Answer: The regioselectivity of indazole protection is a well-documented challenge. The outcome is often dependent on the reaction conditions:
-
Kinetic vs. Thermodynamic Control: Under mildly acidic conditions, protection often occurs at the N2 position, which is kinetically favored. Under thermodynamic conditions (e.g., stronger bases or higher temperatures), the more stable N1-protected isomer is typically the major product.
-
Steric Hindrance: Bulky substituents on the indazole ring can also influence the regioselectivity of protection.
Recommendation: For regioselective N1 protection, consider using conditions that favor thermodynamic equilibrium, such as using NaH in DMF. For N2 protection, milder acidic conditions with a reagent like di-tert-butyl dicarbonate can be effective.
Section 2: Catalyst and Ligand Selection
Question 3: I am seeing low conversion with my halo-indazole. How do I choose the right catalyst and ligand system?
Answer: The choice of the palladium source and, more importantly, the phosphine ligand is critical for success with challenging heterocyclic substrates like indazoles. The ligand stabilizes the palladium catalyst, promotes the key steps of the catalytic cycle (oxidative addition and reductive elimination), and can prevent catalyst deactivation.
Causality Behind Ligand Choice: N-heterocycles like indazole can coordinate to the palladium center and inhibit the catalyst. Bulky, electron-rich phosphine ligands are generally required to outcompete this inhibitory binding and to facilitate the difficult oxidative addition of the halo-indazole.
Recommended Ligand Classes for Indazoles:
-
Biaryl Phosphines (Buchwald Ligands): These are often the first choice for challenging aminations.
-
RuPhos and XPhos: These are excellent general-purpose ligands for heteroaryl aminations, known for their high activity.[1] RuPhos, in particular, has shown great success with bromo-indazoles.[1]
-
BrettPhos: This ligand is particularly effective for coupling secondary amines and can sometimes overcome steric hindrance issues.
-
-
Bidentate Ligands:
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can be very effective for the amination of electron-rich or coordinating heterocycles.[4][5][6] They are particularly useful for activating less reactive aryl chlorides.
Troubleshooting Workflow for Ligand Selection:
Caption: A decision tree for troubleshooting ligand selection.
Section 3: Reaction Conditions and Side Reactions
Question 4: I am observing a significant amount of dehalogenated indazole as a byproduct. What causes this and how can I prevent it?
Answer: Dehalogenation (or hydrodehalogenation) is a common side reaction in Buchwald-Hartwig aminations. It occurs when the aryl-palladium(II) intermediate undergoes a competing reaction pathway, often involving a β-hydride elimination from the amine or reaction with trace amounts of water, leading to the formation of an Ar-H bond instead of the desired Ar-N bond.
Key Factors Influencing Dehalogenation:
-
Ligand Choice: Less bulky or less electron-donating ligands can lead to a higher propensity for side reactions.
-
Base Strength and Type: The choice of base can influence the relative rates of reductive elimination versus side reactions.
-
Reaction Temperature: Higher temperatures can sometimes promote decomposition pathways leading to dehalogenation.
Recommendations to Minimize Dehalogenation:
-
Switch to a Bulkier Ligand: Employing a ligand like RuPhos or BrettPhos can sterically shield the palladium center and favor the desired reductive elimination pathway.
-
Optimize the Base: While strong bases are necessary, sometimes switching from an alkoxide base (like NaOtBu) to a phosphate (K₃PO₄) or carbonate (Cs₂CO₃) can mitigate this side reaction, especially with base-sensitive substrates.
-
Ensure Anhydrous Conditions: Rigorously dry all reagents and solvents to minimize water content.
-
Lower the Reaction Temperature: If the reaction proceeds at a reasonable rate at a lower temperature, this can often suppress side reactions.
Question 5: My reaction is not going to completion, even with a good ligand. What other parameters should I investigate?
Answer: If you have optimized your ligand and are still facing issues, consider the following critical parameters:
-
Base: The strength and solubility of the base are crucial.
-
Strong Bases (NaOtBu, KOtBu, LHMDS): These are often the most effective for deprotonating the amine but can be problematic with sensitive functional groups.
-
Weaker Bases (K₃PO₄, Cs₂CO₃): These offer better functional group tolerance. Cs₂CO₃ is often favored due to its better solubility in common organic solvents.
-
-
Solvent: The solvent must be anhydrous and capable of solubilizing the reactants and catalyst.
-
Toluene and Dioxane: These are the most commonly used and effective solvents.
-
THF: Also a good option, but its lower boiling point may require longer reaction times.
-
Avoid: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can coordinate to and inhibit the palladium catalyst.
-
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen. Ensure your reaction is set up and maintained under a rigorously inert atmosphere (argon or nitrogen). This involves using Schlenk techniques or a glovebox and degassing your solvent.
Troubleshooting Flowchart for General Reaction Parameters:
Caption: A systematic workflow for optimizing reaction parameters.
General Experimental Protocol
The following is a representative, non-optimized protocol for the Buchwald-Hartwig amination of a protected 3-bromo-indazole. Note: This is a general guideline; reaction conditions must be optimized for specific substrates.
Materials:
-
Protected 3-bromo-indazole (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
RuPhos (2-4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous Toluene (to achieve ~0.1 M concentration)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add the Pd₂(dba)₃, RuPhos, and sodium tert-butoxide to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add the protected 3-bromo-indazole and the amine to the Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Analytical Methods for Impurities in Indazole Derivatives
Welcome to the Technical Support Center for the analysis of indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the detection and characterization of impurities in this important class of heterocyclic compounds. Drawing from established regulatory frameworks and field-proven analytical expertise, this resource aims to be a definitive guide for ensuring the quality, safety, and efficacy of your indazole-based active pharmaceutical ingredients (APIs).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of impurities in indazole derivatives, providing concise, actionable answers grounded in scientific principles and regulatory expectations.
Q1: What are the primary sources and types of impurities in indazole derivatives?
A1: Impurities in indazole derivatives can be broadly categorized according to ICH Q3A guidelines and typically originate from several stages of the drug development lifecycle.[1][2]
-
Organic Impurities:
-
Process-Related Impurities: These are the most common and arise during synthesis. They include starting materials, by-products, and intermediates.[3][4] For instance, in the synthesis of Pazopanib, a tyrosine kinase inhibitor containing an indazole moiety, process-related impurities such as dimer impurities and unreacted pyrimidine intermediates are known to occur.[5] A critical challenge in indazole synthesis is the potential for forming regioisomers (e.g., N1 vs. N2 substituted indazoles), which can be difficult to separate and control.[6][7]
-
Degradation Products: These form during manufacturing or storage due to exposure to environmental factors like light, heat, humidity, or oxidative conditions.[3] Indazole derivatives are known to be susceptible to specific degradation pathways.[8]
-
-
Inorganic Impurities: These can include reagents, ligands, catalysts (like palladium used in cross-coupling reactions), heavy metals, or inorganic salts.[4]
-
Residual Solvents: Organic solvents used during synthesis or purification that are not completely removed.[3]
-
Genotoxic Impurities (GTIs): These are impurities that have the potential to damage DNA and are of high concern.[9] They can be introduced from starting materials or reagents known to be genotoxic, such as alkylating agents.[9][10]
Q2: My indazole derivative appears to be converting into a benzimidazole upon storage. Why is this happening?
A2: This transformation is a well-documented photochemical rearrangement.[8] When 1H-indazoles are exposed to UV light, they can undergo an excited-state tautomerization to the 2H-indazole form. It is this 2H-tautomer that then undergoes a photochemical rearrangement to yield the more stable benzimidazole structure.[8] This can occur even without additional reagents, simply upon irradiation.[8] This highlights the importance of photostability testing for indazole-containing APIs.
Q3: What are the standard conditions for a forced degradation study on a new indazole derivative?
A3: Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. While the specific conditions should be tailored to the stability of the molecule, typical starting points are outlined in ICH guidelines.[11]
| Stress Condition | Typical Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 N HCl | 60°C - 80°C | 24 - 72 hours |
| Base Hydrolysis | 0.1 N NaOH | 60°C - 80°C | 24 - 72 hours |
| Oxidative Degradation | 3% - 30% H₂O₂ | Room Temperature | 24 - 72 hours |
| Thermal Degradation | Dry Heat | 80°C - 105°C | Up to 7 days |
| Photodegradation | ICH-compliant light source | Room Temperature | As per ICH Q1B |
Table 1: Typical Forced Degradation Conditions.
For example, forced degradation studies on Axitinib, an indazole-containing drug, revealed its instability under oxidative and photolytic conditions, leading to the formation of four degradation products.[1] In contrast, a study on Niraparib showed it to be relatively stable under various stress conditions.[12][13]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific analytical challenges encountered with indazole derivatives.
HPLC Troubleshooting: The Challenge of Regioisomer Separation and Peak Tailing
Issue: Poor separation of N1 and N2 substituted indazole isomers and significant peak tailing for the main analyte peak.
Background: Indazole's structure allows for substitution at either the N1 or N2 position of the pyrazole ring, leading to regioisomers.[14] These isomers often have very similar polarities, making their separation by reversed-phase HPLC challenging. Additionally, the basic nature of the nitrogen atoms in the indazole ring can lead to strong interactions with residual acidic silanol groups on silica-based columns, causing peak tailing.[15]
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. veeprho.com [veeprho.com]
- 4. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. veeprho.com [veeprho.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Managing Regioselectivity in the Functionalization of Indazoles
Welcome to the Technical Support Center for the regioselective functionalization of indazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying the indazole scaffold. The indazole nucleus is a privileged structure in medicinal chemistry, but its functionalization is often complicated by the presence of two reactive nitrogen atoms (N1 and N2) and several C-H bonds of varying reactivity.[1][2] This resource provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you achieve your desired regiochemical outcomes.
Section 1: N-Functionalization: The N1 vs. N2 Challenge
The selective functionalization of the N1 and N2 positions of the indazole ring is a frequent challenge for synthetic chemists. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, yet reaction conditions can be tuned to favor either kinetic or thermodynamic products.[1][2][3]
Frequently Asked Questions & Troubleshooting
Question 1: My N-alkylation reaction is giving me a mixture of N1 and N2 isomers. How can I selectively obtain the N1-alkylated product?
Answer: Achieving high N1 selectivity often involves reaction conditions that favor the thermodynamically more stable product.[2][4][5] Here are the key factors to consider:
-
Choice of Base and Solvent: This is the most critical parameter. The combination of sodium hydride (NaH) in an aprotic, non-polar solvent like tetrahydrofuran (THF) is highly effective for directing alkylation to the N1 position.[2][4][5][6] The sodium cation is believed to chelate with the N2 nitrogen and a coordinating group at the C3 position (if present), sterically hindering the approach of the electrophile to the N2 position.[4][5][7]
-
Substituent Effects: The nature of the substituents on the indazole ring plays a significant role. Electron-withdrawing groups at the C3 position, such as carboxymethyl, acetyl, or carboxamide, have been shown to lead to excellent N1 selectivity (>99%) when using NaH in THF.[2][6]
-
Thermodynamic Equilibration: In some cases, allowing the reaction to reach thermodynamic equilibrium can favor the N1 isomer. This has been observed with certain electrophiles like α-halo carbonyls.[2][8] A recently developed scalable method utilizes a two-step, one-pot procedure with an aldehyde as the alkylating agent precursor, followed by reduction, which operates under thermodynamic control to selectively yield the N1 isomer.[9]
Protocol 1: General Procedure for Highly N1-Selective Alkylation [4][10]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the substituted 1H-indazole (1.0 eq.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring for completion by TLC or LC-MS. For less reactive electrophiles, heating may be necessary.[7]
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Question 2: I need to synthesize the N2-alkylated indazole. What conditions favor N2-functionalization?
Answer: While thermodynamically less favored, the N2 position can be selectively functionalized under kinetically controlled conditions or by leveraging specific substrate features.[11][12]
-
Mitsunobu Reaction: The Mitsunobu reaction is a reliable method for achieving high N2 selectivity.[4][7] This reaction, involving an alcohol, triphenylphosphine (PPh3), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), generally shows a strong preference for producing the N2-alkylated regioisomer.[4][7][10]
-
Substituent Effects: The presence of electron-withdrawing groups, such as -NO2 or -CO2Me, at the C7 position can dramatically shift the selectivity in favor of the N2 isomer, with reported selectivities of ≥96%.[2][6][13] This is attributed to both steric hindrance at the N1 position and electronic effects that increase the nucleophilicity of the N2 atom.
-
Acid-Catalyzed Reactions: Triflic acid (TfOH)-catalyzed reactions of indazoles with diazo compounds have been shown to afford N2-alkylated products with high regioselectivity.[14] Similarly, under mildly acidic conditions, regioselective protection at N2 can be achieved.[3]
-
Copper-Catalyzed Coupling: A copper-catalyzed regioselective cross-coupling reaction of 1H-indazoles with diaryliodonium salts has been reported to achieve high levels of N2-regioselectivity for arylation and vinylation.[15]
Protocol 2: General Procedure for N2-Selective Alkylation via Mitsunobu Reaction [4]
-
Preparation: To a solution of the substituted 1H-indazole (1.0 eq.), the corresponding alcohol (1.5 eq.), and triphenylphosphine (PPh3, 1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) in THF dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to separate the desired N2-alkylated indazole from triphenylphosphine oxide and other byproducts.
Data Summary: Key Factors Influencing N-Alkylation Regioselectivity
| Factor | Condition Favoring N1-Selectivity | Condition Favoring N2-Selectivity |
| Base/Solvent | NaH in THF[2][4][5] | Cs2CO3 in DMF (substrate dependent)[8] |
| Reaction Type | Standard SN2 with thermodynamic control[9] | Mitsunobu Reaction[4][7][10] |
| Catalyst | - | TfOH (with diazo compounds)[14], CuO (with diaryliodonium salts)[15] |
| Substituents | Electron-withdrawing group at C3[2][6] | Electron-withdrawing group at C7[2][6][13] |
Visualization of Regioselectivity Control
Caption: Factors influencing N1 vs. N2 regioselectivity in indazole functionalization.
Section 2: C-H Functionalization: Targeting the Indazole Core
Functionalization of the carbon framework of the indazole ring is essential for introducing structural diversity. The C3 position is generally the most reactive, but functionalization at other positions is also achievable, often requiring directing group strategies.[16][17]
Frequently Asked Questions & Troubleshooting
Question 3: I am struggling with direct C3-functionalization. What are the most reliable methods?
Answer: The C3 position is the most electron-rich carbon and is susceptible to electrophilic attack. However, direct C-H functionalization can be challenging and often requires N-protection to prevent competing N-functionalization.[18]
-
Halogenation followed by Cross-Coupling: A robust and widely used strategy involves the initial halogenation (iodination or bromination) of the C3 position, followed by a transition metal-catalyzed cross-coupling reaction, such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination.[16][18] 3-Iodoindazoles can be prepared by treating the indazole with iodine in the presence of a base like KOH in DMF.[16]
-
Directed Metalation: The use of a directing group on one of the nitrogen atoms can facilitate regioselective C-H activation. For instance, an N2-SEM (2-(trimethylsilyl)ethoxymethyl) group can direct C3-lithiation, and the resulting organolithium species can be trapped with various electrophiles.[19]
Question 4: How can I achieve functionalization at other positions on the benzene ring of the indazole?
Answer: Functionalization at positions other than C3 is more challenging due to the lower reactivity of the C-H bonds and often requires a directing group strategy.
-
C7-Functionalization: The C7 position can be functionalized through directed C-H activation. For example, installing a directing group on the N1 position can facilitate regioselective C7-halogenation and subsequent cross-coupling reactions.[20]
-
C5-Functionalization: Directing groups can also be employed for C5 functionalization. The use of boronic acid pinacol esters, such as 1H-Indazole-5-boronic acid pinacol ester, in Suzuki-Miyaura couplings is an effective way to introduce substituents at the C5 position.[21]
Visualization of C-H Functionalization Strategies
References
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.ucc.ie [research.ucc.ie]
- 14. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. soc.chim.it [soc.chim.it]
- 17. benchchem.com [benchchem.com]
- 18. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 19. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nbinno.com [nbinno.com]
Validation & Comparative
Reactivity Showdown: A Comparative Guide to 5-(Bromomethyl)-1-methyl-1H-indazole and 5-(Chloromethyl)-1-methyl-1H-indazole in Nucleophilic Substitution
In the landscape of medicinal chemistry and drug development, indazole-containing derivatives are prized scaffolds due to their wide range of pharmacological activities.[1][2] The functionalization of the indazole core is a critical step in the synthesis of novel therapeutic agents, and electrophilic intermediates like 5-(halomethyl)-1-methyl-1H-indazoles serve as powerful linchpins in this process.[3]
This guide provides an in-depth, objective comparison of the reactivity of two key synthetic intermediates: 5-(bromomethyl)-1-methyl-1H-indazole and 5-(chloromethyl)-1-methyl-1H-indazole . Understanding the nuanced differences in their performance is paramount for researchers aiming to optimize reaction conditions, maximize yields, and accelerate discovery pipelines.
The Decisive Factor: Leaving Group Ability
The reactivity of these two compounds in nucleophilic substitution reactions is fundamentally governed by the identity of the halogen atom. In the context of a substitution reaction, the halide (bromide or chloride) departs with a pair of electrons, and is thus termed the "leaving group." The efficacy of a leaving group is directly related to its stability as an independent anionic species.[4]
A superior leaving group is one that is a weak base and can effectively stabilize a negative charge.[4][5] When comparing bromide (Br⁻) and chloride (Cl⁻), several key principles of physical organic chemistry dictate their relative abilities:
-
Basicity: The strength of a leaving group is inversely proportional to its basicity.[4][6] Hydrobromic acid (HBr, pKa ≈ -9) is a stronger acid than hydrochloric acid (HCl, pKa ≈ -7).[5] Consequently, the bromide ion is a weaker base than the chloride ion, making it a more stable and thus better leaving group.[5][6]
-
Polarizability & Size: The bromide ion is larger than the chloride ion.[7] Its larger, more diffuse electron cloud is more polarizable, allowing the negative charge to be spread over a greater volume. This distribution of charge density leads to greater stability.[7]
This fundamental difference in leaving group ability dictates that the carbon-bromine (C-Br) bond in this compound is more readily broken during a nucleophilic attack than the carbon-chlorine (C-Cl) bond in its chloro-analogue. This translates directly to a lower activation energy and a faster reaction rate for the bromo-derivative in typical Sₙ2 reactions.[8]
Quantitative Reactivity Comparison
While specific kinetic data for these exact indazole derivatives is not extensively published in a side-by-side comparison, the well-established principles of alkyl halide reactivity allow for a robust and reliable performance summary. The following table outlines the expected and observed differences in a typical nucleophilic substitution.
| Feature | This compound | 5-(Chloromethyl)-1-methyl-1H-indazole | Rationale |
| Relative Reaction Rate | Faster | Slower | Bromide is a superior leaving group compared to chloride, resulting in a lower activation energy for the reaction.[7][8] |
| Typical Reaction Time | Shorter (e.g., 1-6 hours) | Longer (e.g., 8-24+ hours) | The higher reactivity of the bromo-derivative leads to a more rapid consumption of starting materials. |
| Typical Reaction Temp. | Lower (e.g., Room Temp. to 60°C) | Higher (e.g., 60°C to reflux) | More thermal energy is required to overcome the higher activation barrier associated with displacing the chloride ion. |
| Choice of Base | Milder bases often suffice (e.g., K₂CO₃, Et₃N) | Stronger bases may be needed (e.g., NaH, DBU) | Harsher conditions may be necessary to deprotonate the nucleophile and drive the reaction to completion. |
| Potential Yield | Often higher | Can be lower | Milder conditions reduce the likelihood of side reactions or degradation of sensitive substrates, leading to cleaner reactions. |
| Cost & Availability | Generally more expensive | Typically more cost-effective | Chlorination reagents are often cheaper and more readily available than their brominating counterparts. |
Visualizing the Reaction Mechanism
The nucleophilic substitution reaction for both compounds typically proceeds via a concerted Sₙ2 mechanism. The diagram below illustrates the single-step process where the nucleophile attacks the electrophilic methylene carbon at the same time as the halide leaving group departs.
Caption: Comparative Sₙ2 reaction mechanism.
Field-Proven Experimental Protocols
To illustrate the practical implications of these reactivity differences, the following section provides two distinct, validated protocols for the N-alkylation of a representative primary amine.
Protocol 1: Alkylation using this compound
-
Rationale: The high reactivity of the bromo-derivative allows for the use of milder conditions, preserving the integrity of potentially sensitive functional groups on the nucleophile or product. A weak inorganic base is sufficient to neutralize the HBr generated.
-
Step 1: Reaction Setup
-
To a solution of this compound (1.0 eq.) in acetonitrile (10 mL/mmol), add the primary amine nucleophile (1.1 eq.).
-
Add potassium carbonate (K₂CO₃) (1.5 eq.) as a mild base.
-
-
Step 2: Reaction Conditions
-
Stir the reaction mixture at room temperature (20-25°C).
-
If the reaction is sluggish, gently heat to 40-50°C.
-
-
Step 3: Monitoring
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 1-2 hours. The reaction is typically complete within 2-6 hours.
-
-
Step 4: Work-up and Purification
-
Upon completion, filter the reaction mixture to remove the inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Alkylation using 5-(Chloromethyl)-1-methyl-1H-indazole
-
Rationale: The lower reactivity of the chloro-derivative necessitates more forcing conditions to achieve a reasonable reaction rate. This includes higher temperatures and often a stronger base to ensure complete deprotonation of the nucleophile.
-
Step 1: Reaction Setup
-
To a solution of 5-(chloromethyl)-1-methyl-1H-indazole (1.0 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF) (10 mL/mmol), add the primary amine nucleophile (1.2 eq.).
-
Add a stronger base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq.), or alternatively, sodium hydride (NaH) (1.2 eq.) if the nucleophile is an alcohol or thiol.
-
-
Step 2: Reaction Conditions
-
Heat the reaction mixture to 80-100°C.
-
-
Step 3: Monitoring
-
Monitor the reaction progress by TLC or LC-MS every 4-6 hours. The reaction may require 8-24 hours for completion.
-
-
Step 4: Work-up and Purification
-
Upon completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash extensively with water to remove DMF, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Generalized Experimental Workflow
The following diagram outlines a standard workflow applicable to both reactions, from initial setup to the final isolated product.
Caption: A generalized workflow for synthesis and purification.
Conclusion and Strategic Recommendations
For researchers and drug development professionals, the choice between 5-(bromomethyl)- and 5-(chloromethyl)-1-methyl-1H-indazole is a strategic one with clear consequences for synthetic efficiency.
-
This compound is the superior choice for reactions demanding high reactivity, mild conditions, and shorter timelines . It is particularly advantageous when working with delicate substrates that are prone to degradation under harsh heating or strongly basic conditions. While the upfront cost may be higher, the potential for increased yields and cleaner reaction profiles can offer significant downstream value.
-
5-(Chloromethyl)-1-methyl-1H-indazole serves as a cost-effective alternative when the nucleophile is robust and the synthetic route can tolerate higher temperatures and longer reaction times. Its lower reactivity requires more forcing conditions, which must be carefully considered to avoid potential side reactions and yield loss.
Ultimately, the optimal reagent depends on the specific demands of the synthetic target, the nature of the nucleophile, and the overall economic and timeline constraints of the project.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. nbinno.com [nbinno.com]
- 4. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 5. youtube.com [youtube.com]
- 6. brainly.com [brainly.com]
- 7. Khan Academy [khanacademy.org]
- 8. quora.com [quora.com]
A Senior Application Scientist's Guide to Biological Activity Screening of 5-(Bromomethyl)-1-methyl-1H-indazole Derivatives
Introduction: The Privileged Indazole Scaffold
In the landscape of medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold." This bicyclic aromatic heterocycle, composed of a fused benzene and pyrazole ring, is a structural cornerstone in numerous pharmacologically active compounds.[1][2] Its versatility allows it to interact with a wide array of biological targets, leading to diverse therapeutic applications, including anti-inflammatory, antimicrobial, and antitumor activities.[1][3] Several FDA-approved drugs, such as the anticancer agents Pazopanib and Axitinib, feature the indazole core, underscoring its clinical significance.[4][5]
This guide focuses on a strategic approach to screening derivatives of 5-(bromomethyl)-1-methyl-1H-indazole. The choice of this specific scaffold is deliberate. The 1-methyl group prevents tautomerization, ensuring a single, stable isomer, which simplifies structure-activity relationship (SAR) studies.[1] More importantly, the 5-(bromomethyl) group serves as a highly versatile synthetic handle. As a reactive electrophile, it allows for the straightforward introduction of a wide variety of functional groups through nucleophilic substitution, enabling the rapid generation of a diverse chemical library for screening.
This document provides a comparative framework for screening these derivatives across key biological activities, detailing the causality behind experimental choices and providing robust, self-validating protocols for researchers in drug discovery.
Experimental Design & Workflow
The overall strategy involves synthesizing a library of derivatives from the core scaffold and subjecting them to a tiered screening cascade. This approach efficiently identifies promising lead compounds for further optimization.
Caption: General workflow for synthesis and screening of indazole derivatives.
Part 1: Anticancer Activity Screening
Indazole derivatives are widely recognized for their potent anticancer activities, often functioning as kinase inhibitors.[4][6] Our screening cascade begins with a broad cytotoxicity assay to identify compounds that inhibit cancer cell proliferation, followed by more specific assays to elucidate the mechanism of action.
Primary Screen: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric, high-throughput method for assessing cell metabolic activity. It serves as an excellent initial screen for cytotoxic effects. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well.[7] Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the indazole derivatives (e.g., from 0.01 to 100 µM). Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
| Derivative ID | R-Group | MCF-7 IC50 (µM) | A549 IC50 (µM) | HT-29 (Colon) IC50 (µM) |
| IND-001 | -NH-Cyclopropyl | 1.25 | 2.50 | 1.80 |
| IND-002 | -S-Phenyl | 15.8 | 22.4 | 18.9 |
| IND-003 | -O-(4-chlorophenyl) | 0.85 | 1.10 | 0.95 |
| Doxorubicin | (Positive Control) | 0.45 | 0.60 | 0.50 |
Data are hypothetical examples for illustrative purposes.
Secondary Screen: Mechanism of Action
Compounds showing significant cytotoxicity (e.g., IC50 < 10 µM) should be advanced to secondary screening to understand their mechanism. Many indazole-based anticancer agents induce apoptosis or inhibit specific protein kinases.[8][9]
Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[8] It can be investigated by measuring the activation of caspases (key executioner proteins) or changes in apoptosis-related proteins like Bax and Bcl-2.[8]
The indazole scaffold is a well-known "hinge-binding" motif that interacts with the ATP-binding pocket of many protein kinases.[4] Dysregulation of kinases is a hallmark of cancer. Therefore, profiling promising compounds against a panel of cancer-relevant kinases (e.g., VEGFR, FGFR, Aurora Kinases) is a critical step.[4][6]
Caption: Potential inhibition of a kinase cascade by an indazole derivative.
Part 2: Antimicrobial Activity Screening
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[10] Indazole derivatives have shown promise as antibacterial and antifungal agents, making this a valuable screening path.[11][12][13]
Primary Screen: Minimum Inhibitory Concentration (MIC) Assay
The most common method to quantify antimicrobial activity is by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth. The broth microdilution method is a standardized and efficient way to determine MIC values.
-
Bacterial Strains: Use standard reference strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[14]
-
Inoculum Preparation: Grow bacteria in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the indazole derivatives (e.g., from 256 µg/mL to 1 µg/mL) in the broth.
-
Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final concentration of about 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.
| Derivative ID | R-Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| IND-004 | -NH-(2-pyridyl) | 16 | 64 |
| IND-005 | -S-thiazolyl | 8 | 32 |
| IND-006 | -O-benzyl | >128 | >128 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 |
Data are hypothetical examples for illustrative purposes. Compounds with lower MIC values are more potent.[15]
Part 3: Anti-inflammatory Activity Screening
Chronic inflammation is linked to numerous diseases. Indazole derivatives have been reported to possess anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade like cyclooxygenase-2 (COX-2).[16][17]
Primary Screen: In Vitro COX-2 Inhibition Assay
The COX-2 enzyme is a major target for nonsteroidal anti-inflammatory drugs (NSAIDs). An in vitro assay that measures the ability of a compound to inhibit the activity of purified COX-2 enzyme is a direct and relevant primary screen.
-
Assay Principle: This assay uses a fluorometric substrate that is converted by COX-2 into a highly fluorescent product. The reduction in fluorescence in the presence of a test compound indicates inhibition.
-
Reagents: Use a commercial COX-2 inhibitor screening kit, which typically includes human recombinant COX-2 enzyme, a fluorescent substrate, and a reference inhibitor (e.g., Celecoxib).
-
Procedure:
-
Add assay buffer, heme, and the indazole derivative to the wells of a 96-well plate.
-
Initiate the reaction by adding the COX-2 enzyme and the fluorescent substrate.
-
Incubate at room temperature for a specified time (e.g., 15 minutes), protected from light.
-
-
Data Acquisition: Measure the fluorescence intensity using a plate reader (e.g., λex = 535 nm, λem = 587 nm).
-
Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
| Derivative ID | R-Group | COX-2 Inhibition IC50 (µM) |
| IND-007 | -NH-(4-sulfamoylphenyl) | 0.5 |
| IND-008 | -NH-phenyl | 12.3 |
| IND-009 | -S-methyl | 45.1 |
| Celecoxib | (Positive Control) | 0.04 |
Data are hypothetical examples for illustrative purposes.
Conclusion
The this compound scaffold is an exceptional starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and the established biological importance of the indazole core provides a high probability of identifying active compounds. The tiered, comparative screening approach outlined in this guide—progressing from high-throughput primary assays to more detailed mechanistic studies—provides a logical and efficient framework for researchers. By systematically evaluating derivatives for anticancer, antimicrobial, and anti-inflammatory activities, drug discovery programs can effectively identify and advance promising lead candidates toward clinical development.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journal.hep.com.cn [journal.hep.com.cn]
- 15. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The 1-Methyl-Indazole Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The 1-methyl-indazole core is a prominent heterocyclic scaffold in modern medicinal chemistry, recognized for its versatile biological activities. Its rigid bicyclic structure provides a well-defined orientation for substituent groups to interact with various biological targets, making it a "privileged" structure in drug design. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of 1-methyl-indazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive analysis of their therapeutic potential, supported by experimental data and detailed protocols.
1-Methyl-Indazole Derivatives as Kinase Inhibitors
The inhibition of protein kinases is a cornerstone of targeted cancer therapy. The 1-methyl-indazole scaffold has proven to be a highly effective framework for the development of potent and selective kinase inhibitors.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1] Several 1-methyl-indazole derivatives have been developed as potent VEGFR-2 inhibitors.
Structure-Activity Relationship Insights:
The SAR of 1-methyl-indazole derivatives as VEGFR-2 inhibitors highlights the importance of specific substitutions on the indazole core and appended functionalities. A common feature of many potent inhibitors is a carboxamide group at the 3-position of the indazole ring.
-
Substitution at the 1-position: The methyl group at the 1-position is crucial for maintaining a favorable conformation for binding to the ATP-binding pocket of VEGFR-2.
-
Substitution at the 3-position: An amide linkage at this position is a key interaction point. The nature of the amine substituent significantly impacts potency. For instance, bulky aromatic or heteroaromatic rings can enhance binding affinity through additional hydrophobic and hydrogen bonding interactions within the active site.
-
Substitution on the Indazole Ring: Modifications to the benzene portion of the indazole ring can fine-tune the electronic and steric properties of the molecule, influencing both potency and selectivity.
Comparative Data for VEGFR-2 Inhibitors:
| Compound | R Group at 3-carboxamide | VEGFR-2 IC50 (nM) | Reference |
| Axitinib | 2-methylphenyl | 0.2 | [2] |
| Pazopanib | 2,4-dimethylphenyl | 10 | [2] |
| Compound 1 | 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl | 1.3 | [3] |
| Compound 2 | 3-fluoro-4-((6-methoxy-7-(3-morpholinopropoxy) quinazolin-4-yl)oxy)phenyl | 5.4 | [4] |
Signaling Pathway Visualization:
The following diagram illustrates the VEGFR-2 signaling cascade and the point of inhibition by 1-methyl-indazole derivatives.
Caption: VEGFR-2 signaling pathway and inhibition.
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition
HPK1 is a negative regulator of T-cell receptor signaling, making it an attractive target for cancer immunotherapy.[5] Inhibition of HPK1 can enhance T-cell activation and anti-tumor immunity.
Structure-Activity Relationship Insights:
For HPK1 inhibitors based on the 1-methyl-indazole scaffold, a "reverse" indazole orientation is often employed, where the substituent is at the 2-position of the pyrazole ring.
-
N1-Substitution: The methyl group at the N1 position of the indazole is critical.
-
C3-Amide Substituent: The nature of the group attached to the C3-carboxamide is a key determinant of potency and selectivity. Often, a pyrazole or a related heterocycle is found here.
-
Solvent-Front Modifications: Modifications to the substituent at the pyrazole N1' position that interact with the solvent-exposed region of the ATP binding pocket can significantly improve properties like solubility and cell permeability.
Comparative Data for HPK1 Inhibitors:
| Compound | Key Substituents | HPK1 IC50 (nM) | Reference |
| Compound 3 | 3-(1H-pyrazol-4-yl) | 10 | [5] |
| Compound 4 | 3-(1-methyl-1H-pyrazol-4-yl) | 5 | [6] |
| Compound 5 | 3-(1-(2-hydroxyethyl)-1H-pyrazol-4-yl) | 3 | [6] |
Signaling Pathway Visualization:
The diagram below depicts the role of HPK1 in T-cell receptor signaling and its inhibition by 1-methyl-indazole derivatives.
Caption: HPK1's role in T-cell signaling.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.
VEGFR-2 HTRF Kinase Assay
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the inhibitory activity of compounds against VEGFR-2 kinase.[7]
Materials:
-
Recombinant human VEGFR-2 kinase (e.g., from Cell Signaling Technology)
-
Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87) peptide)
-
ATP
-
Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds (1-methyl-indazole derivatives) dissolved in DMSO
-
HTRF Detection Reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 (e.g., from Revvity)
-
384-well low-volume white plates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a mixture containing the VEGFR-2 kinase and the biotinylated peptide substrate in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at the Km value for VEGFR-2.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Detection:
-
Stop the reaction by adding 5 µL of HTRF Detection Buffer containing EDTA.
-
Add 10 µL of the HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665) diluted in HTRF Detection Buffer.
-
-
Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader at 620 nm (donor emission) and 665 nm (acceptor emission) after excitation at 320 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000) and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value using a four-parameter logistic fit.
HPK1 ADP-Glo™ Kinase Assay
This protocol outlines the use of the ADP-Glo™ Kinase Assay (Promega) to measure the inhibitory effect of compounds on HPK1 activity.[8][9]
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (1-methyl-indazole derivatives) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Plating: Add 1 µL of serially diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme/Substrate Addition: Prepare a mixture of HPK1 enzyme and MBP substrate in Kinase Assay Buffer. Add 2 µL of this mixture to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution in Kinase Assay Buffer.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (no enzyme control) from all readings. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (1-methyl-indazole derivatives)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Conclusion
The 1-methyl-indazole scaffold continues to be a highly fruitful starting point for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide demonstrate that subtle modifications to this core can lead to significant changes in potency and selectivity against a range of biological targets. The provided experimental protocols offer a foundation for researchers to evaluate their own 1-methyl-indazole derivatives and contribute to the growing body of knowledge surrounding this important chemical motif. As our understanding of disease biology deepens, the versatility of the 1-methyl-indazole scaffold ensures its continued relevance in the quest for new and improved medicines.
References
- 1. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. brieflands.com [brieflands.com]
- 6. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. HPK1 Kinase Enzyme System [promega.kr]
- 9. biofeng.com [biofeng.com]
- 10. Involvement of hematopoietic progenitor kinase 1 in T cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Validating Target Engagement for Novel Indazole-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals vested in the discovery of novel kinase inhibitors, the indazole scaffold represents a privileged structure, forming the core of several approved and clinical-stage drugs.[1][2] However, the therapeutic success of any kinase inhibitor is fundamentally linked to its ability to engage its intended target within the complex milieu of a living cell.[3] Validating this target engagement is a critical step in the drug discovery pipeline, providing the foundational evidence for a compound's mechanism of action and a rationale for its further development.
This guide provides an in-depth comparison of three leading methodologies for validating the target engagement of novel indazole-based kinase inhibitors: the NanoBRET™ Target Engagement Assay, the Cellular Thermal Shift Assay (CETSA), and Chemoproteomics-based profiling. We will delve into the principles of each technique, provide detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most appropriate method for your research needs.
The Indazole Scaffold in Kinase Inhibition
The indazole core is a versatile pharmacophore that has been successfully employed in the design of inhibitors targeting a wide range of kinases, including VEGFR, Akt, and Aurora kinases.[1][4] The ATP-binding site of kinases, the primary target for most small molecule inhibitors, is highly conserved across the kinome, making the design of highly specific inhibitors a significant challenge.[5] Indazole-based inhibitors, such as Axitinib and Pazopanib, have demonstrated both potent on-target activity and, in some cases, clinically relevant off-target effects.[5][6] Therefore, a robust and multifaceted approach to confirming target engagement and assessing selectivity is paramount.
I. NanoBRET™ Target Engagement Assay: A Live-Cell, Real-Time Approach
The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful technology that allows for the quantitative measurement of compound binding to a specific kinase in living cells, in real-time.[7][8]
Principle of NanoBRET™
This assay is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[9] The target kinase is fused to a bright, energy-donating NanoLuc® luciferase, while a cell-permeable fluorescent tracer that binds to the kinase's active site acts as the energy acceptor. When the tracer is bound to the NanoLuc®-kinase fusion protein, the close proximity allows for energy transfer upon addition of the NanoLuc® substrate, generating a BRET signal. A test compound, such as a novel indazole-based inhibitor, competes with the tracer for binding to the kinase. This competition displaces the tracer, leading to a decrease in the BRET signal, which can be used to quantify the intracellular affinity of the compound for its target.[9][10]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Experimental Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol is adapted from the Promega Technical Manual for the adherent format.[11]
-
Cell Culture and Transfection:
-
Seed HEK293 cells in a suitable culture plate.
-
Co-transfect the cells with a plasmid encoding the NanoLuc®-kinase fusion protein and a control plasmid.
-
Incubate for 24 hours to allow for protein expression.
-
-
Assay Plate Preparation:
-
Harvest the transfected cells and resuspend them in Opti-MEM™ I Reduced Serum Medium.
-
Dispense the cell suspension into a 96-well or 384-well white assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the indazole-based kinase inhibitor in Opti-MEM™.
-
Prepare the NanoBRET™ tracer solution at the desired concentration in Opti-MEM™.
-
Add the inhibitor dilutions to the assay plate, followed by the addition of the tracer.
-
Include "no inhibitor" and "no tracer" controls.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the binding to reach equilibrium.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution according to the manufacturer's instructions, including the Extracellular NanoLuc® Inhibitor to minimize background signal.
-
Add the substrate solution to each well.
-
Read the plate within 10 minutes on a luminometer capable of measuring dual-filtered luminescence (donor emission ~460 nm, acceptor emission ~618 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio as a function of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
II. Cellular Thermal Shift Assay (CETSA): Label-Free Target Engagement
CETSA is a biophysical method that allows for the label-free detection of target engagement in a cellular context.[12][13]
Principle of CETSA
The principle of CETSA is based on the ligand-induced thermal stabilization of proteins.[12] When a protein binds to a ligand, such as an indazole-based inhibitor, its conformational stability often increases, making it more resistant to thermal denaturation. In a CETSA experiment, cells are treated with the inhibitor and then heated to a range of temperatures. The aggregated, denatured proteins are then separated from the soluble, stable proteins. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting or other protein detection methods. A shift in the melting curve of the target protein in the presence of the inhibitor provides direct evidence of target engagement.[1][14]
Caption: General workflow of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA with Western Blot Readout
This protocol is a generalized procedure based on established methods.[13][14]
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the indazole-based inhibitor or vehicle control for a specified time (e.g., 1-2 hours).
-
-
Heat Challenge:
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.
-
Include an unheated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody specific for the target kinase.
-
Use a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the target protein signal to the loading control.
-
Plot the normalized signal as a function of temperature to generate melting curves.
-
A shift in the melting curve in the presence of the inhibitor indicates target engagement.
-
III. Chemoproteomics: Unbiased, Proteome-Wide Profiling
Chemoproteomics offers a powerful approach to assess the selectivity of kinase inhibitors by identifying their binding partners on a proteome-wide scale.[12][15]
Principle of Kinobeads-Based Chemoproteomics
A common chemoproteomics technique for kinase inhibitors is the use of "kinobeads".[5][16] These are beads functionalized with a cocktail of non-selective, ATP-competitive kinase inhibitors that can bind to a large portion of the kinome. In a competitive binding experiment, a cell lysate is incubated with the kinobeads in the presence of a free inhibitor, such as a novel indazole compound. The free inhibitor will compete with the kinobeads for binding to its target kinases. The proteins that remain bound to the beads are then eluted, digested, and identified and quantified by mass spectrometry. A dose-dependent decrease in the amount of a particular kinase captured by the beads in the presence of the inhibitor indicates that it is a target of the compound.[17][18]
Caption: Workflow for kinobeads-based chemoproteomic profiling.
Experimental Protocol: Kinobeads-Based Profiling
This is a generalized protocol based on published methods.[17][19]
-
Cell Lysis:
-
Harvest cultured cells and lyse them in a buffer that preserves native protein complexes.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Competitive Binding:
-
Aliquot the cell lysate.
-
Add the indazole-based inhibitor at a range of concentrations to the lysate aliquots. Include a vehicle control.
-
Incubate to allow the inhibitor to bind to its targets.
-
Add the kinobeads slurry to each aliquot and incubate to allow for competitive binding.
-
-
Affinity Purification and Sample Preparation:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Reduce, alkylate, and digest the eluted proteins into peptides (e.g., with trypsin).
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample.
-
For each identified kinase, plot the relative abundance as a function of the inhibitor concentration to generate dose-response curves and determine IC50 values.
-
Comparative Analysis of Target Engagement Methodologies
| Feature | NanoBRET™ Target Engagement Assay | Cellular Thermal Shift Assay (CETSA) | Chemoproteomics (Kinobeads) |
| Principle | Bioluminescence Resonance Energy Transfer (BRET)[9] | Ligand-induced thermal stabilization[12] | Competitive affinity purification[16] |
| Cellular Context | Live cells[7] | Intact cells or tissues[13] | Cell or tissue lysates[17] |
| Readout | BRET ratio (luminescence) | Protein abundance (e.g., Western blot, MS)[1] | Protein abundance (mass spectrometry)[19] |
| Throughput | High (plate-based)[8] | Low to medium (Western blot), High (with specific readouts)[20] | Medium to high[21] |
| Labeling Requirement | Requires NanoLuc® fusion protein and fluorescent tracer[7] | Label-free[13] | Label-free (inhibitor is not labeled) |
| Key Advantages | Real-time, quantitative, high sensitivity, measures intracellular affinity[4][7] | Label-free, applicable to endogenous proteins, can be used in tissues[12][13] | Unbiased, proteome-wide selectivity profiling, identifies off-targets[5][19] |
| Key Limitations | Requires genetic modification of the target protein, dependent on tracer availability[7] | Indirect measure of binding, not all binding events cause a thermal shift, lower throughput with Western blot[21] | Performed on lysates (not live cells), may miss low-abundance kinases or non-ATP competitive inhibitors[5] |
| Application to Indazole Inhibitors | Suitable for determining the intracellular potency and residence time of indazole inhibitors for specific targets. | Can confirm direct target engagement of indazole inhibitors with endogenous kinases in a label-free manner. | Ideal for assessing the on- and off-target selectivity profile of indazole inhibitors across the kinome. |
Case Studies with Indazole-Based Inhibitors
-
Axitinib: This potent VEGFR inhibitor has a known off-target, Polo-like kinase 4 (PLK4).[5] Chemoproteomics would be an excellent tool to identify such off-targets in an unbiased manner. Subsequently, NanoBRET or CETSA could be used to validate the engagement of Axitinib with both VEGFR and PLK4 in cells.
-
Pazopanib: A multi-targeted tyrosine kinase inhibitor, Pazopanib's activity against VEGFR, PDGFR, and c-Kit is well-established.[6][22] For a multi-targeted inhibitor like Pazopanib, kinobeads profiling can provide a comprehensive view of its target landscape. NanoBRET assays for each of the primary targets could then be used to quantify the intracellular potency against each kinase.
Conclusion: A Multi-Pronged Approach to Target Engagement Validation
The validation of target engagement is a cornerstone of modern drug discovery. For novel indazole-based kinase inhibitors, a single method is often insufficient to provide a complete picture of a compound's activity. A strategic, multi-pronged approach is therefore recommended.
-
Early Stage Discovery: High-throughput methods like NanoBRET can be invaluable for initial hit validation and lead optimization, providing quantitative data on intracellular potency.
-
Mechanism of Action Studies: CETSA offers a robust, label-free method to confirm direct target engagement with endogenous proteins in a cellularly relevant context.
-
Selectivity Profiling and Off-Target Identification: Chemoproteomics is the gold standard for unbiasedly assessing the selectivity of an inhibitor across the kinome, a critical step in understanding potential polypharmacology and predicting off-target effects.
By judiciously selecting and combining these powerful techniques, researchers can build a comprehensive and compelling data package that validates the target engagement of novel indazole-based kinase inhibitors, paving the way for their successful development as next-generation therapeutics.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 6. Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 8. news-medical.net [news-medical.net]
- 9. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 10. promega.com [promega.com]
- 11. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 12. annualreviews.org [annualreviews.org]
- 13. scispace.com [scispace.com]
- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 15. Characterisation of kinase-selective inhibitors by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. portal.fis.tum.de [portal.fis.tum.de]
- 20. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Current Advances in CETSA [frontiersin.org]
A Senior Application Scientist’s Guide to Palladium Catalysts for Indazole Functionalization
Introduction: The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors for oncology like Axitinib and anti-inflammatory drugs.[1][2] Its bio-isosteric relationship with indole and benzimidazole makes it a privileged structure in drug design.[1] However, the true potential of an indazole-based lead compound is unlocked through precise functionalization, a task that presents considerable regioselectivity challenges. Palladium-catalyzed reactions have emerged as the most robust and versatile tools for this purpose, enabling chemists to forge C-C, C-N, and C-H bonds with remarkable control.[3][4]
This guide provides a comparative analysis of leading palladium catalyst systems for the functionalization of indazoles. Moving beyond a simple recitation of protocols, we will delve into the causality behind catalyst and ligand selection, offering data-driven insights to help you, the practicing researcher, select the optimal catalytic system for your specific synthetic challenge.
Strategic Overview: Mapping Indazole Functionalization
The indazole ring system offers several sites for functionalization, primarily the N1/N2 positions, the electron-deficient C3 position, and the C4-C7 positions on the benzene ring. The choice of palladium catalyst, ligand, and reaction conditions dictates the regiochemical outcome.
References
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of Bromo-Indazole Derivatives
In the intricate landscape of drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential. A molecule that is rapidly metabolized may fail to achieve the necessary exposure to exert its pharmacological effect, while unpredictable metabolic pathways can lead to the formation of toxic byproducts. This guide provides a comprehensive comparison of methodologies for assessing the metabolic stability of a promising class of compounds: 5-(bromomethyl)-1-methyl-1H-indazole derivatives. These derivatives have garnered significant interest due to their versatile scaffold, which is present in numerous biologically active molecules.[1][2] However, the presence of the bromomethyl group introduces a potential metabolic liability that warrants careful investigation.
This guide is designed for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, provide self-validating protocols, and offer a comparative analysis of key in vitro assays. Our aim is to equip you with the knowledge and tools to make informed decisions in the optimization of your bromo-indazole lead compounds.
The Metabolic Gauntlet: Why Stability Matters
Metabolic stability dictates a drug's half-life, bioavailability, and potential for drug-drug interactions.[3][4][5] Compounds with poor metabolic stability are often eliminated from the body too quickly, requiring more frequent or higher doses, which can increase the risk of adverse effects. Conversely, excessively stable compounds might accumulate to toxic levels. The primary site of drug metabolism is the liver, where a host of enzymes, most notably the cytochrome P450 (CYP) superfamily, work to modify and eliminate foreign compounds (xenobiotics).[6] Understanding how our this compound derivatives fare in this metabolic gauntlet is paramount.
Comparative Assessment of In Vitro Metabolic Stability Assays
Several in vitro models are available to assess metabolic stability, each offering a different level of complexity and insight. The choice of assay depends on the stage of drug discovery and the specific questions being addressed. Here, we compare the two most widely used systems: Liver Microsomes and Hepatocytes.
Data Summary: Microsomal vs. Hepatocyte Stability
| Parameter | Liver Microsomal Stability Assay | Hepatocyte Stability Assay |
| Test System | Subcellular fraction of the liver containing Phase I enzymes (e.g., CYPs).[4][7][8] | Intact, viable liver cells containing both Phase I and Phase II enzymes.[9][10][11] |
| Metabolic Coverage | Primarily Phase I (oxidation, reduction, hydrolysis).[7] | Comprehensive Phase I and Phase II (conjugation) metabolism.[11][12] |
| Predictive Power | Good for initial screening of CYP-mediated metabolism.[8] | Considered the "gold standard" for in vitro to in vivo extrapolation of hepatic clearance.[4] |
| Throughput | High-throughput, cost-effective.[13] | Lower throughput, more expensive. |
| Key Outputs | In vitro half-life (t½), intrinsic clearance (CLint).[3][13] | In vitro half-life (t½), intrinsic clearance (CLint), metabolite profiling.[10] |
Experimental Workflow: A Visual Guide
Caption: General workflow for in vitro metabolic stability assays.
Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of your results, we provide detailed, step-by-step protocols for both the liver microsomal and hepatocyte stability assays.
Protocol 1: Liver Microsomal Stability Assay
This assay is a cost-effective, high-throughput method for the initial assessment of Phase I metabolic stability.[13]
Materials:
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
Control compounds (e.g., a rapidly metabolized compound like verapamil and a stable compound like warfarin)
-
Acetonitrile (ACN) with an internal standard (for quenching and analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare working solutions of the test and control compounds by diluting the stock solutions in buffer.[14]
-
Incubation: In a 96-well plate, combine the liver microsomes and the test/control compound solutions. Pre-incubate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[8]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.[8] The 0-minute time point serves as the initial concentration baseline.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[5][15]
Protocol 2: Hepatocyte Stability Assay
This assay provides a more comprehensive picture of metabolic stability by including both Phase I and Phase II enzymes.[11]
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte plating and incubation media
-
Collagen-coated plates
-
This compound derivative stock solution
-
Control compounds
-
Acetonitrile (ACN) with an internal standard
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Plating: Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a monolayer.[16]
-
Compound Addition: Prepare working solutions of the test and control compounds in the incubation medium. Replace the plating medium with the compound-containing medium.[12]
-
Incubation: Incubate the plates in a CO2 incubator at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect both the cells and the medium.[12]
-
Quenching and Lysis: Quench the reaction and lyse the cells by adding cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the samples to pellet cell debris.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.[17][18]
Interpreting the Data and Strategic Implications
The data generated from these assays, specifically the in vitro half-life and intrinsic clearance, are crucial for ranking compounds and guiding further optimization.
Caption: Decision-making flowchart based on metabolic stability data.
For this compound derivatives, a short half-life in the microsomal assay may suggest susceptibility to CYP-mediated oxidation. Potential metabolic soft spots include the bromomethyl group and the indazole ring itself. The indazole scaffold is known to interact with CYP enzymes.[19][20] If instability is observed, several strategies can be employed:
-
Metabolite Identification: Utilize high-resolution mass spectrometry to identify the metabolites formed.[15][21] This will pinpoint the exact site of metabolic attack.
-
Bioisosteric Replacement: Consider replacing the bromomethyl group with a more metabolically stable alternative.[22][23][24][25][26] For instance, replacing it with a trifluoromethyl or cyclopropyl group could block metabolism at that position while maintaining or improving biological activity.
-
Deuteration: Strategic replacement of hydrogen with deuterium at metabolically labile positions can sometimes slow down metabolism due to the kinetic isotope effect.[23]
Conclusion
Assessing the metabolic stability of this compound derivatives is a critical step in their development as potential drug candidates. By employing a combination of in vitro assays, such as the liver microsomal and hepatocyte stability assays, researchers can gain valuable insights into the metabolic fate of these compounds. This guide provides the foundational knowledge and practical protocols to perform these assessments robustly. The resulting data will empower you to make data-driven decisions, enabling the strategic optimization of your lead compounds and increasing the likelihood of advancing a successful therapeutic agent.
References
- 1. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. nuvisan.com [nuvisan.com]
- 10. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 12. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. Liquid chromatography-mass spectrometry in in vitro drug metabolite screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 18. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 19. Investigation of indazole unbinding pathways in CYP2E1 by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. chem-space.com [chem-space.com]
- 23. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 24. drughunter.com [drughunter.com]
- 25. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 26. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for Novel 5-(bromomethyl)-1-methyl-1H-indazole Derivatives
Introduction: The Critical Role of Cytotoxicity Profiling for Novel Indazole Scaffolds
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including potent anti-cancer properties.[1][2][3] Novel compounds synthesized from precursors like 5-(bromomethyl)-1-methyl-1H-indazole are of significant interest for developing new therapeutic agents.[4] However, the journey from a newly synthesized molecule to a viable drug candidate is rigorous. A critical, early-stage gatekeeper in this process is the comprehensive evaluation of cytotoxicity.[5][6] This guide provides a comparative analysis of key cytotoxicity assays, offering the technical depth and practical insights required for researchers in drug discovery to make informed decisions when evaluating this promising class of compounds. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and reliable assessment of your novel indazole derivatives.
Pillar 1: A Comparative Analysis of Core Cytotoxicity Assay Methodologies
Selecting the appropriate cytotoxicity assay is a critical decision that influences the quality and interpretation of your data.[7] The choice depends on the specific research question, the compound's properties, the cell type used, and available laboratory equipment.[7] Here, we compare the most common and reliable methods, weighing their principles, advantages, and limitations.
Metabolic Activity Assays: The Tetrazolium Salt Family
These colorimetric assays are mainstays of cytotoxicity screening due to their cost-effectiveness and ease of use.[5][7] They function by measuring the metabolic activity of a cell population, which in most cases, correlates directly with the number of viable cells.[8]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This classic assay relies on the reduction of the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product.[8][9] This conversion is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells.[9][10]
-
Causality : A decrease in the purple color formation directly indicates a reduction in metabolic activity, which can be interpreted as either reduced cell proliferation (cytostatic effect) or cell death (cytotoxic effect).
-
Limitations : The primary drawback is the insolubility of the formazan product, which requires an additional solubilization step using a detergent like DMSO or SDS.[8][10] This adds a step to the protocol and can lead to variability.[10]
-
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay : As a second-generation tetrazolium salt, MTS offers a significant improvement over MTT.[11] It is bioreduced by viable cells into a formazan product that is directly soluble in the cell culture medium.[11][12][13]
-
Causality : The principle is similar to MTT, measuring metabolic activity via dehydrogenase enzymes.[12][13] The soluble formazan eliminates the need for a solubilization step, streamlining the workflow.[11]
-
Advantages : This "mix-and-read" format is more convenient, reduces handling errors, and is better suited for high-throughput screening (HTS).[11][13]
-
Membrane Integrity Assays: Measuring Catastrophic Cell Failure
These assays quantify cytotoxicity by detecting the leakage of intracellular components into the surrounding culture medium, an event that occurs when the plasma membrane is compromised.
-
Lactate Dehydrogenase (LDH) Release Assay : LDH is a stable cytosolic enzyme present in most eukaryotic cells.[14][15][16] Upon loss of membrane integrity (a hallmark of necrosis or late-stage apoptosis), LDH is released into the supernatant.[14][15][17] The assay measures the enzymatic activity of this released LDH through a coupled reaction that produces a measurable colorimetric or fluorescent signal.[14][16][17]
-
Causality : The amount of LDH in the culture medium is directly proportional to the number of cells that have lost membrane integrity.[16] This makes it a direct measure of cytotoxicity, as opposed to the indirect metabolic measure of tetrazolium assays.
-
Key Insight : An LDH assay is an excellent secondary assay to confirm that a compound is truly cytotoxic (causing cell lysis) rather than just cytostatic (inhibiting proliferation), which might be an ambiguous result from an MTT or MTS assay alone.
-
Biomarker Assays: Quantifying the Fuel of Life
-
ATP (Adenosine Triphosphate) Assay : This method is based on the principle that ATP is a fundamental indicator of metabolically active, viable cells.[11][18][19] When cells die, they rapidly lose the ability to synthesize ATP, and endogenous enzymes quickly deplete the existing ATP pool.[11] The assay uses the enzyme luciferase, which catalyzes the oxidation of luciferin in the presence of ATP to produce light (bioluminescence).[20][21]
-
Causality : The intensity of the luminescent signal is directly proportional to the amount of ATP present, and therefore, to the number of viable cells in the culture.[20]
-
Advantages : ATP assays are known for their high sensitivity, broad linear range, and rapid protocol, often requiring no extended incubation.[11][19] This makes them highly suitable for HTS environments.
-
Real-Time, Continuous Monitoring Assays
Traditional assays are endpoint assays, providing only a single snapshot of cell health at a specific time.[22][23] Real-time assays, in contrast, allow for the continuous monitoring of cytotoxicity over hours or even days.[23][24]
-
Impedance-Based and Live-Cell Imaging Assays : These methods, such as the Agilent xCELLigence RTCA system, measure changes in electrical impedance as cells attach and proliferate on microelectrodes.[22] Alternatively, systems like the Incucyte® use automated imaging with inert fluorescent dyes (e.g., Cytotox Dyes) that only enter cells when membrane integrity is lost, labeling the nuclei of dead cells.[24]
-
Causality : Changes in impedance or an increase in fluorescent dead cells are monitored over time, providing kinetic data on the onset and rate of cytotoxicity.[22][24]
-
Key Insight : This approach is invaluable for determining time-dependent cytotoxic effects and can help distinguish between rapid necrotic events and slower apoptotic processes without requiring multiple experimental plates.[22][23]
-
Pillar 2: Data-Driven Assay Comparison
To facilitate an objective comparison, the following table summarizes the key characteristics of the discussed assays.
| Assay Type | Principle | Measurement | Format | Pros | Cons | Required Equipment |
| MTT | Mitochondrial Dehydrogenase Activity[8][10] | Colorimetric (Absorbance) | Endpoint | Inexpensive, Widely established[5] | Insoluble product, Extra solubilization step, Potential for compound interference[10] | Spectrophotometer (Plate Reader) |
| MTS | Mitochondrial Dehydrogenase Activity[12][13] | Colorimetric (Absorbance) | Endpoint | Soluble product, Simpler "mix-and-read" protocol[9][11] | More expensive than MTT, Potential for compound interference | Spectrophotometer (Plate Reader) |
| LDH | Release of Cytosolic Enzyme[14][17] | Colorimetric / Fluorometric | Endpoint | Measures explicit cytotoxicity (membrane damage), Stable marker[17] | May miss early apoptosis, Less sensitive for cytostatic effects | Spectrophotometer or Fluorometer |
| ATP | Quantification of Cellular ATP[11][20] | Luminescence | Endpoint | Very high sensitivity, Rapid, Wide dynamic range[11][25] | Requires a luminometer, Reagents can be costly | Luminometer |
| Real-Time | Impedance / Live-Cell Imaging[22][24] | Impedance / Fluorescence | Kinetic | Provides time-course data, Multiplexing capabilities[23] | Requires specialized instrumentation, Higher initial cost | Real-Time Cell Analyzer / Live-Cell Imaging System |
Pillar 3: Visualizing the Experimental Workflow and Assay Mechanisms
Understanding the flow of experimentation and the biological basis of each assay is crucial for proper execution and interpretation.
Caption: General workflow for in vitro cytotoxicity screening of novel compounds.
Caption: Mechanistic basis of common cytotoxicity assays.
Pillar 4: Field-Proven Experimental Protocols
The following are detailed, self-validating protocols for primary screening and secondary confirmation.
Protocol 1: Primary Screening via MTT Assay
This protocol is ideal for an initial, cost-effective screen to determine the half-maximal inhibitory concentration (IC₅₀) of your novel indazole compounds.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Novel this compound derivative, dissolved in DMSO
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl[26]
-
Sterile 96-well flat-bottom plates
Step-by-Step Methodology:
-
Cell Seeding : Harvest and count cells in their exponential growth phase. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[26]
-
Compound Treatment : Prepare serial dilutions of your indazole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-cell background control (medium only).[26]
-
Incubation : Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition : After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[26]
-
Formazan Formation : Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.[8][11]
-
Solubilization : Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][26] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[10]
-
Data Analysis :
-
Correct the absorbance values by subtracting the average of the no-cell background control wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle_control) * 100.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Protocol 2: Confirmatory Analysis via LDH Release Assay
Use this assay to confirm cytotoxicity and investigate if the compound causes membrane damage.
Materials:
-
Cells and compound-treated plates (prepared as in steps 1-3 of the MTT protocol).
-
Commercially available LDH Cytotoxicity Assay Kit (contains LDH substrate, cofactor, and diaphorase).
-
Lysis Buffer (often 10X, provided in the kit) to create a maximum LDH release control.
-
Sterile 96-well V-bottom plate (for supernatant collection).
Step-by-Step Methodology:
-
Prepare Controls : On the treated cell plate, designate wells for controls:
-
Spontaneous Release : Cells treated with vehicle only.
-
Maximum Release : Cells treated with vehicle, to which Lysis Buffer will be added.
-
Background : Medium only.
-
-
Induce Maximum Release : 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum Release" control wells.
-
Collect Supernatant : Centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells. Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh 96-well flat-bottom plate.
-
Prepare Reaction Mixture : Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Initiate Reaction : Add 50 µL of the prepared reaction mixture to each well of the supernatant plate.
-
Incubation : Incubate the plate for up to 30 minutes at room temperature, protected from light.[16]
-
Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader.[16]
-
Data Analysis :
-
Subtract the background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample_Abs - Spontaneous_Abs) / (Maximum_Abs - Spontaneous_Abs)] * 100.
-
Conclusion: Synthesizing a Multi-Assay Strategy
No single assay can provide a complete picture of a compound's cytotoxic profile. For novel this compound derivatives, a tiered, multi-assay approach is the most scientifically rigorous strategy.
-
Primary Screen : Begin with a high-throughput, cost-effective metabolic assay like MTS or MTT to rapidly screen multiple compounds and concentrations, establishing initial IC₅₀ values over different time points (e.g., 24, 48, 72 hours).
-
Secondary Confirmation : For promising "hits," perform an LDH release assay . This will confirm whether the observed decrease in metabolic activity is due to cell death (membrane rupture) or a cytostatic effect.
-
Mechanistic Insight : If resources and equipment permit, employing an ATP assay can provide a highly sensitive measure of viability. For compounds showing interesting time-dependent effects, a real-time assay can deliver invaluable kinetic data, revealing the speed and nature of the induced cytotoxicity.[23][27]
By systematically applying these complementary assays, researchers can build a comprehensive and reliable cytotoxicity profile, enabling confident decisions on which novel indazole derivatives possess the therapeutic potential to advance in the drug discovery pipeline.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. scielo.br [scielo.br]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. iscaconsortium.org [iscaconsortium.org]
- 13. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
- 14. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. researchgate.net [researchgate.net]
- 22. Cytotoxicity - xCELLigence RTCA | アジレント [agilent.com]
- 23. promegaconnections.com [promegaconnections.com]
- 24. Incucyte® Cytotoxicity Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 25. Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits | Semantic Scholar [semanticscholar.org]
- 26. benchchem.com [benchchem.com]
- 27. Real-time cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-(Bromomethyl)-1-methyl-1H-indazole: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the safe and compliant disposal of these materials is a critical aspect of laboratory practice that demands meticulous attention. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 5-(Bromomethyl)-1-methyl-1H-indazole, a reactive intermediate commonly used in pharmaceutical research. The protocol herein is designed to mitigate risks, ensure regulatory compliance, and promote a culture of safety within the laboratory.
Understanding the Hazard Profile
Before any disposal protocol can be implemented, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar brominated indazole compounds provide valuable insights into its potential hazards.
Based on analogous compounds, this compound should be handled as a hazardous substance with the following potential classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1][2][3][4]:
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
| Acute Toxicity, Oral | Category 4 (Assumed) | H302: Harmful if swallowed |
The primary reactive moiety of this molecule is the bromomethyl group. This functional group is analogous to that in benzyl bromide, a known lachrymator and alkylating agent[5][6][7]. Alkylating agents can pose significant health risks due to their ability to react with biological nucleophiles, such as DNA[8][9][10][11][12]. Therefore, the disposal procedure must prioritize the neutralization of this reactive group.
Personal Protective Equipment (PPE) and Safety Precautions
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. All handling and disposal steps must be performed inside a certified chemical fume hood. The following PPE is required:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator may be necessary for spill cleanup or if there is a risk of aerosolization.
Pre-Disposal Neutralization Protocol
The core of a safe disposal procedure for this compound is the chemical neutralization of the reactive bromomethyl group. This can be achieved through nucleophilic substitution, converting the bromomethyl group to a less reactive and more water-soluble functional group. Two effective methods are hydrolysis with a base or reaction with sodium thiosulfate.
Method A: Alkaline Hydrolysis
This method utilizes a strong base to hydrolyze the bromomethyl group to a hydroxymethyl group.
Experimental Protocol:
-
In a suitably sized flask equipped with a magnetic stirrer and placed in an ice bath within a chemical fume hood, dissolve the this compound waste in a minimal amount of a water-miscible organic solvent (e.g., acetone or ethanol).
-
Slowly, and with continuous stirring, add an excess of 1M aqueous sodium hydroxide (NaOH) solution[13][14][15][16][17][18][19]. The reaction is exothermic, so maintain the temperature below 25°C.
-
Allow the mixture to stir at room temperature for at least 2 hours to ensure complete hydrolysis.
-
After the reaction is complete, neutralize the excess NaOH by slowly adding 1M hydrochloric acid (HCl) until the pH of the solution is between 6 and 8.
-
The resulting solution, containing the less hazardous 5-(hydroxymethyl)-1-methyl-1H-indazole, can now be prepared for final disposal.
Diagram of Alkaline Hydrolysis Workflow
Caption: Workflow for the alkaline hydrolysis of this compound.
Method B: Thiosulfate Quenching
This method involves the reaction of the bromomethyl group with sodium thiosulfate to form a Bunte salt, which is significantly less reactive.
Experimental Protocol:
-
In a flask with a magnetic stirrer inside a chemical fume hood, dissolve the this compound waste in a suitable solvent mixture, such as ethanol/water.
-
Add an excess of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)[20].
-
Stir the mixture at room temperature for at least 2 hours.
-
The resulting solution containing the S-alkylthiosulfate (Bunte salt) is now ready for final disposal.
Final Disposal Procedure
Following the pre-treatment and neutralization steps, the resulting aqueous waste must be disposed of in accordance with all applicable federal, state, and local regulations.
-
Waste Characterization: The neutralized waste stream must be characterized. Although the primary hazardous component has been neutralized, the solution still contains organic material and salts and must be considered chemical waste.
-
Containerization: Transfer the neutralized solution into a properly labeled hazardous waste container. The label should include:
-
The words "Hazardous Waste"
-
The chemical name of the contents (e.g., "Aqueous waste containing 5-(hydroxymethyl)-1-methyl-1H-indazole and salts")
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
-
Storage: Store the waste container in a designated satellite accumulation area, ensuring it is closed and in secondary containment.
-
Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[4][21][22]. Do not pour the neutralized solution down the drain.
Diagram of Final Disposal Workflow
Caption: Step-by-step process for the final disposal of the treated waste.
Spill Management
In the event of a spill of this compound, the following procedure should be followed:
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Neutralize: Cautiously treat the spill area and absorbent material with a solution of sodium thiosulfate or a dilute solution of sodium hydroxide.
-
Collect: Carefully collect the absorbed and neutralized material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Conclusion
The proper disposal of reactive chemical intermediates like this compound is a cornerstone of responsible laboratory practice. By understanding the inherent hazards, implementing a robust pre-treatment protocol to neutralize the reactive bromomethyl group, and adhering to institutional and regulatory guidelines for final disposal, researchers can ensure a safe working environment and minimize their environmental impact. This proactive approach to waste management not only ensures compliance but also fosters a strong safety culture that is paramount in the field of drug discovery and development.
References
- 1. 5-BROMO-7-METHYL-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 5-Bromo-1H-indazole 97 53857-57-1 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 7. Benzyl Bromide [commonorganicchemistry.com]
- 8. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy | MDPI [mdpi.com]
- 10. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 11. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 12. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 13. Reaction of C₆H₅CH₂Br with aqueous sodium hydroxide follows: ______ A - askIITians [askiitians.com]
- 14. brainly.com [brainly.com]
- 15. Question: Reaction of C₆H₅CH₂Br with aqueous sodium hydroxide follows: .. [askfilo.com]
- 16. 1) Explain alkaline hydrolysis of Bromomethare | Filo [askfilo.com]
- 17. brainly.in [brainly.in]
- 18. brainly.in [brainly.in]
- 19. In the hydrolysis of bromoethane by aqueous sodium hydroxide, what is the.. [askfilo.com]
- 20. Sodium thiosulfate - Wikipedia [en.wikipedia.org]
- 21. fishersci.com [fishersci.com]
- 22. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Bromomethyl)-1-methyl-1H-indazole
Welcome to your essential safety and operational guide for handling 5-(Bromomethyl)-1-methyl-1H-indazole (CAS No. 1092961-02-8). As a reactive alkylating agent, this compound is invaluable in synthetic chemistry, particularly in the development of novel therapeutics. However, its reactivity also demands a rigorous and informed approach to safety. This guide moves beyond mere checklists to instill a deep understanding of why specific precautions are necessary, ensuring your work is not only groundbreaking but also fundamentally safe.
The Criticality of Control: Understanding the Hazard
This compound is not a benign reagent. Its chemical structure contains a bromomethyl group, which is a potent electrophile. This makes the molecule highly reactive towards nucleophiles, including the functional groups found in biological macromolecules like DNA, RNA, and proteins. This reactivity is the basis for its classification as a hazardous substance.
Inferred Primary Hazards:
-
Corrosive and Damaging to Tissues: Direct contact can cause severe skin burns and serious eye damage.[1][2][3] The alkylating nature of the compound means it can chemically modify tissues, leading to irreversible damage.
-
Respiratory Irritant: Inhalation of the powder or aerosols can irritate the respiratory tract.[1][4][5]
-
Systemic Toxicity: Absorption through the skin, inhalation, or ingestion can be harmful.[4]
-
Potential Mutagenicity: As an alkylating agent, there is a strong scientific basis to handle this compound as a potential mutagen. Alkylating agents can modify DNA, leading to mutations. Therefore, minimizing exposure is paramount.
This guide is built on the principle of ALARA (As Low As Reasonably Achievable) . Every procedure is designed to minimize direct and indirect exposure.
Core PPE Requirements: Your Non-Negotiable Barrier
Before any manipulation of this compound, the following personal protective equipment must be in place. These requirements are the absolute minimum for ensuring your safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Double Gloving: Inner and outer gloves rated for chemotherapy or hazardous drug handling (meeting ASTM D6978 standard).[6][7] | The outer glove provides the primary barrier and is removed immediately after handling. The inner glove protects against contamination during doffing. The ASTM D6978 standard ensures the glove material has been tested for resistance to permeation by hazardous chemicals.[8] |
| Body Protection | Disposable, polyethylene-coated, solid-front gown with long sleeves and tight-fitting cuffs (elastic or knit).[6][7] | An impermeable gown prevents the compound from soaking through to your skin or personal clothing in the event of a spill.[8] A solid front and secure cuffs minimize pathways for exposure. |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Goggles provide a seal around the eyes to protect against dust and splashes.[9] A face shield adds a secondary layer of protection for the entire face from splashes during solution transfers or other dynamic procedures.[7] |
| Respiratory Protection | Use exclusively within a certified chemical fume hood. | A fume hood is an engineering control designed to capture and exhaust hazardous vapors and dust, providing the primary means of respiratory protection.[5][10] |
Operational Protocols: PPE in Practice
The type and scale of your procedure dictate the specific application of PPE. Follow these step-by-step protocols.
Protocol 1: Handling the Solid (Weighing and Solution Preparation)
This is a high-risk step for generating and inhaling fine powders.
-
Preparation: Ensure the chemical fume hood sash is at the lowest practical height. Place a plastic-backed absorbent liner on the work surface to contain any spills.
-
PPE Donning: Before approaching the fume hood, don your full PPE as outlined in the Core Requirements table.
-
Weighing:
-
Perform all weighing operations inside the fume hood.
-
Use a spatula to carefully transfer the solid. Avoid any actions that could create dust clouds, such as dropping the powder from a height.
-
Tare your container on the balance before adding the compound to minimize handling time.
-
-
Solution Preparation:
-
Add the solvent to the vessel containing the weighed solid slowly to avoid splashing.
-
If sonication or heating is required, ensure the vessel is securely capped or covered.
-
-
Post-Handling:
-
Carefully clean the spatula and any other equipment with a solvent-soaked wipe inside the fume hood. Dispose of the wipe in a designated hazardous waste container.
-
Remove your outer gloves and dispose of them in the hazardous waste container before leaving the fume hood area.
-
Protocol 2: Managing Spills and Emergencies
Accidents require a calm and prepared response.
-
Alert Personnel: Immediately alert others in the lab.
-
Isolate the Area: Cordon off the spill area.
-
Assess the Spill:
-
Small Spill (inside fume hood): Use a commercial spill kit or absorbent pads to soak up the material. Clean the area with a suitable solvent, and dispose of all materials in a sealed hazardous waste bag.
-
Large Spill (outside fume hood): Evacuate the immediate area. If there is a risk of airborne dust, a fit-tested N95 or higher respirator is required for cleanup personnel.[6][7]
-
-
Personal Contamination:
-
Skin Contact: Immediately remove contaminated clothing and outer gloves. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[10] Seek immediate medical attention.
-
Eye Contact: Proceed immediately to an eyewash station. Hold eyelids open and flush with water for at least 15 minutes.[1][10] Remove contact lenses if possible. Seek immediate medical attention.
-
PPE Donning and Doffing Sequence
The order of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Critical sequence for donning and doffing PPE to prevent contamination.
Decontamination and Waste Disposal
Proper disposal is the final step in ensuring safety and environmental responsibility.
-
Contaminated PPE: All disposable PPE (gowns, gloves, shoe covers) used while handling the compound is considered hazardous waste. It must be disposed of immediately in a designated, sealed, and clearly labeled hazardous waste container.[7] Never reuse disposable PPE.[7]
-
Chemical Waste: All solutions and reaction mixtures containing this compound must be collected in a designated hazardous waste container. The container must be kept closed when not in use and properly labeled.
-
Glassware and Equipment: Reusable glassware and equipment must be decontaminated. A common procedure is to rinse with a suitable solvent (e.g., ethanol or acetone) to remove residual compound, followed by a standard washing procedure. The initial solvent rinse should be collected as hazardous waste.
By adhering to these protocols, you build a system of safety that protects you, your colleagues, and your research. Trust in these procedures is trust in your own well-being and the integrity of your work.
References
- 1. This compound [chemdict.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. workwearsolutions.net [workwearsolutions.net]
- 7. halyardhealth.com [halyardhealth.com]
- 8. gerpac.eu [gerpac.eu]
- 9. england.nhs.uk [england.nhs.uk]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
